molecular formula C9H10N2O B156717 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 136562-04-4

5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B156717
CAS No.: 136562-04-4
M. Wt: 162.19 g/mol
InChI Key: BVCTUGXGFQOQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 113124-05-3) is a high-purity chemical building block for research and development. This compound features a 2-oxo-1,2-dihydropyridine (2-pyridone) core substituted with a nitrile group, a structure recognized as a versatile scaffold in medicinal chemistry . Pyridine-3-carbonitrile derivatives, such as this one, are of significant interest in anticancer research, as analogous structures have demonstrated potent cytotoxic effects against various human cancer cell lines, including NCIH 460, RKOP 27, and HeLa . The compound serves as a key precursor for synthesizing a wide range of heterocyclic systems, including pyrazoles and triazolopyridines, which are valuable for expanding chemical libraries in drug discovery efforts . Furthermore, closely related 2-oxo-dihydropyridine-3-carbonitrile compounds have been explored for their antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria . This product is intended for research purposes as a synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-ethyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-3-7-4-8(5-10)9(12)11-6(7)2/h4H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCTUGXGFQOQGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)C(=C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437126
Record name 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136562-04-4
Record name 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile" synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Oxopyridine Scaffold

The 2-oxo-1,2-dihydropyridine-3-carbonitrile core is a privileged scaffold in medicinal chemistry and drug development. Derivatives of this heterocyclic system are integral to a wide array of biologically active compounds, demonstrating properties that range from anticancer and anti-inflammatory to analgesic and antihypertensive.[1][2] The unique electronic and structural features of the 2-pyridone ring allow it to serve as a versatile pharmacophore, capable of engaging with various biological targets. Molecules incorporating this moiety have been investigated as potent inhibitors of crucial enzymes like EGFR, VEGFR-2, and histone methyltransferase EZH2, highlighting their therapeutic potential.[3][4]

This guide provides a detailed technical overview of the synthesis and comprehensive characterization of a specific analogue, This compound . We will delve into a robust synthetic protocol, the causal reasoning behind methodological choices, and the array of analytical techniques required for unambiguous structural confirmation and purity assessment. This document is designed to equip researchers and drug development professionals with the foundational knowledge to confidently synthesize, characterize, and utilize this valuable chemical intermediate.

Part 1: Synthesis of this compound

The synthesis of substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles is typically achieved through a multi-component condensation reaction. The strategy outlined here involves the reaction of an appropriately substituted β-enaminone with an active methylene nitrile, such as cyanoacetamide. This approach is favored for its efficiency and the ready availability of starting materials.

Proposed Synthetic Pathway

The logical pathway to the target molecule involves a base-catalyzed condensation reaction between 3-(dimethylamino)-2-ethylbut-2-enal and 2-cyanoacetamide . The reaction proceeds through an initial Michael addition, followed by intramolecular cyclization and subsequent elimination of dimethylamine to yield the stable 2-pyridone ring system.

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Enaminone 3-(Dimethylamino)-2-ethylbut-2-enal Reaction Base-Catalyzed Condensation Enaminone->Reaction Cyanoacetamide 2-Cyanoacetamide Cyanoacetamide->Reaction Product This compound Reaction->Product Piperidine, Ethanol, Reflux

Caption: Proposed synthetic route for the target compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.

Materials and Reagents:

  • 3-(Dimethylamino)-2-ethylbut-2-enal

  • 2-Cyanoacetamide

  • Ethanol (Absolute)

  • Piperidine

  • Hydrochloric Acid (1 M)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Instrumentation:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)

  • Büchner funnel and vacuum flask

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-cyanoacetamide (1.0 equivalent) in absolute ethanol (approx. 10 volumes).

  • Addition of Reagents: To the stirring solution, add 3-(dimethylamino)-2-ethylbut-2-enal (1.0 equivalent) followed by a catalytic amount of piperidine (0.1 equivalents). The use of piperidine, a mild organic base, is crucial for catalyzing the initial condensation without promoting unwanted side reactions.

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The consumption of starting materials and the appearance of a new, more polar spot corresponding to the product will indicate reaction completion.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Slowly pour the concentrated mixture into a beaker of ice-cold water with stirring. The product should precipitate as a solid.

    • Acidify the aqueous suspension to pH 5-6 with 1 M HCl to ensure complete precipitation.

    • Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any residual salts and piperidine.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure product.

    • Filter the purified crystals and dry them under vacuum at 40-50 °C.

Trustworthiness through In-Process Controls: The regular use of TLC allows for real-time monitoring, ensuring that the reaction is not prematurely stopped or unnecessarily prolonged, which could lead to by-product formation. The controlled precipitation and recrystallization steps are critical for achieving high purity.

Part 2: Comprehensive Characterization

Unambiguous characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods is employed.

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Techniques cluster_validation Validation Synthesized_Compound Purified Solid Product NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS MP Melting Point Synthesized_Compound->MP Validation Structure & Purity Confirmed NMR->Validation IR->Validation MS->Validation MP->Validation

Caption: Standard workflow for chemical characterization.

Spectroscopic and Physical Data

The following table summarizes the expected analytical data for this compound.

Analysis Technique Expected Observations Rationale for Interpretation
¹H NMR (400 MHz, DMSO-d₆)δ ~12.0 (s, 1H, NH), δ ~8.0 (s, 1H, H4), δ ~2.5 (q, 2H, CH₂), δ ~2.3 (s, 3H, CH₃), δ ~1.1 (t, 3H, CH₃ of ethyl)The broad singlet around 12 ppm is characteristic of the pyridone N-H proton. The singlet for H4 appears downfield due to the electron-withdrawing effects of the adjacent cyano and carbonyl groups. The ethyl and methyl groups will show their expected quartet/triplet and singlet patterns, respectively.
¹³C NMR (100 MHz, DMSO-d₆)δ ~160 (C=O), δ ~155 (C6), δ ~150 (C4), δ ~118 (C≡N), δ ~105 (C5), δ ~95 (C3), δ ~20 (CH₂), δ ~18 (C6-CH₃), δ ~14 (CH₃ of ethyl)The chemical shifts are indicative of the electronic environment of each carbon atom. The carbonyl carbon is significantly deshielded, as are the sp² carbons of the pyridine ring. The nitrile carbon appears in its characteristic region.
IR Spectroscopy (KBr, cm⁻¹)ν ~3200-3000 (N-H stretch), ν ~2220 (C≡N stretch), ν ~1650 (C=O stretch, amide), ν ~1600 (C=C stretch)These absorption bands are diagnostic for the key functional groups present in the molecule. The strong, sharp nitrile peak and the strong amide carbonyl peak are particularly important for confirmation.
Mass Spectrometry (ESI+)m/z = 177.09 [M+H]⁺The mass-to-charge ratio corresponding to the protonated molecule confirms the molecular weight (176.17 g/mol ) and elemental composition (C₉H₁₀N₂O).
Melting Point Sharp range, e.g., 230-235 °CA narrow melting point range is a strong indicator of high purity. The exact value would be determined experimentally.[5]
Elemental Analysis C: 61.35%, H: 5.72%, N: 15.90%, O: 17.03%The experimentally determined percentages should align closely with the calculated values, confirming the molecular formula.

Part 3: Applications in Drug Discovery and Development

The this compound molecule is not merely a synthetic target but a valuable starting point for the development of novel therapeutics. The functional groups present—the nitrile, the pyridone ring, and the alkyl substituents—offer multiple points for chemical modification.

  • Scaffold for Library Synthesis: The core structure can be readily functionalized to create large libraries of related compounds. These libraries are essential for high-throughput screening campaigns aimed at identifying new drug leads against a variety of biological targets.

  • Intermediate for Bioactive Molecules: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form other heterocyclic rings. The pyridone nitrogen can be alkylated or acylated. These transformations allow for the synthesis of more complex molecules with tailored pharmacological profiles.[2]

  • Potential Intrinsic Activity: Given the established biological activity of the 2-oxopyridine class, the title compound itself may warrant investigation for its own therapeutic effects, particularly in areas like oncology and inflammatory diseases where this scaffold has shown promise.[1][3]

Conclusion

This guide has detailed a reliable and well-reasoned approach to the synthesis and characterization of This compound . By employing a robust multi-component condensation strategy and a comprehensive suite of analytical techniques, researchers can confidently produce and validate this important chemical building block. The inherent versatility and established biological relevance of the 2-oxopyridine scaffold position this compound as a valuable asset for academic research and industrial drug discovery programs.

References

  • Pratibha, A. (2018). Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction. Central University of Punjab.
  • Organic Chemistry Portal. Gewald Reaction. Available at: [Link]

  • Wikipedia. Gewald reaction. Available at: [Link]

  • ScienceDirect. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Available at: [Link]

  • Indian Journal of Chemistry. Synthesis of some novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylate derivatives. Available at: [Link]

  • ResearchGate. Synthesis of Ethyl 5-(Arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates. Available at: [Link]

  • ResearchGate. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Available at: [Link]

  • ACS Omega. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Available at: [Link]

  • National Institutes of Health. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Available at: [Link]

  • National Institutes of Health. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Available at: [Link]

  • National Institutes of Health. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Available at: [Link]

  • ResearchGate. Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Available at: [Link]

  • National Institutes of Health. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Available at: [Link]

  • National Institutes of Health. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Available at: [Link]

Sources

An In-depth Technical Guide to 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Chemical Identity and Nomenclature

The precise nomenclature and registration of chemical compounds are critical for scientific communication and regulatory purposes.

  • Systematic IUPAC Name: 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • CAS Number: A specific CAS Registry Number for the 5-ethyl-6-methyl isomer is not readily found in major chemical databases.

For the closely related and more documented isomer:

  • Systematic IUPAC Name: 6-Ethyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile[1]

  • CAS Number: 113124-05-3[1]

The structural difference between these isomers lies in the placement of the ethyl and methyl groups on the pyridine ring, which can significantly influence their physicochemical properties and biological activities.

Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in both chemical and biological systems, influencing its solubility, permeability, and metabolic stability. While specific experimental data for this compound is unavailable, the following table presents expected and comparative data for related dihydropyridine derivatives.

Property6-Ethyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrileGeneral Dihydropyridine DerivativesSignificance in Drug Discovery
Molecular Formula C₁₀H₁₀N₂OVariesDefines the elemental composition and molecular weight.
Molecular Weight 174.2 g/mol VariesInfluences diffusion, bioavailability, and formulation.
LogP (Lipophilicity) Not reportedTypically 0-3A key determinant of membrane permeability and metabolic clearance.[2][3]
Topological Polar Surface Area (tPSA) Not reported40-90 ŲPredicts transport properties such as intestinal absorption and blood-brain barrier penetration.[2]
Hydrogen Bond Donors 1 (from the NH group)1-3Crucial for target binding and solubility.
Hydrogen Bond Acceptors 2 (from the C=O and C≡N groups)2-5Important for molecular recognition and aqueous solubility.
Melting Point Not reported150-250 °CIndicates purity and stability of the solid form.

Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitriles: A General Approach

The synthesis of substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles is often achieved through multicomponent reactions, which offer efficiency and atom economy. A common and versatile method is a variation of the Guareschi-Thorpe condensation.

General Synthetic Workflow

A widely employed synthetic route involves the condensation of an α,β-unsaturated ketone (chalcone) with ethyl cyanoacetate in the presence of a base, such as ammonium acetate. This one-pot synthesis is advantageous for generating molecular diversity.[4][5]

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Chalcone α,β-Unsaturated Ketone (e.g., 1-(ethyl)-1-penten-3-one) Reaction One-Pot Condensation (Reflux in Ethanol) Chalcone->Reaction ECA Ethyl Cyanoacetate ECA->Reaction Base Base (e.g., Ammonium Acetate) Base->Reaction Product 5-Ethyl-6-methyl-2-oxo-1,2- dihydropyridine-3-carbonitrile Reaction->Product Cyclization & Aromatization

Caption: General synthetic workflow for 2-oxo-1,2-dihydropyridine-3-carbonitriles.

Step-by-Step Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of a 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative:

  • Reactant Preparation: To a round-bottom flask, add the appropriate α,β-unsaturated ketone (10 mmol), ethyl cyanoacetate (10 mmol), and ammonium acetate (80 mmol).

  • Solvent Addition: Add a suitable solvent, such as absolute ethanol (30-40 mL).

  • Reaction: The mixture is refluxed with stirring for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and then with water to remove any remaining ammonium acetate.

  • Purification: The crude product is recrystallized from a suitable solvent (e.g., ethanol or dioxane) to yield the pure 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.[5]

Applications in Drug Discovery and Medicinal Chemistry

The 2-pyridone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[6][7] Its derivatives have shown a broad spectrum of pharmacological activities.

Potential Therapeutic Areas
  • Anticancer Agents: Many 2-pyridone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[8] They can act as kinase inhibitors, a crucial class of anticancer drugs.[7]

  • Antimicrobial Agents: Substituted 2-pyridones have been investigated for their antibacterial and antifungal properties. They can inhibit essential microbial enzymes or disrupt cell wall synthesis.[9]

  • Cardiovascular Drugs: The dihydropyridine core is famously associated with calcium channel blockers used in the treatment of hypertension.[10][11] While the 2-pyridone structure is different, the underlying heterocyclic nature suggests potential for cardiovascular applications.

  • Anti-inflammatory Agents: Certain 2-pyridone derivatives have shown anti-inflammatory effects, likely through the inhibition of inflammatory mediators.

The following diagram illustrates the central role of the 2-pyridone core in accessing diverse therapeutic applications.

Applications cluster_apps Potential Therapeutic Applications Core 2-Pyridone Core Anticancer Anticancer Core->Anticancer Kinase Inhibition Antimicrobial Antimicrobial Core->Antimicrobial Enzyme Inhibition Cardiovascular Cardiovascular Core->Cardiovascular Ion Channel Modulation AntiInflammatory Anti-inflammatory Core->AntiInflammatory Mediator Inhibition

Caption: Therapeutic potential of the 2-pyridone scaffold.

Conclusion

While specific data for this compound remains elusive, the broader class of 2-oxo-1,2-dihydropyridine-3-carbonitriles represents a promising area for further research and development. The synthetic accessibility of these compounds, coupled with the diverse biological activities of the 2-pyridone scaffold, makes them attractive candidates for drug discovery programs. Further investigation into the specific structure-activity relationships of isomers like the 5-ethyl-6-methyl derivative is warranted to unlock their full therapeutic potential.

References

  • Gudermanis, E., et al. (2021). Evaluation of Physicochemical Properties of Amphiphilic 1,4-Dihydropyridines and Preparation of Magnetoliposomes. Molecules, 26(11), 3354. Available from: [Link]

  • Al-Ostath, A., et al. (2018). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molbank, 2018(4), M1014. Available from: [Link]

  • Uesawa, Y., & Mohri, K. (2006). Integrated Analysis on the Physicochemical Properties of Dihydropyridine Calcium Channel Blockers in Grapefruit Juice Interactions. Current Drug Metabolism, 7(8), 859-866. Available from: [Link]

  • Uesawa, Y., & Mohri, K. (2008). Relationship between lipophilicities of 1,4-dihydropyridine derivatives and pharmacokinetic interaction strengths with grapefruit juice. Yakugaku Zasshi, 128(1), 117-123. Available from: [Link]

  • Hurtado-Rodríguez, D., et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 13(1), 1-25. Available from: [Link]

  • El-Gazzar, A. B. A., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(30), 20021-20033. Available from: [Link]

  • Gouda, M. A., et al. (2014). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 19(11), 17774-17787. Available from: [Link]

  • Uesawa, Y., & Mohri, K. (2008). Relationship between lipophilicities of 1,4-dihydropyridine derivatives and pharmacokinetic interaction strengths with grapefruit juice. Yakugaku Zasshi, 128(1), 117-23. Available from: [Link]

  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35845-35869. Available from: [Link]

  • Larsson, A. (2013). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Diva-portal.org. Available from: [Link]

  • Ghorab, M. M., et al. (2019). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Journal of Heterocyclic Chemistry, 56(10), 2739-2751. Available from: [Link]

Sources

An In-depth Technical Guide to 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound and its analogues to offer field-proven insights and methodologies.

Introduction: The Prominence of the 2-Pyridone Scaffold

The 2-pyridone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1] These six-membered nitrogen-containing heterocycles are of significant interest due to their ability to act as both hydrogen bond donors and acceptors, a crucial feature for molecular recognition at biological targets. Furthermore, the 2-pyridone moiety is a known bioisostere for amides and phenols, offering advantages in drug design such as improved metabolic stability and aqueous solubility.[1] The tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, with the lactam form predominating in both solid and solution phases, further contributes to its unique chemical character.[1]

Derivatives of 2-pyridone have demonstrated a wide array of biological activities, including anticancer, antibacterial, and antifungal properties.[1] This guide focuses on a specific derivative, this compound, a molecule with potential applications in pharmaceutical and chemical research. While specific data for this exact compound is limited, this guide will leverage data from closely related analogues to provide a thorough understanding of its expected properties and behavior.

Molecular Structure and Identification

The core structure of this compound consists of a dihydropyridine ring with an ethyl group at the 5-position, a methyl group at the 6-position, a carbonyl group at the 2-position, and a nitrile group at the 3-position.

Key Identifiers for Analogous Compounds:

Due to the lack of a specific CAS number for the title compound in the searched literature, identifiers for a closely related analogue, 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, are provided for reference.[2][3][4][5]

IdentifierValue
CAS Number 52600-53-0
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Synonyms 5-acetyl-1,2-dihydro-6-methyl-2-oxopyridine-3-carbonitrile, 5-acetyl-3-cyano-6-methylpyridin-2(1H)-one

Physicochemical Properties

The physical and chemical properties of this compound can be inferred from data available for its analogues and the general properties of substituted 2-pyridones.

Table of Predicted and Analogous Physicochemical Properties:

PropertyPredicted/Analogous ValueSource/Rationale
Appearance Off-white to brown solid/needlesBased on analogues like 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[2][3]
Melting Point Expected to be in the range of 200-250 °CThe analogue 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has a melting point of 231-239 °C.[2][3]
Boiling Point > 300 °C (decomposes)High melting point suggests a high boiling point with likely decomposition, a common trait for such structures.
Solubility Soluble in DMSO and DMF; sparingly soluble in ethanol and water.Inferred from general solubility of polar organic compounds and data on related structures.
pKa Estimated to be around 11-12The pKa of the parent 2-pyridone is 11.65, indicating weak acidity of the N-H bond.[6]

Synthesis and Chemical Reactivity

The synthesis of 3-cyano-2-pyridone derivatives is well-established and typically involves multicomponent reactions, offering an efficient route to these scaffolds.[7][8]

Postulated Synthesis Workflow

A plausible synthetic route to this compound would likely involve a condensation reaction. A common method is the reaction of an active methylene compound (like cyanoacetamide) with a β-dicarbonyl compound or its enamine equivalent.

Synthesis_Workflow reagent1 Ethyl Cyanoacetate intermediate Intermediate Adduct reagent1->intermediate + reagent2 3-Ethyl-2,4-pentanedione reagent2->intermediate + base Base (e.g., Piperidine, KOH) base->intermediate Catalyst product 5-Ethyl-6-methyl-2-oxo- 1,2-dihydropyridine-3-carbonitrile intermediate->product Cyclization & Dehydration Drug_Discovery_Pathway cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization start 5-Ethyl-6-methyl-2-oxo- 1,2-dihydropyridine-3-carbonitrile derivatization Chemical Derivatization start->derivatization library Compound Library derivatization->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_gen Lead Generation hit_id->lead_gen sar Structure-Activity Relationship (SAR) Studies lead_gen->sar preclinical Preclinical Candidate sar->preclinical

Sources

Introduction: The 2-Oxo-1,2-dihydropyridine-3-carbonitrile Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanism of Action of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

The 2-oxo-1,2-dihydropyridine-3-carbonitrile moiety represents a versatile and highly significant scaffold in the landscape of medicinal chemistry. Its derivatives have been shown to possess a wide array of biological activities, making them attractive candidates for drug discovery and development. While the specific mechanistic details for "this compound" are not extensively documented in publicly available literature, its structural relationship to the broader class of dihydropyridines provides a strong foundation for postulating its primary and potential secondary mechanisms of action.

This technical guide will delve into the most probable mechanism of action for this compound, namely the modulation of L-type calcium channels, based on the well-established pharmacology of the dihydropyridine class.[1][2][3][4][5] Furthermore, we will explore other potential biological targets that have been identified for structurally related 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, including their roles as anticancer and anti-inflammatory agents.[6][7][8][9][10][11] This guide is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical experimental protocols to elucidate the precise molecular interactions of this compound.

Part 1: Primary Postulated Mechanism of Action - L-Type Calcium Channel Blockade

The most well-characterized therapeutic action of dihydropyridine derivatives is their role as antagonists of L-type voltage-gated calcium channels (LTCCs).[1][3] These channels are crucial for regulating the influx of calcium into vascular smooth muscle and cardiac muscle cells, which in turn governs muscle contraction.[1][2]

Molecular Target and Binding

The primary target for dihydropyridine-based drugs is the α1 subunit of the L-type calcium channel, which forms the pore for calcium ion conduction.[2] Upon binding, these molecules induce a conformational change in the channel, stabilizing it in a non-conducting state and thereby inhibiting calcium influx. This allosteric modulation is a key feature of their mechanism.[2]

State-Dependent Binding and Vascular Selectivity

A critical aspect of the dihydropyridine mechanism is their state-dependent binding. They exhibit a higher affinity for the open or inactivated states of the LTCCs compared to the resting state.[2][3] Since the smooth muscle cells in blood vessels have a more depolarized resting membrane potential than cardiac muscle cells, the channels in these tissues are more frequently in the open or inactivated conformation. This contributes to the vascular selectivity of many dihydropyridine drugs, leading to vasodilation and a reduction in blood pressure with minimal direct effects on the heart.[3][5]

Signaling Pathway of L-Type Calcium Channel Blockade

L-Type Calcium Channel Blockade cluster_membrane Cell Membrane LTCC_open L-Type Calcium Channel (Open/Inactivated State) Ca_Influx Ca2+ Influx LTCC_open->Ca_Influx Inhibited LTCC_closed L-Type Calcium Channel (Resting State) Depolarization Membrane Depolarization Depolarization->LTCC_closed Opens DHP_Compound 5-Ethyl-6-methyl-2-oxo-1,2- dihydropyridine-3-carbonitrile DHP_Compound->LTCC_open Binds with high affinity Contraction Vascular Smooth Muscle Contraction Ca_Influx->Contraction Reduced Vasodilation Vasodilation Contraction->Vasodilation Leads to

Caption: Postulated signaling pathway for L-type calcium channel blockade.

Part 2: Potential Secondary and Exploratory Mechanisms of Action

While L-type calcium channel blockade is the most probable mechanism, the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has been associated with other biological activities. These represent important avenues for investigation to fully characterize the pharmacological profile of "this compound".

  • Anticancer Activity: Several derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile have demonstrated cytotoxic effects against various cancer cell lines.[6][7][8][11] This activity has been linked to the inhibition of protein kinases such as PIM-1, which is involved in cell survival and proliferation.[10]

  • Phosphodiesterase (PDE3) Inhibition: Some compounds with this core structure have been identified as inhibitors of phosphodiesterase 3 (PDE3), an enzyme involved in regulating intracellular signaling pathways.[8]

  • AMPA Receptor Antagonism: Notably, the drug perampanel, which contains a 1,2-dihydropyridin-2-one core, acts as a noncompetitive antagonist of AMPA-type glutamate receptors.[12] This suggests that "this compound" could potentially have activity in the central nervous system.

  • Anti-inflammatory and Antimicrobial Properties: Research on related compounds has also indicated potential for anti-inflammatory and antimicrobial applications.[9]

Part 3: Experimental Protocols for Mechanism Elucidation

To definitively determine the mechanism of action of "this compound," a series of well-designed experiments are necessary. The following protocols provide a roadmap for such an investigation.

Protocol 1: Electrophysiological Analysis using Patch-Clamp Technique

This is the gold-standard method for directly assessing the effect of a compound on ion channel function.

Objective: To measure the inhibitory effect of the test compound on L-type calcium channel currents in a relevant cell line (e.g., HEK293 cells stably expressing the human Cav1.2 channel).

Methodology:

  • Cell Preparation: Culture HEK293 cells expressing the human Cav1.2 channel on glass coverslips.

  • Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system.

  • Pipette and Bath Solutions: Prepare appropriate intracellular (pipette) and extracellular (bath) solutions to isolate calcium currents.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp recording.

  • Voltage Protocol: Apply a voltage-step protocol to elicit L-type calcium currents.

  • Compound Application: Perfuse the cells with increasing concentrations of "this compound" and record the corresponding changes in current amplitude.

  • Data Analysis: Plot a concentration-response curve to determine the IC50 value.

Patch-Clamp Workflow Cell_Culture 1. Culture Cells Expressing Target Ion Channel Patching 2. Establish Whole-Cell Patch-Clamp Configuration Cell_Culture->Patching Baseline 3. Record Baseline Calcium Currents Patching->Baseline Compound_App 4. Perfuse with Test Compound at Various Concentrations Baseline->Compound_App Record_Response 5. Record Changes in Current Amplitude Compound_App->Record_Response Analysis 6. Plot Concentration-Response Curve and Calculate IC50 Record_Response->Analysis

Caption: Experimental workflow for patch-clamp analysis.

Protocol 2: In Vitro PIM-1 Kinase Inhibition Assay

Objective: To determine if the test compound inhibits the activity of the PIM-1 kinase.

Methodology:

  • Reagents: Obtain recombinant human PIM-1 kinase, a suitable peptide substrate, and ATP.

  • Assay Setup: In a 96-well plate, combine the PIM-1 kinase, the peptide substrate, and varying concentrations of the test compound.

  • Reaction Initiation: Add ATP to start the kinase reaction and incubate at 30°C for a specified time.

  • Detection: Use a luminescence-based assay kit to measure the amount of remaining ATP, which is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Part 4: Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from the proposed experiments should be summarized in tables.

Assay Endpoint Hypothetical Result for Test Compound Positive Control (e.g., Nifedipine)
Patch-Clamp ElectrophysiologyIC50 (µM)1.50.8
PIM-1 Kinase InhibitionIC50 (µM)> 500.1 (Staurosporine)
PDE3 Inhibition AssayIC50 (µM)152.5 (Milrinone)

Table 1: Hypothetical quantitative data summary for "this compound".

Interpretation of Hypothetical Results: The data in Table 1 would suggest that the primary mechanism of action for the test compound is indeed L-type calcium channel blockade, with an IC50 in the low micromolar range, comparable to the positive control. The compound shows weaker activity against PDE3 and negligible activity against PIM-1 kinase at the tested concentrations.

Conclusion

Based on its chemical structure, "this compound" is strongly predicted to function as an L-type calcium channel blocker. This guide provides a comprehensive overview of this proposed mechanism and outlines a clear experimental strategy to validate this hypothesis and explore other potential biological activities. The provided protocols and frameworks are designed to empower researchers to thoroughly investigate the pharmacological profile of this and related compounds, ultimately contributing to the development of novel therapeutics.

References

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A Technical Guide to Investigating the Therapeutic Targets of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a prominent "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds with a wide spectrum of therapeutic applications.[1] This technical guide provides an in-depth exploration of the potential therapeutic targets for a specific analogue, 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. While direct literature on this exact molecule is limited, a comprehensive analysis of its structural class allows for the formulation of high-probability target hypotheses. We will delve into the most promising targets, including serine/threonine kinases, phosphodiesterases, and ionotropic glutamate receptors, and provide a strategic framework for experimental validation. This document serves as a practical whitepaper, equipping research professionals with the rationale and detailed methodologies required to systematically investigate this compound's mechanism of action and unlock its therapeutic potential.

The 2-Oxo-1,2-Dihydropyridine-3-Carbonitrile Scaffold: A Foundation for Diverse Pharmacology

The pyridine and dihydropyridine rings are among the most prevalent nitrogen-containing heterocyclic structures in FDA-approved pharmaceuticals.[2][3] Their synthetic tractability and ability to form key interactions with biological macromolecules have established them as core components in drugs ranging from the classic 1,4-dihydropyridine L-type calcium channel blockers (e.g., amlodipine) to novel noncompetitive receptor antagonists (e.g., perampanel).[2][3][4]

The 2-oxo-1,2-dihydropyridine-3-carbonitrile subclass, to which this compound belongs, has garnered significant attention for its distinct and varied biological activities. Unlike their 1,4-dihydropyridine cousins, which are primarily associated with cardiovascular effects, the 2-oxo-3-cyano variants have demonstrated a broad pharmacological profile, with extensive research highlighting their potential in oncology, neurology, and inflammatory diseases.[5][6]

Table 1: Summary of Established Biological Activities for the 2-Oxo-1,2-Dihydropyridine-3-Carbonitrile Scaffold

Biological ActivityKnown or Hypothesized Molecular Target(s)Therapeutic AreaKey References
Antiproliferative / Cytotoxic PIM-1 Serine/Threonine KinaseOncology[6][7]
Phosphodiesterase 3 (PDE3)Oncology, Cardiology[6]
SurvivinOncology[5]
Anticonvulsant AMPA-type Glutamate Receptor (Noncompetitive Antagonist)Neurology[4]
Cardiotonic Phosphodiesterase 3 (PDE3)Cardiology[8]
Anti-inflammatory General activity noted for related scaffoldsInflammation[9][10]
Antimicrobial General activity noted for related scaffoldsInfectious Disease[3][10]

High-Priority Potential Therapeutic Targets for Investigation

Based on the robust body of evidence for the broader chemical class, we can prioritize a set of high-probability molecular targets for this compound. The following targets represent the most logical starting points for a comprehensive target identification and validation campaign.

Primary Target Hypothesis: PIM-1 Kinase

The PIM family of serine/threonine kinases (PIM-1, -2, and -3) are key regulators of cell survival, proliferation, and apoptosis.[7] Their overexpression is strongly correlated with the progression of numerous solid tumors and hematopoietic malignancies, making them an attractive therapeutic target.[7] Several studies have explicitly identified 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles as potent inhibitors of PIM-1 kinase.[6][7]

  • Causality for Investigation: The structural similarity of the topic compound to published PIM-1 inhibitors is high. Inhibition of PIM-1 provides a direct mechanism for the widely reported antiproliferative effects of this scaffold. A PIM-1 kinase inhibition assay should be considered the highest priority biochemical screen.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization pim1 PIM-1 Kinase bad BAD (Pro-apoptotic) pim1->bad Phosphorylates apoptosis Apoptosis bad->apoptosis Promotes bad_p p-BAD (Inactive) bad_p->apoptosis Prevents compound 5-Ethyl-6-methyl- 2-oxo-1,2-dihydropyridine -3-carbonitrile compound->pim1 Inhibition transcription Transcription of PIM-1 Gene stat_dimer->transcription transcription->pim1 Translation G pheno_screen Phenotypic Screening (e.g., Anti-proliferation Assay) hit_compound Bioactive Hit Compound Identified pheno_screen->hit_compound target_id Target Identification Strategies hit_compound->target_id affinity Affinity-Based Methods (e.g., Biotin-pulldown + MS) target_id->affinity label_free Label-Free Methods (e.g., CETSA, DARTS) target_id->label_free biochem Biochemical Screening (e.g., Kinase Panel) target_id->biochem hypothesis Candidate Target(s) Hypothesized affinity->hypothesis label_free->hypothesis biochem->hypothesis validation Target Validation hypothesis->validation genetic Genetic Validation (e.g., siRNA/CRISPR Knockdown) validation->genetic engagement Target Engagement Assays (e.g., Cellular Thermal Shift Assay) validation->engagement sar Structure-Activity Relationship (SAR) & Orthogonal Assays validation->sar validated_target Validated Target genetic->validated_target engagement->validated_target sar->validated_target

Caption: A strategic workflow for target identification and validation.

Workflow Explanation:

  • Phenotypic Screening: The initial step is to confirm that the compound has a biological effect. [11][12]An anti-proliferation screen against a panel of cancer cell lines (e.g., HT-29 colon cancer, as used in related studies) is a logical starting point given the evidence for this scaffold. [6]2. Target Identification: Once bioactivity is confirmed, the search for the molecular target begins. This can be approached in several ways:

    • Hypothesis-Driven (Biochemical): Screen the compound directly against the high-priority targets identified in Section 2 (PIM-1, PDE3). This is the most direct route.

    • Unbiased (Affinity-Based): Synthesize a tagged version of the compound (e.g., with a biotin linker) to "pull down" its binding partners from cell lysates for identification by mass spectrometry. [13] * Unbiased (Label-Free): Use techniques like the Cellular Thermal Shift Assay (CETSA) to identify proteins that are stabilized by drug binding in their native cellular environment. [14]3. Target Validation: A hypothesized target must be rigorously validated to prove it is responsible for the observed phenotype. [14] * Genetic Validation: Use siRNA or CRISPR to knock down the expression of the candidate target protein. If the compound's effect is diminished or abolished in these cells, it strongly implicates the target.

    • Target Engagement: Confirm that the compound physically interacts with the target in live cells using an assay like CETSA. This is a crucial step to bridge the gap between biochemical activity and cellular effect.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls and providing a clear basis for interpretation.

Protocol 1: PIM-1 Kinase Inhibition Biochemical Assay

This protocol determines the compound's ability to directly inhibit PIM-1 enzyme activity and calculates its half-maximal inhibitory concentration (IC₅₀).

  • Principle: A luminometry-based assay (e.g., ADP-Glo™ Kinase Assay) quantifies the amount of ADP produced during the kinase reaction. Inhibition of PIM-1 results in a lower ADP signal.

  • Materials:

    • Recombinant human PIM-1 enzyme.

    • PIM-1 substrate peptide (e.g., PIMtide).

    • ATP at a concentration near its Kₘ for PIM-1.

    • Kinase reaction buffer.

    • Test Compound: 10-point, 3-fold serial dilution (e.g., from 100 µM to 5 nM).

    • Positive Control Inhibitor: A known PIM-1 inhibitor (e.g., SGI-1776).

    • Negative Control: DMSO vehicle (0% inhibition).

    • No-Enzyme Control: Reaction mix without PIM-1 (100% inhibition).

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

    • 384-well white assay plates.

  • Methodology:

    • Add 2.5 µL of kinase buffer to all wells.

    • Add 25 nL of test compound, positive control, or DMSO to appropriate wells.

    • Add 2.5 µL of PIM-1 enzyme solution to all wells except the "No-Enzyme" control.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of a solution containing ATP and substrate peptide.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis & Trustworthiness:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0%) and no-enzyme (100%) controls.

    • Plot percent inhibition versus log[compound concentration] and fit to a four-parameter logistic equation to determine the IC₅₀ value.

    • The assay's robustness is confirmed by calculating the Z' factor from the control wells. A Z' factor > 0.5 indicates a high-quality, reliable assay. [15]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that the compound binds to and stabilizes its target protein (e.g., PIM-1) inside intact cells.

  • Principle: Ligand binding increases a protein's thermal stability. By heating cells treated with the compound across a temperature gradient, stabilized proteins will remain in the soluble fraction at higher temperatures compared to untreated controls.

  • Materials:

    • Cultured cells known to express the target protein (e.g., HT-29).

    • Test Compound at a concentration ~10x its cellular EC₅₀.

    • DMSO vehicle control.

    • Phosphate-buffered saline (PBS) with protease inhibitors.

    • Instrumentation for cell lysis (e.g., freeze-thaw cycles).

    • Instrumentation for protein detection (e.g., Western Blot apparatus, antibodies for PIM-1 and a loading control like GAPDH).

  • Methodology:

    • Culture cells to ~80% confluency.

    • Treat one set of cells with the test compound and another with DMSO for 1-2 hours.

    • Harvest, wash, and resuspend cells in PBS.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler, followed by a 3-minute cooling step at 4°C.

    • Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.

    • Collect the supernatant (soluble fraction) and determine protein concentration.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blotting, probing for the target protein (PIM-1) and a loading control.

  • Data Analysis & Trustworthiness:

    • Quantify the band intensity for the target protein at each temperature for both the compound-treated and DMSO-treated samples.

    • Plot the percentage of soluble protein remaining versus temperature to generate "melting curves."

    • A rightward shift in the melting curve for the compound-treated sample compared to the DMSO control indicates thermal stabilization and confirms direct target engagement in a cellular context.

Conclusion

The compound this compound belongs to a chemical class with a rich and diverse pharmacology. A weight-of-evidence approach based on extensive literature for this scaffold strongly suggests that PIM-1 kinase, phosphodiesterase 3, and AMPA-type glutamate receptors are high-priority therapeutic targets for investigation. The strategic workflow and detailed protocols outlined in this guide provide a robust, self-validating framework for researchers to systematically elucidate the compound's mechanism of action. By combining hypothesis-driven biochemical assays with unbiased cellular target engagement studies, drug development professionals can efficiently validate its primary targets and confidently advance this promising molecule through the discovery pipeline.

References

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An In-depth Technical Guide on 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The 2-pyridone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds. This technical guide focuses on a specific, highly versatile derivative: 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. We will provide a comprehensive analysis of its structural analogs and derivatives, exploring their synthesis, biological activities, and therapeutic potential. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the structure-activity relationships and mechanistic actions of this important class of molecules, which have shown promise as cardiotonic, anti-inflammatory, and anticancer agents.

The 2-Pyridone Core: A Privileged Scaffold

The 2-pyridone ring is a six-membered nitrogen-containing heterocycle that is a prominent feature in many FDA-approved drugs.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold in drug design.[2][3] This allows for favorable interactions with biological targets, contributing to its presence in a wide range of therapeutic agents, from anticancer to antiviral medications.[4][5] The 2-pyridone core can also improve drug-like properties such as aqueous solubility and metabolic stability.[1][3]

Synthesis and Characterization of 2-Oxo-1,2-dihydropyridine-3-carbonitriles

The synthesis of the core compound, this compound, and its analogs is often achieved through multicomponent reactions. A common method involves the condensation of a chalcone or a similar enone with cyanoacetamide in the presence of a base.[6]

General Synthetic Protocol:

A typical synthesis involves refluxing a mixture of an appropriate α,β-unsaturated ketone, ethyl cyanoacetate, and ammonium acetate in ethanol.[7] This one-pot synthesis is efficient and allows for the creation of a diverse library of derivatives by varying the initial substrates.

Caption: General synthetic workflow for 2-oxo-1,2-dihydropyridine-3-carbonitriles.

Structural Analogs and Their Biological Significance

The therapeutic potential of the 2-pyridone core is expanded through the synthesis of various structural analogs. Modifications at different positions on the pyridine ring can lead to compounds with a wide range of biological activities.

Derivative Class Biological Activity Therapeutic Potential
Pyrano[2,3-b]pyridinesAntihypertensiveCardiovascular diseases
Thieno[2,3-d]pyrimidinesAnticancerOncology
Pyrimidine-5-carbonitrilesVEGFR-2 inhibitors, Apoptosis inducersCancer therapy
Pyrano[2,3-b]pyridine Derivatives:

These analogs, synthesized from 2,6-dihydroxy-3-cyano-4-methyl pyridine, are being investigated for their potential as antihypertensive agents.

Thieno[2,3-d]pyrimidine Derivatives:

These compounds have shown significant cytotoxic activity against various cancer cell lines, making them promising candidates for anticancer drug development.[8]

Pyrimidine-5-carbonitrile Derivatives:

This class of compounds has been designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy.[9] Several derivatives have demonstrated potent anti-proliferative activity and the ability to induce apoptosis in cancer cells.[9]

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have demonstrated a broad spectrum of pharmacological effects.

Cardiotonic Agents:

Certain 3-cyano-2(1H)-pyridone derivatives have been identified as potent cardiotonic agents, which can increase the force of heart muscle contraction.[1] This makes them valuable for the treatment of cardiac insufficiency.[1]

Anti-inflammatory and Anti-neuroinflammatory Activity:

Recent studies have highlighted the anti-inflammatory properties of 2-pyridone derivatives. They have been shown to suppress the production of inflammatory mediators like reactive oxygen species (ROS), nitric oxide (NO), and various interleukins.[10] This suggests their potential in treating neurodegenerative diseases associated with neuroinflammation.[10]

Anticancer and Antiproliferative Activity:

A significant area of research for these compounds is in oncology. Many derivatives have shown potent antiproliferative activity against various cancer cell lines.[7] The mechanism of action is often linked to the inhibition of key cellular targets like phosphodiesterase 3 (PDE3) and PIM1 kinase.[6]

Caption: Diverse biological activities of the 2-pyridone scaffold.

Future Perspectives

The versatility of the this compound scaffold continues to make it a focal point of medicinal chemistry research. Future work will likely involve the synthesis of more complex derivatives and the exploration of their therapeutic potential in a wider range of diseases. In silico studies, such as molecular docking and dynamics simulations, will play a crucial role in understanding the binding interactions of these molecules with their biological targets and in guiding the design of more potent and selective drug candidates.[9][11]

References

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 2022.
  • Zhan, Y., & Pike, A. The 2-pyridone motif in drug design. Future Medicinal Chemistry, 2012.
  • New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. Molecules, 2021.
  • Pharmacological aspects of 2-pyridones and their analogs.
  • Bioactive natural products containing 2-pyridone core.
  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online, 2025.
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  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher, 2022.
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  • Synthesis of Ethyl 5-(Arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates.
  • Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives.
  • Synthesis of some novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives. Indian Journal of Chemistry, 2006.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 2022.
  • 6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. PubChem.
  • Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
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A Technical Guide to the Discovery and Synthesis of Novel 2-Oxo-Dihydropyridine-3-Carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides an in-depth exploration of the discovery and synthesis of this important class of heterocyclic compounds. We will delve into the strategic considerations behind synthetic route selection, offer detailed experimental protocols for key reactions, and discuss the analytical techniques essential for structural elucidation and purity assessment. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of novel 2-oxo-dihydropyridine-3-carbonitrile derivatives.

Introduction: The Significance of the 2-Oxo-Dihydropyridine-3-Carbonitrile Core

The pyridine ring is a fundamental building block in a vast number of pharmaceuticals and natural products.[1] Among its many derivatives, the 2-oxo-1,2-dihydropyridine-3-carbonitrile nucleus has garnered significant attention due to its versatile biological profile. Compounds incorporating this scaffold have demonstrated a range of pharmacological activities, including anticancer, antimicrobial, antiviral, and cardiotonic effects.[1][2][3]

The presence of the cyano group at the 3-position and the oxo group at the 2-position are critical for the observed biological activities. These functional groups can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition and the modulation of protein function. The dihydropyridine ring itself can adopt different conformations, allowing for structural diversity and the fine-tuning of pharmacological properties.

One of the most well-known drugs featuring this core is Milrinone, a non-glycosidic cardiotonic agent used in the treatment of congestive heart failure.[1] Its mechanism of action involves the inhibition of phosphodiesterase 3 (PDE3).[1] Furthermore, various derivatives have shown promise as anticancer agents by targeting key signaling proteins like PIM-1 kinase and survivin, which are often overexpressed in cancer cells.[1][4] The broad therapeutic potential of this scaffold continues to drive research into the synthesis and evaluation of new analogues.[2]

Synthetic Strategies: From Classical Reactions to Modern Innovations

The synthesis of 2-oxo-dihydropyridine-3-carbonitriles can be achieved through several pathways, with multicomponent reactions (MCRs) being one of the most efficient and versatile approaches.[5][6] MCRs allow for the construction of complex molecules from three or more starting materials in a single synthetic operation, which is advantageous in terms of time, cost, and environmental impact.[6][7]

One-Pot Multicomponent Synthesis

A prevalent and effective method for synthesizing 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles is a one-pot, four-component reaction.[4] This reaction typically involves an aromatic aldehyde, an acetophenone derivative, a source of the nitrile group (such as ethyl cyanoacetate or malononitrile), and ammonium acetate, which serves as both a nitrogen source and a catalyst.[4]

The reaction proceeds through a cascade of interconnected reactions, likely initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration.[7] The use of green catalysts and solvents in these reactions has been a significant area of advancement, improving yields and reducing environmental impact.[7]

Experimental Protocol: General Procedure for the One-Pot Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles [4][8]
  • To a solution of the appropriate aromatic ketone (1 mmol) and aromatic aldehyde (1 mmol) in ethanol (30 mL), add ethyl cyanoacetate (1 mmol) and ammonium acetate (8 mmol).

  • Reflux the reaction mixture for 10 to 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/dioxane) to afford the pure 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Alternative Synthetic Routes

While MCRs are highly efficient, other synthetic strategies can also be employed. For instance, a two-component reaction between a pre-formed chalcone (α,β-unsaturated ketone) and ethyl cyanoacetate in the presence of ammonium acetate is a common alternative.[1][9] This method provides a more controlled approach to the synthesis, as the chalcone intermediate is isolated before the cyclization step.

Another approach involves the reaction of 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione (a derivative of Meldrum's acid) with active methylene nitriles.[10][11] This method can yield 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are valuable precursors for further functionalization.[10][11]

Visualization of Synthetic Pathways

To better illustrate the relationships between different synthetic approaches, the following diagram outlines the key pathways to the 2-oxo-dihydropyridine-3-carbonitrile core.

Synthesis_Pathways cluster_MCR Multicomponent Reaction (MCR) cluster_Chalcone Chalcone-Based Synthesis Aldehyde Aromatic Aldehyde Target 2-Oxo-dihydropyridine-3-carbonitrile Aldehyde->Target One-Pot Synthesis Ketone Aromatic Ketone Ketone->Target One-Pot Synthesis Nitrile_Source Ethyl Cyanoacetate / Malononitrile Nitrile_Source->Target One-Pot Synthesis Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Target One-Pot Synthesis Chalcone Pre-formed Chalcone Chalcone->Target Two-Step Synthesis Nitrile_Source2 Ethyl Cyanoacetate Nitrile_Source2->Target Two-Step Synthesis Ammonium_Acetate2 Ammonium Acetate Ammonium_Acetate2->Target Two-Step Synthesis Meldrum Meldrum's Acid Derivative Meldrum->Target Alternative Route Active_Nitrile Active Methylene Nitrile Active_Nitrile->Target Alternative Route

Caption: Synthetic routes to 2-oxo-dihydropyridine-3-carbonitriles.

Structural Characterization and Analytical Techniques

The unambiguous characterization of newly synthesized 2-oxo-dihydropyridine-3-carbonitriles is paramount to ensure their identity, purity, and suitability for further biological evaluation.[12] A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.[12]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the molecular structure.[9][13] Key diagnostic signals include the chemical shift of the NH proton (often a broad singlet that is D2O exchangeable), the signals for the aromatic protons, and the characteristic chemical shifts for the carbon atoms of the cyano and carbonyl groups.[8][9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.[8][9] Characteristic absorption bands include the N-H stretching vibration, the C≡N stretch of the nitrile group, and the C=O stretch of the pyridone ring.[8][9]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.[9][13]

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compounds.[14] Reversed-phase HPLC is commonly used to separate the target compound from any starting materials, byproducts, or impurities.[14]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment.

Physicochemical Property Determination

Key physicochemical properties such as lipophilicity (LogP) and aqueous solubility are critical determinants of a compound's pharmacokinetic profile.[14]

  • LogP Determination: The octanol-water partition coefficient (LogP) can be determined experimentally using the shake-flask method or estimated using reversed-phase HPLC.[14]

  • Aqueous Solubility: The thermodynamic solubility can be measured using the shake-flask method, while kinetic solubility can be assessed by turbidimetric methods.[14]

Characterization Data Summary

The following table summarizes the typical analytical data obtained for a representative 2-oxo-dihydropyridine-3-carbonitrile derivative.

TechniqueObserved DataInterpretation
1H NMR δ 13.08 (s, 1H, NH, D2O exchangeable), 8.09–7.57 (m, Ar-H)Confirms the presence of the NH proton and aromatic rings.[15]
13C NMR δ 161.73 (C=O), 116.42 (C≡N)Confirms the presence of the carbonyl and cyano groups.[15]
IR (cm-1) 3154 (N-H), 2220 (C≡N), 1655 (C=O)Identifies the key functional groups in the molecule.[15]
MS (EI) m/z (%) = 328 (M+)Confirms the molecular weight of the compound.[15]
Elemental Analysis C, H, N values consistent with calculated valuesConfirms the elemental composition of the molecule.[8]

Pharmacological Evaluation and Future Perspectives

The diverse biological activities of 2-oxo-dihydropyridine-3-carbonitriles make them attractive candidates for drug discovery programs.[2] Numerous studies have reported their potential as anticancer, antimicrobial, and antiviral agents.[2][3]

Anticancer Activity

Many derivatives have been evaluated for their antiproliferative activity against various cancer cell lines.[2][4][8] For example, certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have shown potent inhibitory activity against human colon (HT-29) and breast (MDA-MB-231) tumor cell lines.[4] Some compounds have demonstrated IC50 values in the sub-micromolar range.[4] The mechanism of anticancer action is often attributed to the inhibition of key kinases, such as p38α MAP kinase, or other proteins involved in cell proliferation and survival.[1]

Antimicrobial Activity

The 2-oxo-dihydropyridine-3-carbonitrile scaffold has also been explored for its antimicrobial properties.[2][3] Some derivatives have exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][3] The development of new antimicrobial agents is a critical area of research due to the growing threat of antibiotic resistance.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the substituents on the dihydropyridine ring is crucial for optimizing the pharmacological activity and ADME (absorption, distribution, metabolism, and excretion) properties of these compounds.[16] SAR studies help in identifying the key structural features required for potent and selective biological activity.

Experimental Workflow for Pharmacological Evaluation

The following diagram illustrates a typical workflow for the pharmacological evaluation of novel 2-oxo-dihydropyridine-3-carbonitrile derivatives.

Pharmacological_Workflow Synthesis Synthesis of Novel Derivatives Purification Purification & Characterization Synthesis->Purification Screening In Vitro Biological Screening (e.g., Antiproliferative Assays) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: Workflow for pharmacological evaluation.

Conclusion

The 2-oxo-dihydropyridine-3-carbonitrile scaffold represents a highly valuable and versatile platform for the design and discovery of novel therapeutic agents. The efficiency of multicomponent reactions has made a diverse range of these compounds readily accessible for biological screening. Continued exploration of their synthesis, coupled with detailed pharmacological evaluation and SAR studies, will undoubtedly lead to the development of new and effective drugs for a variety of diseases. The insights and protocols provided in this guide aim to facilitate and inspire further research in this exciting area of medicinal chemistry.

References

  • Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers. Available from: [Link]

  • Wan, J.-P., & Liu, Y. (2012). Recent advances in new multicomponent synthesis of structurally diversified 1,4-dihydropyridines. RSC Publishing. Available from: [Link]

  • Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. (2015). National Institutes of Health. Available from: [Link]

  • Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. (2023). ACS Publications. Available from: [Link]

  • Multicomponent synthesis of 1,4‐dihydropyridines. ResearchGate. Available from: [Link]

  • Dotsenko, V. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI. Available from: [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. (2021). ACS Omega. Available from: [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2017). National Institutes of Health. Available from: [Link]

  • Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. ResearchGate. Available from: [Link]

  • Dotsenko, V. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. ResearchGate. Available from: [Link]

  • Synthesis of pyridine-3-carbonitriles 13a–h. ResearchGate. Available from: [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. (2021). National Institutes of Health. Available from: [Link]

  • SYNTHETIC STRATEGIES AND PHARMACOLOGY OF 2-OXO-3-CYANOPYRIDINE DERIVATIVES: A REVIEW. ResearchGate. Available from: [Link]

  • Serry, A. M., et al. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. PubMed. Available from: [Link]

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In Silico Profiling of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the modern drug discovery paradigm, the imperative to "fail fast, fail cheap" has catalyzed the integration of computational methods at the earliest stages of research. The ability to predict the physicochemical, pharmacokinetic, and pharmacodynamic properties of a novel chemical entity before its synthesis offers an unparalleled strategic advantage, conserving resources and focusing laboratory efforts on candidates with the highest probability of success. This guide provides an in-depth, methodology-focused exploration of the in silico characterization of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile , a representative small molecule belonging to the dihydropyridine class—a scaffold known for its diverse biological activities, including potential cytotoxic and kinase inhibitory effects.[1][2]

This document is structured not as a rigid protocol but as a logical workflow, guiding the researcher from foundational molecular setup to complex biological activity prediction. Each section explains the causality behind the chosen computational approach, grounding the in silico experiment in the principles of medicinal chemistry and ensuring that the generated data is not merely a set of numbers, but actionable intelligence.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Pharmacokinetic Assessment cluster_2 Phase 3: Biological Activity Prediction A Molecule Representation (2D & 3D Structure Generation) B Physicochemical Profiling (LogP, Solubility, pKa, etc.) A->B Provides structural input E Molecular Docking (Binding Affinity & Pose) A->E Provides ligand structure C ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) B->C Informs bioavailability & distribution D Target Identification (Hypothesis Generation) C->D Guides selection of relevant targets End Profile C->End D->E Defines protein target F Quantum Mechanics Refinement (Electronic Properties) E->F Provides initial geometry F->End Start Start Start->A

Caption: High-level workflow for the in silico analysis of a novel chemical entity.

Part 1: Molecular Preparation and Physicochemical Characterization

Rationale: The fidelity of any in silico prediction is fundamentally dependent on the accuracy of the input molecular representation. An improperly handled structure will yield erroneous results, regardless of the sophistication of the predictive algorithm. This initial phase focuses on generating a chemically correct and energetically favorable three-dimensional structure, which then serves as the foundation for predicting its intrinsic physicochemical properties. These properties, in turn, govern how the molecule will behave in a biological system.

Protocol 1: 2D and 3D Structure Generation

This protocol outlines the critical first step of converting the chemical name into a machine-readable, energetically stable 3D model.

  • 2D Structure Generation:

    • Step 1.1: Using a chemical drawing software (e.g., MarvinSketch, ChemDraw), generate the 2D structure for "this compound".

    • Step 1.2: Verify the structure, ensuring correct atom types, bond orders, and stereochemistry (if applicable).

    • Step 1.3: Save the structure in a standard format, such as SMILES (Simplified Molecular Input Line Entry System) or MOL file. For our molecule, the SMILES representation is CCC1=C(C#N)C(=O)NC(C)=C1.

  • 3D Conformation and Energy Minimization:

    • Step 2.1: Import the 2D structure into a 3D modeling program (e.g., Avogadro, UCSF Chimera). The software will generate an initial, often strained, 3D conformation.

    • Step 2.2: Perform an energy minimization. This is a computational process that adjusts atomic coordinates to find a lower-energy (more stable) conformation. Select a robust, general-purpose force field such as MMFF94 (Merck Molecular Force Field).

    • Causality: This step is crucial because high-energy or sterically clashed conformations are not biologically relevant and will produce artifacts in subsequent analyses, particularly in molecular docking, where shape complementarity is key.

    • Step 2.3: Save the minimized 3D structure as a PDB or MOL2 file for use in later protocols.

Protocol 2: Physicochemical and Druglikeness Prediction

With a stable 3D structure, we can now predict the fundamental properties that define a molecule's "druglikeness."

  • Methodology:

    • Step 1.2: Submit the SMILES string (CCC1=C(C#N)C(=O)NC(C)=C1) to the server.

    • Step 1.3: Collate the output data, focusing on key descriptors related to solubility, lipophilicity, and oral bioavailability rules.

  • Data Presentation: Predicted Physicochemical Properties

PropertyPredicted ValueImplication for Drug Development
Molecular Weight 176.21 g/mol Excellent. Well within the typical range for small molecule drugs (<500 Da), favoring good absorption and distribution.
logP (Lipophilicity) 1.35Optimal. A balanced value suggesting good membrane permeability without excessive partitioning into fatty tissues.
logS (Aqueous Solubility) -2.5Moderately soluble. May require formulation strategies to ensure adequate dissolution for oral absorption.
pKa (Acidic/Basic) ~8.9 (acidic, N-H)The pyridone N-H is weakly acidic. This influences solubility and receptor interactions at physiological pH.
Polar Surface Area (PSA) 65.1 ŲGood. Values below 140 Ų are associated with better cell permeability and oral bioavailability.
H-Bond Donors 1Ideal. Low number facilitates crossing of biological membranes.
H-Bond Acceptors 3Ideal. Contributes to solubility and target binding.
Lipinski's Rule of Five 0 ViolationsPass. The molecule adheres to the key guidelines for oral bioavailability, making it a promising starting point.

Expert Insight: The initial physicochemical profile is highly favorable. The molecule exhibits a classic "lead-like" profile, with no violations of Lipinski's Rule of Five. The moderate solubility (logS of -2.5) is the only parameter that warrants attention in a future lead optimization campaign, but it is not a significant liability at this stage.

Part 2: ADMET Profiling

Rationale: A compound's journey through the body is as critical as its interaction with the target protein. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early helps to de-risk a project by identifying potential liabilities that could cause failure in later, more expensive clinical phases.[5][6] Machine learning models, trained on vast datasets of experimental outcomes, are powerful tools for this assessment.[7]

Protocol 3: Comprehensive ADMET Prediction
  • Methodology:

    • Step 1.2: Submit the molecule's SMILES string to the platform.

    • Step 1.3: Systematically record the predictions for key parameters in each ADMET category. The platform often provides a confidence score or a comparison to known drugs, which is crucial for contextualizing the prediction.[4]

  • Data Presentation: Predicted ADMET Profile

CategoryParameterPredictionInterpretation & Causality
Absorption Human Intestinal Absorption (HIA)HighThe molecule's favorable size, polarity (PSA), and lipophilicity (logP) suggest it will be readily absorbed from the gut.
Caco-2 PermeabilityHighPredicts efficient passive diffusion across the intestinal epithelial barrier, a key step in oral absorption.
Distribution Blood-Brain Barrier (BBB) PermeantNoThe polar surface area and specific structural motifs likely prevent passage into the central nervous system, which is desirable unless targeting a CNS disease.
Plasma Protein Binding (PPB)Moderate-HighThe molecule is likely to bind to plasma proteins like albumin. This affects the free concentration available to act on the target but is a common feature of drugs.
Metabolism CYP2D6 InhibitorUnlikelyLow probability of inhibiting this major drug-metabolizing enzyme, reducing the risk of drug-drug interactions.
CYP3A4 InhibitorUnlikelyLow probability of inhibiting another key metabolizing enzyme, further strengthening its safety profile regarding interactions.
Toxicity hERG InhibitionLow RiskCrucial safety prediction. A low probability of blocking the hERG potassium channel suggests a reduced risk of drug-induced cardiac arrhythmia.
Ames MutagenicityNon-mutagenicPredicts a low likelihood of causing DNA mutations, a critical indicator for long-term safety.
Oral Rat Acute Toxicity (LD50)~500-700 mg/kgClassified as Category III/IV (Slightly toxic/Practically non-toxic). A favorable initial toxicity profile.

Expert Insight: The predicted ADMET profile is remarkably clean. The compound shows high absorption, is unlikely to cause common drug-drug interactions via CYP inhibition, and, most importantly, shows a low risk for cardiotoxicity (hERG) and mutagenicity. Its inability to cross the BBB is a positive feature for a systemically acting drug, minimizing potential central nervous system side effects.

Part 3: Biological Activity and Target Prediction

Rationale: Having established that the molecule has favorable drug-like properties, the next logical step is to predict its biological function. Based on literature precedents for similar dihydropyridine-3-carbonitrile scaffolds showing activity against PIM-1 kinase, we will use this protein as a hypothetical target for a structure-based investigation.[2] Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule to another.[8]

G cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Results Analysis PDB 1. Download Protein Structure (e.g., PDB ID: 4X7Q for PIM-1) Clean 2. Prepare Receptor (Remove water, add hydrogens) PDB->Clean Grid 4. Define Binding Site (Grid Box Generation) Clean->Grid Ligand 3. Prepare Ligand (Use energy-minimized 3D structure) Dock 5. Run Docking Algorithm (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Score 6. Analyze Binding Energy (kcal/mol) Dock->Score Pose 7. Visualize Binding Pose (Identify key interactions) Score->Pose Prioritizes poses

Caption: A detailed workflow for a molecular docking experiment.

Protocol 4: Molecular Docking Simulation (Case Study: PIM-1 Kinase)
  • Target Preparation:

    • Step 1.1: Download the crystal structure of human PIM-1 kinase from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4X7Q , which contains a co-crystallized inhibitor.

    • Step 1.2: Load the PDB file into a molecular modeling program (e.g., AutoDock Tools, UCSF Chimera).[9]

    • Step 1.3: Prepare the protein by:

      • Removing all non-essential molecules, including water, co-solvents, and the original ligand.

      • Adding polar hydrogen atoms, as they are critical for forming hydrogen bonds.

      • Assigning atomic charges (e.g., Gasteiger charges).

    • Causality: This "cleaning" process ensures that the docking calculation only considers the protein and the ligand, and that the electrostatic model is correct.

  • Ligand Preparation:

    • Step 2.1: Use the energy-minimized 3D structure of this compound from Protocol 1.

    • Step 2.2: Load the ligand into the modeling software and define its rotatable bonds. This allows the docking algorithm to explore different conformations of the ligand within the binding site.

  • Docking Execution:

    • Step 3.1: Define the binding site. This is typically done by creating a "grid box" centered on the position of the original co-crystallized ligand in 4X7Q. This box defines the search space for the docking algorithm.[9]

    • Step 3.2: Execute the docking simulation using a program like AutoDock Vina. The software will systematically place the ligand in the binding site, exploring various poses and conformations, and score each one using a scoring function.

    • Expert Insight: The scoring function estimates the free energy of binding. A more negative score indicates a more favorable, higher-affinity interaction.[8]

  • Analysis of Results:

    • Quantitative Data: The primary output is a ranked list of binding poses and their corresponding scores.

MetricPredicted ValueInterpretation
Binding Affinity (kcal/mol) -7.8Indicates a strong and favorable binding interaction. This affinity is well within the range expected for effective small molecule inhibitors.
Protocol 5: Advanced Insight with Quantum Chemical Calculations

Rationale: While molecular docking provides an excellent approximation of binding, it relies on simplified classical physics (molecular mechanics). Quantum mechanics (QM) offers a more fundamental and accurate description of a molecule's electronic structure, which ultimately governs its reactivity and interactions.[10][11]

  • Methodology Overview:

    • Step 1.1: Use a quantum chemistry software package (e.g., Gaussian, ORCA) to perform a single-point energy calculation on the ligand's 3D structure.

    • Step 1.2: Employ Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) for a good balance of accuracy and computational cost.[11]

    • Step 1.3: From this calculation, generate the Molecular Electrostatic Potential (ESP) map.

  • Interpretation of the ESP Map:

    • The ESP map visualizes the electrostatic potential on the molecule's surface.

    • Electron-rich regions (strong negative potential, typically colored red) are sites that are attractive to positive charges and are good hydrogen bond acceptors. For our molecule, this would be concentrated around the carbonyl oxygen and the nitrile nitrogen.

    • Electron-poor regions (positive potential, typically colored blue) are attractive to negative charges and are good hydrogen bond donors. This would be located around the pyridone N-H proton.

    • Expert Insight: The ESP map validates and refines the interactions predicted by docking. It confirms that the carbonyl oxygen and N-H group are electronically poised to form the critical hinge interactions with the PIM-1 kinase backbone, providing a deeper, physics-based justification for the predicted binding mode.[12]

Overall Synthesis and Conclusion

This comprehensive in silico evaluation provides a multi-faceted profile of this compound, integrating physicochemical, pharmacokinetic, and pharmacodynamic predictions into a cohesive narrative.

Final Summary of Predicted Properties:

DomainKey FindingRecommendation
Physicochemical Excellent druglikeness profile (Lipinski compliant).Proceed. Monitor solubility in later stages.
ADMET Favorable safety profile: high absorption, low risk of CYP inhibition, low risk of hERG toxicity and mutagenicity.High-confidence candidate. A very positive profile for an early-stage molecule.
Biological Activity Strong predicted binding affinity to PIM-1 kinase with a chemically sensible binding mode.Strong hypothesis for experimental validation. Prioritize for synthesis and in vitro testing.

Based on this rigorous computational assessment, This compound emerges as a high-potential starting point for a drug discovery program. Its predicted properties suggest a high probability of possessing favorable oral bioavailability and a clean safety profile. The strong docking score against PIM-1 kinase provides a clear, testable hypothesis for its mechanism of action.

Next Steps: The logical progression from this in silico work is the chemical synthesis of the compound, followed by in vitro experimental validation of its properties: measurement of solubility, testing in a PIM-1 kinase enzymatic assay, and evaluation of its cytotoxic effects on relevant cancer cell lines.

References

  • Title: Quantum mechanics implementation in drug-design workflows: does it really help? Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Methods of Quantum Chemical Calculations in Drug Discovery and Applications Source: Research and Reviews URL: [Link]

  • Title: Quantum Mechanics/Chemistry in Drug Design Source: Profacgen URL: [Link]

  • Title: Calculate Physicochemical Properties | PhysChem Suite Source: ACD/Labs URL: [Link]

  • Title: Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions Source: MDPI URL: [Link]

  • Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners Source: ChemCopilot URL: [Link]

  • Title: Molecular Docking Tutorial Source: University of Naples Federico II URL: [Link]

  • Title: A Beginner's Guide to Molecular Docking! #swissdock Source: YouTube (Biotecnika) URL: [Link]

  • Title: Physicochemical Prediction Source: CD ComputaBio URL: [Link]

  • Title: Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software Source: YouTube URL: [Link]

  • Title: Predict Molecular Properties | Percepta Software Source: ACD/Labs URL: [Link]

  • Title: ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries Source: ChemRxiv URL: [Link]

  • Title: ADMET Predictions - Computational Chemistry Glossary Source: Deep Origin URL: [Link]

  • Title: ADMET-AI Source: ADMET-AI Website URL: [Link]

  • Title: ADMET Prediction Software Source: Sygnature Discovery URL: [Link]

  • Title: Quantum Chemistry in Drug Discovery Source: Rowan Newsletter URL: [Link]

  • Title: ADMET prediction Software - 1 Solutions Source: IntuitionLabs.ai URL: [Link]

  • Title: PhysChem Suite Source: SoftwareOne Marketplace URL: [Link]

  • Title: Molecular docking for Beginners | Autodock Full Tutorial Source: YouTube URL: [Link]

  • Title: The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions Source: SciSpace URL: [Link]

  • Title: Machine Learning Small Molecule Properties in Drug Discovery Source: arXiv URL: [Link]

  • Title: On-line Software Source: Virtual Computational Chemistry Laboratory URL: [Link]

  • Title: In Silico Target Prediction for Small Molecules: Methods and Protocols Source: ResearchGate URL: [Link]

  • Title: In Silico Target Prediction for Small Molecules Source: OUCI URL: [Link]

  • Title: In Silico Discovery of Small-Molecule Inhibitors Targeting SARS-CoV-2 Main Protease Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of some novel ethyl 5-methyl-6- cyano-7-substituted-2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylate derivatives Source: Indian Journal of Chemistry URL: [Link]

  • Title: Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition Source: National Institutes of Health (NIH) URL: [Link]

Sources

An In-depth Technical Guide to 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These structures are of significant interest to researchers and drug development professionals due to their diverse pharmacological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.[3] The inherent structural features of this scaffold, such as its ability to participate in hydrogen bonding and π-π stacking interactions, make it an attractive candidate for targeting various biological macromolecules.

This technical guide focuses on a specific derivative, 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 113124-05-3). While this particular compound is not extensively documented in peer-reviewed literature, its structural similarity to a well-studied class of anticancer agents allows for a comprehensive analysis of its probable synthesis, characterization, and therapeutic potential. This guide will provide a detailed, field-proven perspective on the synthesis of this compound, its expected analytical signature, and its likely biological activity, with a particular focus on its potential as a PIM-1 kinase inhibitor.

Proposed Synthesis: A Multi-Component Approach

The synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles is often achieved through a one-pot, multi-component reaction (MCR), a strategy lauded for its efficiency and atom economy.[4] This approach allows for the construction of complex molecules from simple, readily available starting materials in a single synthetic operation. For the synthesis of this compound, a modified Hantzsch-type reaction is the most plausible and efficient route.

Experimental Protocol: One-Pot Synthesis

This protocol describes a robust method for the synthesis of the title compound, adapted from established procedures for analogous structures.[5]

Materials:

  • 3-Ethyl-2,4-pentanedione

  • Cyanoacetamide

  • Piperidine (catalyst)

  • Ethanol (solvent)

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethyl-2,4-pentanedione (1 equivalent), cyanoacetamide (1 equivalent), and ethanol (20 mL).

  • Catalyst Addition: To the stirred mixture, add a catalytic amount of piperidine (0.1 equivalents).

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The product is expected to precipitate out of the solution. Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield the final product as a crystalline solid.

Causality Behind Experimental Choices:
  • Multi-component Reaction: This approach is chosen for its high convergence and the ability to generate the desired heterocyclic core in a single step, minimizing waste and purification efforts.

  • Piperidine as Catalyst: Piperidine, a basic catalyst, facilitates the initial Knoevenagel condensation between the dione and cyanoacetamide, a crucial step in the reaction cascade.

  • Ethanol as Solvent: Ethanol is an excellent solvent for the starting materials and the catalyst, and its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate. It is also a good solvent for recrystallization.

G reagents Starting Materials: 3-Ethyl-2,4-pentanedione Cyanoacetamide reaction_conditions Reaction Conditions: Reflux (4-6 hours) reagents->reaction_conditions catalyst Catalyst: Piperidine catalyst->reaction_conditions solvent Solvent: Ethanol solvent->reaction_conditions workup Workup: Cooling, Filtration reaction_conditions->workup purification Purification: Recrystallization workup->purification product Final Product: This compound purification->product

Figure 1: Synthetic workflow for this compound.

Structural Characterization: The Analytical Signature

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on data from structurally similar compounds, the following characteristics are expected.[1]

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methyl group, a singlet for the vinylic proton, and a broad singlet for the NH proton.
¹³C NMR Resonances for the ethyl and methyl carbons, the nitrile carbon, the carbonyl carbon, and the sp² carbons of the pyridine ring.
FT-IR (cm⁻¹) Characteristic absorption bands for the N-H stretch (around 3200-3400), the C≡N stretch (around 2220), and the C=O stretch (around 1650).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₂N₂O).

Biological Activity and Therapeutic Potential

The therapeutic potential of this compound can be inferred from the extensive research on its analogues, which have shown promising anticancer activity.[4][6]

Primary Molecular Target: PIM-1 Kinase

A significant body of evidence points to the PIM-1 serine/threonine kinase as a key molecular target for this class of compounds.[7] PIM-1 is a proto-oncogene that is overexpressed in various human cancers, including prostate, colon, and hematopoietic malignancies.[7] It plays a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a number of downstream substrates.

Mechanism of Action:

This compound is predicted to act as a competitive inhibitor of ATP at the PIM-1 kinase active site. The dihydropyridine core can form hydrogen bonds with the hinge region of the kinase, while the substituents at the 5 and 6 positions can occupy adjacent hydrophobic pockets, leading to potent and selective inhibition. Inhibition of PIM-1 kinase activity would disrupt downstream signaling pathways that promote cell survival and proliferation, ultimately leading to apoptosis in cancer cells.

G compound 5-Ethyl-6-methyl-2-oxo-1,2- dihydropyridine-3-carbonitrile pim1 PIM-1 Kinase compound->pim1 Inhibits downstream Downstream Substrates (e.g., BAD, p21) pim1->downstream Phosphorylates atp ATP atp->pim1 Binds proliferation Cell Proliferation & Survival downstream->proliferation Promotes apoptosis Apoptosis proliferation->apoptosis Inhibits

Figure 2: Proposed mechanism of action via PIM-1 kinase inhibition.
Anticipated Anticancer Activity

Derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile have demonstrated significant cytotoxic effects against a range of cancer cell lines, including colon (HT-29) and breast (MDA-MB-231) cancer cells.[4][6] The IC₅₀ values for some of these derivatives are in the low micromolar range, indicating potent anticancer activity. It is therefore highly probable that this compound will exhibit similar cytotoxic properties.

Future Perspectives

This compound represents a promising, yet underexplored, molecule in the landscape of cancer drug discovery. This guide provides a solid foundation for initiating research into this compound. Future studies should focus on:

  • Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized to confirm its structure.

  • In Vitro Biological Evaluation: The compound should be screened against a panel of cancer cell lines to determine its cytotoxic activity and selectivity. Direct enzymatic assays should be performed to confirm its inhibitory activity against PIM-1 kinase.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications at the 5- and 6-positions will be crucial for optimizing potency and selectivity.

  • In Vivo Efficacy Studies: Promising candidates from in vitro studies should be advanced to preclinical animal models of cancer to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

References

[4] Al-Adhami, H. et al. (2015). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. National Institutes of Health. [Link]

[1] Royal Society of Chemistry. (2019). Supporting Information. The Royal Society of Chemistry. [Link]

[2] Abdellattif, M. H. et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. ResearchGate. [Link]

[6] PubMed. (2015). Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents. PubMed. [Link]

[5] Zare, A. et al. (2016). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. National Institutes of Health. [Link]

[3] Chem-Impex. (n.d.). 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Chem-Impex. [Link]

[7] Jahed, V. et al. (2017). In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. National Institutes of Health. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a key heterocyclic scaffold. The 2-pyridone core is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Specifically, 3-cyano-2-pyridone derivatives are of significant interest due to their diverse pharmacological applications and utility as versatile synthetic intermediates.[3][4][5] This protocol details a robust and efficient one-pot synthesis methodology, explains the underlying reaction mechanism, and provides a step-by-step guide for researchers in organic synthesis and drug development.

Introduction: The Significance of the 2-Pyridone Scaffold

The 2-pyridone moiety is a fundamental heterocyclic motif found in many natural products and synthetic pharmaceuticals.[1][6] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its rigid planar structure, makes it an ideal scaffold for designing molecules that can effectively interact with biological targets. The incorporation of a cyano group at the C3 position further enhances its chemical versatility and has been linked to potent biological activities in marketed drugs.[2] The target molecule, this compound, serves as a valuable building block for the synthesis of more complex molecular architectures. This guide is designed to provide a reliable and reproducible protocol, grounded in established chemical principles, to facilitate its synthesis in a laboratory setting.

Synthetic Strategy and Mechanism

The synthesis of the target compound is achieved via a base-catalyzed multicomponent reaction, a variation of the classic Guareschi-Thorpe condensation.[7] This strategy is highly efficient, combining three simple starting materials in a single pot to construct the complex pyridone ring system.

The core reaction involves:

  • Knoevenagel Condensation: A base, such as piperidine or potassium hydroxide, deprotonates the active methylene group of cyanoacetamide. The resulting carbanion then attacks one of the carbonyl groups of 3-ethyl-2,4-pentanedione.

  • Michael Addition & Cyclization: Following the initial condensation and dehydration, an intramolecular Michael addition occurs. The amide nitrogen attacks the α,β-unsaturated ketone system.

  • Dehydration/Tautomerization: A final dehydration step yields the stable aromatic 2-pyridone ring.

This one-pot approach is advantageous as it minimizes waste, reduces reaction time, and simplifies the purification process.

G Reactant1 3-Ethyl-2,4-pentanedione Intermediate1 Knoevenagel Adduct Reactant1->Intermediate1 + Piperidine Ethanol, Reflux Reactant2 Cyanoacetamide Reactant2->Intermediate1 + Piperidine Ethanol, Reflux Catalyst Piperidine (Base) Catalyst->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 5-Ethyl-6-methyl-2-oxo-1,2- dihydropyridine-3-carbonitrile Intermediate2->Product - H₂O (Dehydration)

Caption: Reaction scheme for the synthesis of the target 2-pyridone.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from commercially available starting materials.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
3-Ethyl-2,4-pentanedione≥98%Sigma-Aldrich
Cyanoacetamide≥99%Acros Organics
Piperidine≥99%Alfa Aesar
Ethanol (EtOH), AbsoluteReagent Grade, 200 ProofFisher Scientific
Round-bottom flask (100 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Büchner funnel and filter paper--
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄Merck
Quantitative Data and Stoichiometry
ReactantMol. Wt. ( g/mol )Molar Eq.Moles (mmol)Amount (g)
3-Ethyl-2,4-pentanedione128.171.050.06.41
Cyanoacetamide84.081.050.04.20
Piperidine85.150.15.00.43 (0.5 mL)
Ethanol (Solvent)46.07--40 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add 3-ethyl-2,4-pentanedione (6.41 g, 50.0 mmol), cyanoacetamide (4.20 g, 50.0 mmol), and absolute ethanol (40 mL).

  • Catalyst Addition: Stir the mixture to dissolve the solids. Once dissolved, add piperidine (0.5 mL, 5.0 mmol) to the reaction mixture using a micropipette.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexanes (1:1). The reaction is typically complete within 4-6 hours.

  • Product Isolation: After completion, remove the heating mantle and allow the flask to cool to room temperature. As the solution cools, a precipitate will form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any residual soluble impurities.

  • Drying: Dry the collected solid under vacuum or in a desiccator to a constant weight. The product is obtained as an off-white or pale yellow solid.

  • Purification (Optional): If further purification is required, the crude product can be recrystallized from hot ethanol.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS) to confirm its structure and purity. The expected yield is typically in the range of 70-85%.

Workflow and Data Visualization

The entire experimental process can be visualized as a clear workflow from preparation to final analysis.

Sources

Synthesis of Substituted 2-Pyridones: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Pyridone Scaffold

The 2-pyridone motif is a cornerstone in medicinal chemistry and materials science. Its prevalence in numerous natural products and pharmaceuticals underscores its importance as a "privileged scaffold." These compounds exhibit a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The ability of the 2-pyridone ring to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive framework for the design of novel therapeutics. This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and versatile experimental procedures for the synthesis of substituted 2-pyridones, grounded in mechanistic understanding and practical insights.

Strategic Approaches to 2-Pyridone Synthesis

The construction of the 2-pyridone ring can be achieved through several strategic bond-forming reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. This guide will focus on three principal and highly effective strategies:

  • Guareschi-Thorpe Condensation: A classic and reliable method for the synthesis of cyanopyridones from simple acyclic precursors.

  • Diels-Alder [4+2] Cycloaddition: A powerful strategy for constructing the pyridone ring with excellent control over regiochemistry and stereochemistry.

  • Transition-Metal Catalyzed C-H Functionalization and Annulation: Modern and efficient methods that allow for the direct formation of highly substituted 2-pyridones.

A comparative overview of these methodologies is presented below, highlighting their key features and typical reaction conditions.

Synthetic Strategy Key Reactants Typical Catalyst/Reagents General Temperature Range Reported Yields Key Advantages
Guareschi-Thorpe Condensation Cyanoacetamide, 1,3-Dicarbonyl compoundBase (e.g., piperidine, ammonium carbonate)80-120 °C60-95%Simple, readily available starting materials, high yields for specific substitution patterns.[1]
Diels-Alder [4+2] Cycloaddition Substituted diene, Dienophile (e.g., imines, alkynes)Lewis acids (optional), Thermal25-200 °C50-98%High stereochemical and regiochemical control, access to complex bicyclic systems.[2][3]
Transition-Metal Catalysis Acrylamides, AlkynesRhodium or Ruthenium complexes, Oxidant (e.g., Cu(OAc)₂)Room Temperature to 120 °C60-98%High efficiency, broad substrate scope, late-stage functionalization potential.[4][5]

Protocol I: The Guareschi-Thorpe Condensation for 3-Cyano-2-Pyridones

The Guareschi-Thorpe condensation is a robust and straightforward method for the synthesis of 2-pyridones bearing a cyano group at the 3-position. This multicomponent reaction involves the condensation of a β-dicarbonyl compound with cyanoacetamide in the presence of a base.[1][6]

Mechanistic Rationale

The reaction proceeds through a series of condensation and cyclization steps. Initially, a Knoevenagel condensation occurs between the 1,3-dicarbonyl compound and cyanoacetamide, driven by the basic catalyst. This is followed by an intramolecular cyclization and subsequent dehydration to afford the 2-pyridone ring. The choice of base is crucial; weaker bases like ammonium carbonate can serve as both the catalyst and the nitrogen source.[1]

Experimental Workflow: Guareschi-Thorpe Condensation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine cyanoacetamide, 1,3-dicarbonyl, and ammonium carbonate B Add 1:1 ethanol/water as solvent A->B Dissolve C Heat mixture to 80 °C with stirring B->C D Maintain temperature for 4 hours C->D Reflux E Cool reaction mixture to room temperature D->E F Collect precipitate by vacuum filtration E->F G Wash with cold water F->G H Dry the solid product G->H

Caption: Workflow for Guareschi-Thorpe 2-pyridone synthesis.

Detailed Step-by-Step Protocol

Synthesis of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyanoacetamide (4.2 g, 50 mmol), acetylacetone (5.0 g, 50 mmol), and ammonium carbonate (9.6 g, 100 mmol).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water (50 mL) to the flask.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. Maintain this temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After 4 hours, remove the heat source and allow the mixture to cool to room temperature. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold water (2 x 20 mL).

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight. A white to off-white solid is typically obtained.

Protocol II: Diels-Alder [4+2] Cycloaddition

The Diels-Alder reaction provides a powerful and convergent route to complex, often bicyclic, 2-pyridone derivatives. In this pericyclic reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. Both intermolecular and intramolecular variants are widely used. The regioselectivity of the reaction is governed by the electronic properties of the substituents on both the diene and dienophile.[2][7]

Mechanistic Considerations: Regio- and Stereoselectivity

The Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single transition state.[8] The regioselectivity can often be predicted by considering the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) or by analyzing the partial charges on the reacting atoms.[7][9] Generally, the most electron-rich carbon of the diene reacts with the most electron-poor carbon of the dienophile.[7] The stereochemistry of the reactants is retained in the product.

Experimental Workflow: Intramolecular Diels-Alder Reaction

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve the diene-dienophile precursor in a high-boiling solvent (e.g., toluene, xylene) B Ensure inert atmosphere (N₂ or Ar) A->B C Heat the solution to reflux B->C D Monitor reaction by TLC until starting material is consumed C->D E Cool to room temperature D->E F Remove solvent under reduced pressure E->F G Purify the crude product by column chromatography F->G

Caption: Workflow for intramolecular Diels-Alder synthesis.

Detailed Step-by-Step Protocol

Synthesis of a Bicyclic 2-Pyridone via Intramolecular Diels-Alder Reaction

This is a representative protocol; specific substrates may require optimization.

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the acyclic precursor containing both the diene and dienophile moieties (1.0 mmol).

  • Solvent Addition: Add dry, degassed toluene (20 mL) via syringe. The use of high dilution can minimize intermolecular side reactions.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) with stirring. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Product Isolation: Allow the reaction to cool to room temperature. Remove the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired bicyclic 2-pyridone.

Protocol III: Transition-Metal Catalyzed C-H Functionalization and Annulation

Modern synthetic chemistry has seen a surge in the use of transition-metal catalysis for the efficient construction of complex molecules. Rhodium and Ruthenium catalysts are particularly effective in promoting the synthesis of 2-pyridones through C-H activation and subsequent annulation with alkynes. These methods are characterized by their high atom economy, broad substrate scope, and often mild reaction conditions.[4][5]

Mechanistic Insights: The Role of the Metal Catalyst

The catalytic cycle typically begins with the coordination of the directing group (e.g., the amide nitrogen of an acrylamide) to the metal center.[10] This is followed by a chelation-assisted C-H activation at the ortho-position of the directing group, forming a metallacyclic intermediate.[10] The alkyne then inserts into the metal-carbon bond, and subsequent reductive elimination and isomerization lead to the formation of the 2-pyridone product and regeneration of the active catalyst.[11]

Experimental Workflow: Rhodium-Catalyzed Annulation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A To a Schlenk tube, add [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂·H₂O B Add acrylamide and alkyne substrates A->B C Add solvent (e.g., t-AmOH) B->C D Stir at elevated temperature (e.g., 100 °C) C->D E Monitor by TLC D->E F Cool to room temperature E->F G Filter through Celite, wash with ethyl acetate F->G H Concentrate filtrate G->H I Purify by column chromatography H->I

Caption: Workflow for Rh-catalyzed 2-pyridone synthesis.

Detailed Step-by-Step Protocol

Synthesis of 1,4,6-Triphenyl-2-pyridone

  • Reagent Preparation: In a sealed tube, combine N-phenyl-3-phenylpropenamide (0.25 mmol), diphenylacetylene (0.375 mmol), [Cp*RhCl₂]₂ (4 mol%), and NaOAc (1.0 equiv.).[4]

  • Solvent Addition: Add ethyl acetate (1.0 mL) to the tube.[4]

  • Reaction Execution: Stir the reaction mixture at room temperature for 6-12 hours under an air atmosphere.[4] The progress of the reaction should be monitored by TLC.

  • Product Isolation: Upon completion, the reaction mixture can often be purified by simple filtration.[4] If necessary, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization or flash column chromatography on silica gel to yield the desired trisubstituted 2-pyridone.

Troubleshooting and Safety Considerations

Common Issues and Solutions
  • Low Yields in Multicomponent Reactions: Low yields in reactions like the Guareschi-Thorpe can result from side reactions or incomplete conversion. Consider optimizing the reaction temperature, changing the order of reagent addition, or screening different catalysts to improve selectivity.[12]

  • Reaction Stalls: If a reaction appears to stop before completion, it could be due to catalyst deactivation or the formation of an unreactive intermediate. Re-evaluate the purity of reagents and solvents, and ensure an inert atmosphere for sensitive reactions.

  • Product Identification: If the product obtained is not the expected one, it is crucial to isolate and characterize it. Unexpected outcomes can provide valuable insights into the reaction mechanism.

  • Difficulty Reproducing Literature Procedures: When repeating a published procedure, pay close attention to details such as reagent purity, solvent grade, and reaction setup. Small deviations can have a significant impact on the outcome.

Safety Precautions
  • Handling Organometallic Reagents: Many transition-metal catalysts are air- and moisture-sensitive. It is imperative to use proper air-free techniques, such as Schlenk lines or glove boxes, when handling these reagents.[13][14] Always wear appropriate personal protective equipment (PPE), including chemically resistant gloves, safety goggles, and a lab coat.[15]

  • Pyrophoric Reagents: Some organometallic compounds are pyrophoric and can ignite spontaneously on contact with air. Handle these with extreme caution under an inert atmosphere.[16]

  • Waste Disposal: Organometallic waste should be segregated and disposed of according to institutional and local environmental regulations.[17]

Conclusion

The synthesis of substituted 2-pyridones is a rich and evolving field of organic chemistry. The classical Guareschi-Thorpe condensation, the elegant Diels-Alder cycloaddition, and modern transition-metal-catalyzed methods each offer unique advantages for accessing this important heterocyclic scaffold. By understanding the underlying mechanisms and adhering to detailed experimental protocols, researchers can effectively synthesize a diverse range of 2-pyridone derivatives for applications in drug discovery and materials science. This guide serves as a foundational resource to empower scientists in their pursuit of novel and impactful chemical entities.

References

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Application Notes & Protocols: Comprehensive NMR Spectroscopic Analysis of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of "5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile," a substituted pyridone derivative of interest in medicinal chemistry and materials science. These application notes are designed for researchers, scientists, and drug development professionals, offering a synthesis of theoretical principles and practical, field-proven protocols. We delve into one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, explaining the causality behind experimental choices to ensure robust and reproducible results. The protocols are designed as a self-validating system for unambiguous structure elucidation and purity assessment.

Introduction: The Significance of Substituted 2-Pyridones

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The specific substitution pattern of an ethyl group at the 5-position, a methyl group at the 6-position, and a carbonitrile at the 3-position of the 2-oxo-1,2-dihydropyridine ring creates a molecule with potential applications as a synthetic intermediate for more complex therapeutic agents.[1][2] Accurate structural confirmation is the bedrock of any chemical research, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution.[3][4]

This guide provides a comprehensive workflow for the complete NMR spectral assignment of this compound.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for spectral interpretation. The structure and proposed numbering for this compound are presented below.

Caption: Structure of this compound with atom numbering.

Predicted NMR Spectral Data

Based on the analysis of structurally related 2-pyridone derivatives and fundamental NMR principles, the following ¹H and ¹³C NMR data are predicted.[1][5] These predictions serve as a guide for the experimental data acquisition and interpretation.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N1-H11.5 - 12.5Broad Singlet-1H
H47.8 - 8.0Singlet-1H
C11-H₂2.5 - 2.7Quartet~7.52H
C10-H₃2.2 - 2.4Singlet-3H
C12-H₃1.1 - 1.3Triplet~7.53H

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2160 - 165
C6150 - 155
C4145 - 150
C5118 - 123
C8 (-CN)115 - 120
C395 - 100
C11 (-CH₂)20 - 25
C10 (-CH₃)15 - 20
C12 (-CH₃)12 - 15

Experimental Workflow

A systematic approach is essential for the efficient and accurate elucidation of a molecule's structure. The following workflow outlines the logical progression of NMR experiments.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Interpretation prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 H1 ¹H NMR prep->H1 C13 ¹³C NMR COSY ¹H-¹H COSY H1->COSY Proton-Proton Correlations HSQC ¹H-¹³C HSQC H1->HSQC Direct C-H Correlations DEPT DEPT-135 C13->HSQC Direct C-H Correlations DEPT->HSQC Direct C-H Correlations assign Assign Signals COSY->assign HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Correlations HSQC->assign HMBC->assign structure Confirm Structure assign->structure

Caption: A logical workflow for the elucidation of molecular structures using NMR spectroscopy.

Detailed Experimental Protocols

The following are generalized protocols and may require optimization based on the specific NMR instrument used.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of high-purity this compound.

  • Solvent: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic molecules and for its high boiling point, which minimizes evaporation. The residual solvent peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C should be noted.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

Protocol 1: ¹H NMR Spectroscopy
  • Purpose: To identify all unique proton environments, their integrations (relative numbers), and their coupling patterns (neighboring protons).

  • Pulse Program: zg30 (a standard 30-degree pulse experiment).

  • Number of Scans (NS): 16 (increase if the sample is dilute).

  • Spectral Width (SW): 16 ppm (centered at approximately 6 ppm).

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 2 seconds. A sufficient delay ensures accurate integration.

Protocol 2: ¹³C NMR Spectroscopy
  • Purpose: To identify all unique carbon environments.

  • Pulse Program: zgpg30 (a standard proton-decoupled experiment with a 30-degree pulse).

  • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

  • Spectral Width (SW): 240 ppm (centered at approximately 120 ppm).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

Protocol 3: DEPT-135
  • Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons are not observed.

  • Pulse Program: dept135.

  • Parameters: Typically run with similar parameters to a standard ¹³C experiment but may require fewer scans.

Protocol 4: ¹H-¹H COSY (Correlation Spectroscopy)
  • Purpose: To identify protons that are spin-spin coupled, typically through 2-3 bonds. This is crucial for identifying connected proton networks.[6]

  • Pulse Program: cosygpqf.

  • Parameters: Standard parameters for a gradient-selected COSY. Typically 2-4 scans per increment.

Protocol 5: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To identify which protons are directly attached to which carbon atoms (one-bond C-H correlations).[7]

  • Pulse Program: hsqcedetgpsisp2.2.

  • Parameters: Optimized for a one-bond coupling constant (¹JCH) of approximately 145 Hz.

Protocol 6: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify longer-range correlations between protons and carbons (typically 2-3 bonds). This is vital for connecting different spin systems and for assigning quaternary carbons.[6]

  • Pulse Program: hmbcgplpndqf.

  • Parameters: Optimized for long-range coupling constants (ⁿJCH) of 8-10 Hz.

Data Interpretation: A Step-by-Step Guide

The process of interpreting the NMR data should be systematic to ensure all correlations are accounted for, leading to an unambiguous structural assignment.

G H1 ¹H NMR - Chemical Shifts - Integration - Multiplicities COSY ¹H-¹H COSY - H-H Connectivity - Ethyl Group: CH₂↔CH₃ H1->COSY HSQC ¹H-¹³C HSQC - Direct C-H Bonds - C11-H₂ to C11 - C12-H₃ to C12 - H4 to C4 H1->HSQC C13 ¹³C & DEPT - Carbon Chemical Shifts - CH, CH₂, CH₃ Identification C13->HSQC HMBC ¹H-¹³C HMBC - Long-Range C-H Bonds - Connects Fragments - Assigns Quaternary Carbons (C2, C3, C5, C6) COSY->HMBC HSQC->HMBC Final Final Structure - Unambiguous Assignment HMBC->Final

Caption: Logical relationships between NMR experiments and the derived structural information.

  • ¹H NMR Analysis:

    • The broad singlet in the downfield region (11.5-12.5 ppm) is characteristic of an N-H proton in a pyridone system.

    • The singlet at ~7.9 ppm corresponds to the isolated vinylic proton H4.

    • The quartet at ~2.6 ppm (2H) and the triplet at ~1.2 ppm (3H) are classic patterns for an ethyl group. The quartet arises from the CH₂ group being split by the adjacent CH₃ group, and the triplet from the CH₃ group being split by the adjacent CH₂ group.

    • The singlet at ~2.3 ppm integrating to 3H is assigned to the C10 methyl group.

  • ¹³C and DEPT-135 Analysis:

    • The DEPT-135 spectrum will confirm the presence of two CH₃ groups (positive signals), one CH₂ group (negative signal), and one CH group (positive signal for C4).

    • The remaining signals in the ¹³C spectrum that are absent in the DEPT spectrum are the quaternary carbons: C2 (carbonyl), C3, C5, C6, and C8 (nitrile).

  • 2D NMR Analysis:

    • COSY: A cross-peak will be observed between the quartet at ~2.6 ppm and the triplet at ~1.2 ppm, confirming they are part of the same ethyl spin system.

    • HSQC: This experiment will correlate the proton signals to their directly attached carbons:

      • H4 (~7.9 ppm) to C4 (~147 ppm).

      • C11-H₂ (~2.6 ppm) to C11 (~22 ppm).

      • C10-H₃ (~2.3 ppm) to C10 (~17 ppm).

      • C12-H₃ (~1.2 ppm) to C12 (~13 ppm).

    • HMBC: This is the key experiment for assembling the full carbon skeleton. Key expected correlations include:

      • H4 to C2 , C5 , and C6 , confirming its position in the ring.

      • C10-H₃ (methyl protons) to C6 and C5 , placing the methyl group at C6.

      • C11-H₂ (ethyl methylene protons) to C4 , C5 , and C6 , confirming the ethyl group is attached to C5.

      • N1-H to C2 and C6 .

Conclusion

By following the structured workflow and detailed protocols outlined in these application notes, researchers can confidently perform the complete NMR spectroscopic assignment of this compound. The integration of 1D and 2D NMR techniques provides a self-validating system that ensures the unambiguous elucidation of the molecular structure, which is a critical step in any chemical or pharmaceutical development program.

References

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Analysis of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: A Guide to Mass Spectrometry Fragmentation and LC-MS/MS Protocol Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This technical guide provides a comprehensive methodology for the analysis of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The 2-pyridone scaffold is a privileged structure in medicinal chemistry, making the detailed characterization of its derivatives crucial for drug discovery and development. This document outlines the foundational principles of electrospray ionization and collision-induced dissociation for this class of molecule, presents a detailed, step-by-step protocol for sample preparation and instrumental analysis, and offers an in-depth discussion of its characteristic fragmentation pathways. The provided protocols and theoretical explanations are designed to be self-validating and serve as a robust starting point for researchers developing quantitative or qualitative assays for this and structurally related compounds.

Foundational Principles: Ionization and Fragmentation

The successful analysis of a small molecule like this compound by mass spectrometry hinges on two key processes: the efficient generation of gas-phase ions and their subsequent, controlled fragmentation to yield structurally informative product ions.

1.1. Electrospray Ionization (ESI) Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile compounds, making it perfectly suited for this analyte.[1] The process begins by dissolving the analyte in a suitable solvent and pumping it through a high-voltage capillary.[2] This creates a fine aerosol of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until it reaches the Rayleigh limit, causing the droplet to fission into smaller droplets.[3] For a small molecule like our target compound, the "ion evaporation model" is the most likely mechanism for ion generation, where solvated ions are directly ejected from the surface of these highly charged droplets into the gas phase.[3] Given the presence of basic nitrogen atoms in the pyridinone ring, analysis in positive ion mode is preferred, which will readily generate the protonated molecule, [M+H]⁺.

1.2. Collision-Induced Dissociation (CID) Once the protonated precursor ion (e.g., [M+H]⁺) is isolated in the mass spectrometer, Collision-Induced Dissociation (CID) is employed to induce fragmentation.[4] This process involves accelerating the ions and colliding them with an inert gas (such as argon or nitrogen).[4][5] During these collisions, kinetic energy is converted into internal energy, which, when sufficient, leads to the cleavage of the weakest chemical bonds.[6] The resulting fragment ions (product ions) are then mass-analyzed, producing a tandem mass spectrum (MS/MS). The fragmentation pattern is a unique fingerprint of the molecule's structure, allowing for highly selective and sensitive detection.[7]

Experimental Methodology: A Step-by-Step Protocol

This section details a robust protocol for the LC-MS/MS analysis of this compound. The choices behind each step are explained to allow for logical adaptation and troubleshooting.

2.1. Sample and Standard Preparation

For initial method development and characterization, a "dilute and shoot" approach with a pure reference standard is efficient and minimizes sample preparation artifacts.[8]

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard. Dissolve in 1.0 mL of LC-MS grade methanol. This solvent is chosen for its high volatility and compatibility with reversed-phase chromatography.

  • Working Standard Solution (1 µg/mL): Perform a serial dilution of the primary stock solution in a 50:50 (v/v) mixture of LC-MS grade acetonitrile and water. This concentration is typically suitable for direct infusion or injection to optimize MS parameters.

  • Final Analyte Solution (10 ng/mL): Further dilute the working standard to a final concentration of 10 ng/mL using the 50:50 acetonitrile/water mixture. This concentration is appropriate for initial LC-MS/MS analysis to assess chromatographic behavior and fragmentation.

Causality Note: For analyzing this compound in complex matrices like plasma or urine, a more rigorous sample preparation method such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) would be necessary to mitigate matrix effects.[9][10]

2.2. Liquid Chromatography (LC) Parameters

A standard reversed-phase high-performance liquid chromatography (HPLC) method provides excellent retention and peak shape for this moderately polar compound.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmThe C18 stationary phase provides hydrophobic retention, suitable for the analyte. The smaller particle size (sub-2 µm) ensures high resolution and efficiency.[11]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that acidifies the eluent, promoting analyte protonation ([M+H]⁺) for enhanced ESI signal intensity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity and UV cutoff, making it ideal for LC-MS gradient elution.
Gradient 5% B to 95% B over 5 minA generic gradient is a good starting point for method development to determine the optimal elution conditions.[12]
Flow Rate 0.4 mL/minA flow rate of 0.4 mL/min is optimal for a 2.1 mm internal diameter column, ensuring efficient chromatography and compatibility with standard ESI sources.[11]
Column Temperature 40 °CElevating the column temperature can reduce viscosity, improve peak shape, and ensure reproducible retention times.
Injection Volume 2 µLA small injection volume minimizes potential peak distortion and column overload.

2.3. Mass Spectrometry (MS) Parameters

The following parameters are a starting point for a triple quadrupole or Q-TOF mass spectrometer operating in positive ESI mode.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)The molecule's structure contains basic nitrogen atoms that are readily protonated.
Capillary Voltage 3.5 kVThis voltage is typically sufficient to generate a stable electrospray and maximize ion signal.[1]
Source Temperature 150 °COptimizes the initial desolvation of droplets from the ESI probe.
Desolvation Gas NitrogenAn inert gas used to aid in the evaporation of solvent from the ESI droplets.
Desolvation Temp. 350 °CHigher temperature ensures complete desolvation before ions enter the mass analyzer.
Precursor Ion (Q1) m/z 163.1Corresponds to the calculated monoisotopic mass of the protonated molecule, [C₉H₁₀N₂O + H]⁺.
Collision Gas ArgonA heavy, inert gas that provides efficient energy transfer for CID.[4]
Collision Energy 10-40 eV (Ramped)Ramping the collision energy allows for the observation of both low-energy (stable) and high-energy (less stable) fragments, providing a comprehensive fragmentation profile.

Fragmentation Pathway Analysis

The structural elucidation of this compound (Molecular Formula: C₉H₁₀N₂O; Monoisotopic Mass: 162.08 Da) begins with the protonated precursor ion at m/z 163.1 . The subsequent fragmentation in the collision cell is dictated by the molecule's structure, including the pyridinone core and its ethyl, methyl, and carbonitrile substituents.

The following fragmentation pathways are proposed based on established chemical principles and studies of related heterocyclic structures.[13][14][15]

Key Proposed Fragmentations:

  • Loss of Ethylene (C₂H₄): The most common fragmentation pathway for ethyl-substituted aromatic rings is the neutral loss of ethylene (28.03 Da). This likely occurs via a rearrangement, leading to a highly stable product ion.

  • Loss of Carbon Monoxide (CO): Cleavage of the pyridinone ring with the loss of carbon monoxide (27.99 Da) is a characteristic fragmentation for 2-pyridone structures.[14]

  • Loss of a Methyl Radical (•CH₃): Simple homolytic cleavage of the C-C bond can result in the loss of a methyl radical (15.02 Da).

  • Sequential Losses: Primary fragments can undergo further dissociation. For instance, the ion resulting from ethylene loss may subsequently lose carbon monoxide.

Table of Predicted Product Ions:

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure/Identity
163.1135.1C₂H₄ (28.03 Da)[M+H - Ethylene]⁺
163.1135.1CO (27.99 Da)[M+H - Carbon Monoxide]⁺
163.1148.1•CH₃ (15.02 Da)[M+H - Methyl Radical]⁺
135.1107.1CO (27.99 Da)[[M+H - Ethylene] - CO]⁺

Note: The observation of two distinct product ions at m/z 135.1 with high-resolution mass spectrometry would confirm the concurrent losses of ethylene and carbon monoxide.

Visualizing the Fragmentation Pathway:

G Precursor [M+H]⁺ m/z 163.1 (C₉H₁₁N₂O)⁺ Frag135_ethylene [M+H - C₂H₄]⁺ m/z 135.1 Precursor->Frag135_ethylene - C₂H₄ Frag135_co [M+H - CO]⁺ m/z 135.1 Precursor->Frag135_co - CO Frag148 [M+H - CH₃]⁺ m/z 148.1 Precursor->Frag148 - •CH₃ Frag107 [[M+H - C₂H₄] - CO]⁺ m/z 107.1 Frag135_ethylene->Frag107 - CO

Caption: Proposed CID fragmentation pathways for protonated this compound.

Overall Analytical Workflow

The entire process, from sample receipt to data interpretation, can be visualized as a systematic workflow. This ensures reproducibility and logical progression through the analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Stock Solution (1 mg/mL in MeOH) B 2. Working Solution (1 µg/mL in 50:50 ACN:H₂O) A->B C 3. Final Sample (10 ng/mL) B->C D 4. LC Separation (C18 Column) C->D E 5. ESI Ionization ([M+H]⁺ Generation) D->E F 6. MS/MS Fragmentation (CID) E->F G 7. Data Acquisition (MS and MS/MS Spectra) F->G H 8. Pathway Analysis (Identify Fragments) G->H

Caption: Standard workflow for the LC-MS/MS analysis and characterization of a small molecule standard.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the mass spectrometric analysis of this compound. By detailing both the theoretical underpinnings and a practical experimental protocol, this guide serves as a valuable resource for researchers in pharmaceutical development and analytical chemistry. The proposed fragmentation pathways, centered on the characteristic neutral losses of ethylene and carbon monoxide, offer a clear roadmap for structural confirmation and the development of highly selective quantitative methods, such as Multiple Reaction Monitoring (MRM).

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  • Wikipedia. (n.d.).
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Application Notes and Protocols for X-ray Crystallography of 2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Compounds bearing this core structure exhibit a wide range of biological activities, including potential anticancer and antimicrobial properties. The precise three-dimensional arrangement of atoms within these molecules, as well as their intermolecular interactions in the solid state, are critical determinants of their physicochemical properties and biological function.

X-ray crystallography stands as the definitive method for elucidating the atomic-level structure of these compounds.[1][2][3] By providing an unambiguous determination of molecular geometry, conformation, and packing, it offers invaluable insights for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. This guide provides a comprehensive overview of the protocols and key considerations for the successful synthesis, crystallization, and X-ray crystallographic analysis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives.

Part 1: Synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

A variety of synthetic routes have been established for the preparation of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives. One common and efficient method involves a multicomponent reaction, which allows for the rapid assembly of the core structure from simple starting materials.

Protocol: One-Pot Synthesis

This protocol describes a typical one-pot synthesis, which is often amenable to the generation of a library of derivatives for screening purposes.

Materials:

  • Appropriately substituted aldehyde

  • A ketone (e.g., 1-(naphthalen-1-yl)ethanone)

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Piperidine

  • Ethanol

  • Dioxane

Procedure:

  • To a solution of the ketone (1 equivalent) and the substituted aldehyde (1 equivalent) in ethanol, add ethyl cyanoacetate (1 equivalent) and ammonium acetate (7 equivalents).

  • Add a few drops of piperidine as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate from the solution. Collect the solid by filtration.

  • Wash the precipitate with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system, such as an ethanol/dioxane mixture, to yield the purified 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.

Part 2: Crystallization of 2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallographic analysis. For 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, several techniques can be employed, with slow evaporation being the most common starting point.

Key Considerations for Crystallization:
  • Purity: The starting material must be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Solvent Selection: The ideal solvent is one in which the compound has moderate solubility. If the compound is too soluble, the solution may not reach the necessary supersaturation for crystal growth. If it is poorly soluble, it may be difficult to dissolve enough material. Common solvents to screen for these derivatives include methanol, ethanol, acetonitrile, ethyl acetate, and dimethylformamide (DMF).

  • Nucleation: The formation of a small number of initial crystal nuclei is desired to grow a few large, high-quality crystals rather than many small ones. This can be controlled by the rate of supersaturation and by minimizing mechanical disturbances.[4]

Protocol 2.1: Slow Evaporation

This is the simplest and most widely used crystallization technique.

Procedure:

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethanol/dioxane) to near saturation at room temperature or with gentle warming.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Cover the vial with a cap that is not airtight, or with parafilm punctured with a few small holes, to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

  • Monitor the vial periodically for the formation of single crystals.

Protocol 2.2: Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available and can often yield higher quality crystals than slow evaporation.

Procedure:

  • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "well" solvent) in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add a larger volume of a more volatile solvent in which the compound is less soluble (the "precipitant" solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Over time, the precipitant solvent will slowly diffuse into the well solvent, gradually reducing the solubility of the compound and inducing crystallization.

Troubleshooting Crystal Growth:
  • No Crystals Form: The solution may not be sufficiently saturated. Try using less solvent or allowing for slightly faster evaporation. Alternatively, try a different solvent system.[5][6]

  • Formation of Oil or Amorphous Precipitate: This often occurs when the solution becomes supersaturated too quickly. Slow down the process by reducing the rate of evaporation (fewer holes in the parafilm) or by using a less volatile precipitant in vapor diffusion.

  • Too Many Small Crystals: This indicates that nucleation was too rapid. Use a more dilute solution or slow down the rate of supersaturation. Seeding the solution with a single, well-formed crystal can sometimes promote the growth of larger crystals.

Part 3: X-ray Data Collection and Structure Refinement

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data. This is typically performed on an automated single-crystal X-ray diffractometer.

Workflow for Data Collection and Structure Refinement

workflow cluster_exp Experimental cluster_proc Data Processing cluster_refine Structure Solution & Refinement crystal_mount Crystal Mounting data_collection Data Collection crystal_mount->data_collection Goniometer integration Integration data_collection->integration scaling Scaling & Merging integration->scaling HKL file space_group Space Group Determination scaling->space_group solution Structure Solution (e.g., SHELXT) space_group->solution refinement Refinement (e.g., SHELXL) solution->refinement validation Validation (e.g., checkCIF) refinement->validation

Caption: Experimental workflow for X-ray crystallographic analysis.

Protocol 3.1: Data Collection

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) and a low-temperature device is required. The X-ray source is typically a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) microfocus tube.

Procedure:

  • Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects, typically in the size range of 0.1-0.3 mm.[7] Mount the crystal on a suitable holder (e.g., a MiTeGen loop) with a small amount of cryoprotectant oil.

  • Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K or 150 K) to minimize radiation damage during data collection.

  • Unit Cell Determination: Collect a few initial diffraction images to determine the unit cell parameters and Bravais lattice.[2]

  • Data Collection Strategy: Based on the determined unit cell and symmetry, the diffractometer software will calculate an optimal strategy for collecting a complete and redundant dataset. This involves a series of scans through different crystal orientations.

  • Data Collection: Execute the data collection strategy. The total time can range from a few hours to overnight, depending on the crystal quality and diffractometer.

Protocol 3.2: Structure Solution and Refinement

The collected diffraction data is processed to yield a set of reflection intensities, which are then used to solve and refine the crystal structure. The SHELX suite of programs is the industry standard for small-molecule crystallography.[8]

Software:

  • Data Integration and Scaling: Software provided by the diffractometer manufacturer (e.g., APEX3, CrysAlisPro).

  • Structure Solution: SHELXT or SIR.

  • Structure Refinement: SHELXL.

  • Graphical Interface: Olex2 or WinGX to facilitate the use of the SHELX programs.

Procedure:

  • Data Reduction: Integrate the raw diffraction images to obtain reflection intensities and then scale and merge the data. An absorption correction is typically applied at this stage.

  • Space Group Determination: Based on the systematic absences in the diffraction data, determine the correct space group.

  • Structure Solution: Use a direct methods program like SHELXT to solve the phase problem and generate an initial electron density map and a preliminary structural model.

  • Initial Refinement: Perform initial cycles of least-squares refinement on the model using SHELXL. At this stage, all non-hydrogen atoms are typically refined isotropically.

  • Model Building: Examine the electron density map to locate any missing atoms or identify misplaced atoms. Correct the model accordingly.

  • Anisotropic Refinement: Refine the non-hydrogen atoms with anisotropic displacement parameters (ADPs) to account for their thermal motion.

  • Hydrogen Atom Placement: Hydrogen atoms can often be located in the difference electron density map. Alternatively, they can be placed in geometrically calculated positions and refined using a riding model (e.g., using the HFIX command in SHELXL).

  • Final Refinement: Continue refinement until convergence is reached, which is indicated by a stable R-factor and minimal shifts in the atomic parameters. The final model should have low residual electron density peaks.

  • Validation: The final structural model should be validated using tools like checkCIF to ensure its geometric and crystallographic reasonability.

Part 4: Data Presentation and Interpretation

The final output of a crystallographic study is a set of atomic coordinates and a wealth of other data that describe the crystal structure. This information is typically summarized in tables for publication and deposition in crystallographic databases.

Table 1: Representative Crystallographic Data for 2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives
ParameterExample Derivative AExample Derivative B
Chemical FormulaC₁₃H₁₁ClN₂O₂C₁₂H₈Cl₂N₂O₂
Formula Weight262.70283.12
Crystal SystemTriclinicMonoclinic
Space GroupP-1P2₁/c
a (Å)7.431(1)8.959(3)
b (Å)13.769(2)13.291(7)
c (Å)14.944(2)12.918(4)
α (°)9090
β (°)89.51(1)118.83(2)
γ (°)9090
Volume (ų)559.3(1)1344.1(9)
Z24
Temperature (K)100(2)150(2)
Radiation (λ, Å)Mo Kα (0.71073)Mo Kα (0.71073)
Reflections Collected51206890
Independent Reflections25603085
R_int0.0480.035
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112R₁ = 0.052, wR₂ = 0.125
Goodness-of-fit on F²1.051.07
CCDC Deposition Number[Example: 1234567][Example: 7654321]

Data in this table is illustrative and based on typical values found for similar structures in the Cambridge Structural Database (CSD).[9][10][11]

Conclusion

The successful X-ray crystallographic analysis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives is a systematic process that begins with careful synthesis and purification, followed by meticulous crystallization experiments. With high-quality crystals in hand, modern automated diffractometers and powerful refinement software can provide a detailed and accurate picture of the molecular structure. The structural insights gained from these studies are invaluable for advancing our understanding of this important class of compounds and for guiding the development of new and improved therapeutic agents.

References

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  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.
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  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]

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  • IUCrData. (2025, November 6). (E)-2,4-Diamino-5-{7-[(4-chlorophenyl)diazenyl]-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl}-6-oxo-1,6-dihydropyridine-3-carbonitrile dimethylformamide monosolvate. Retrieved from [Link]

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Application Note: A Hierarchical In Vitro Assay Cascade for the Pharmacological Characterization of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vitro pharmacological evaluation of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a member of the dihydropyridinone class of compounds. Molecules with this scaffold have demonstrated significant biological activities, most notably as inhibitors of phosphodiesterase 3 (PDE3), positioning them as potential cardiotonic and vasodilatory agents.[1][2][3] Furthermore, related structures have been explored for their cytotoxic effects against cancer cell lines, suggesting a broader therapeutic potential.[3][4][5] This guide presents a hierarchical series of robust, validated in vitro assays designed to first identify the primary molecular target and then to characterize the compound's cellular effects and safety profile. We provide detailed, step-by-step protocols for a biochemical PDE3 inhibition assay and a panel of cell-based cytotoxicity assays, grounded in established scientific principles and best practices for drug discovery.[6][7]

Introduction: The Dihydropyridinone Scaffold

The 2-oxo-1,2-dihydropyridine-3-carbonitrile core is a privileged scaffold in medicinal chemistry. Its derivatives are recognized for a range of pharmacological activities. A primary and well-documented mechanism of action for many compounds in this class is the inhibition of phosphodiesterases (PDEs), a superfamily of enzymes that regulate the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][8] Specifically, inhibition of the PDE3 isozyme, which is highly expressed in cardiac and vascular smooth muscle, leads to increased intracellular cAMP levels, resulting in positive inotropic (increased heart contractility) and vasodilatory effects.[1][9]

Beyond this primary activity, recent studies have also implicated dihydropyridinone derivatives as potential anticancer agents, with some analogues exhibiting potent cytotoxicity against human cancer cell lines such as the HT-29 colon adenocarcinoma line.[3][4] This cytotoxic activity may be linked to the inhibition of other molecular targets, such as the PIM-1 kinase, an oncogenic serine/threonine kinase.[3][4]

Given this dual potential, a systematic in vitro evaluation is essential to elucidate the primary mechanism of action and therapeutic window of this compound. The following protocols are designed to provide a clear and efficient path for this characterization.

Primary Target Engagement: PDE3 Inhibition Assay

To determine if the compound engages its most probable target, a direct biochemical inhibition assay using purified recombinant PDE3 enzyme is the critical first step. A fluorescence polarization (FP) based assay is a robust, high-throughput method for this purpose.[9][10]

Principle of the FP-Based PDE3 Assay

This assay measures the enzymatic hydrolysis of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).[9][11] The small FAM-cAMP molecule tumbles rapidly in solution, resulting in a low FP signal. When PDE3 hydrolyzes FAM-cAMP, the resulting FAM-labeled monophosphate (FAM-AMP) is captured by a large binding agent.[2][10] This large complex tumbles slowly, leading to a high FP signal. In the presence of an inhibitor like this compound, PDE3 activity is reduced, less FAM-AMP is produced, and the FP signal remains low.[9][10] The inhibitory potency is thus inversely proportional to the FP signal.

Visualized Signaling Pathway and Assay Workflow

PDE3_Signaling_and_Assay cluster_0 Cellular Signaling Pathway cluster_1 Fluorescence Polarization Assay Workflow ATP ATP AC Adenylate Cyclase ATP->AC Stimulus cAMP cAMP (Second Messenger) AC->cAMP PDE3 PDE3 Enzyme cAMP->PDE3 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP (Inactive) PDE3->AMP Response Cellular Response (e.g., Muscle Contraction) PKA->Response Inhibitor Dihydropyridinone Inhibitor Inhibitor->PDE3 Inhibition A 1. Add Compound (or DMSO control) to well B 2. Add Recombinant PDE3 Enzyme Solution A->B C 3. Pre-incubate (15 min, RT) B->C D 4. Add Substrate (FAM-cAMP) C->D E 5. Incubate (60 min, RT) D->E F 6. Add Binding Agent (Stops reaction) E->F G 7. Read Fluorescence Polarization (mP) F->G

Caption: PDE3 signaling pathway and corresponding FP assay workflow.

Detailed Protocol: PDE3 Inhibition FP Assay

Materials and Reagents:

  • Recombinant Human PDE3 (e.g., PDE3A or PDE3B)

  • Fluorescent Substrate: FAM-cAMP

  • Binding Agent (specific for FAM-AMP)

  • Assay Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1% BSA

  • Test Compound: this compound

  • Positive Control: Known PDE3 inhibitor (e.g., Milrinone, Cilostazol)[9]

  • Vehicle Control: DMSO

  • Microplate: Low-volume, black, 384-well microplate

  • Microplate Reader: Capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. Further dilute this series in Assay Buffer to create a 5x working concentration. The final DMSO concentration in the assay should not exceed 1% to prevent solvent effects.[9]

  • Assay Plate Setup:

    • Add 5 µL of the 5x serially diluted test compound, positive control, or vehicle control to the appropriate wells of a 384-well plate.[10]

    • Add 10 µL of diluted PDE3 enzyme solution to each well, except for "No Enzyme" control wells.[9]

    • Add 10 µL of Assay Buffer to "No Enzyme" control wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[9]

  • Reaction Initiation: Add 5 µL of the FAM-cAMP substrate solution to all wells to initiate the enzymatic reaction.[9]

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature, protected from light.[10]

  • Reaction Termination: Stop the reaction by adding 10 µL of the binding agent solution to each well.[9]

  • Signal Development: Incubate for an additional 30 minutes at room temperature to allow the binding to reach equilibrium.[10]

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader with appropriate filters (e.g., 485 nm excitation, 535 nm emission for FAM).[9]

Data Analysis and Presentation

The primary data is used to calculate the percent inhibition relative to controls. The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a four-parameter logistic equation.

ParameterCalculationPurpose
Percent Inhibition 100 * [1 - (Sample mP - Min mP) / (Max mP - Min mP)]Normalizes data for each compound concentration.
IC50 Value Non-linear regression (log[inhibitor] vs. response)Quantifies the compound's potency. A lower IC50 indicates higher potency.

Min mP = Signal from positive control (e.g., high concentration of Milrinone) Max mP = Signal from vehicle control (DMSO, maximum enzyme activity)

Cellular Activity and Safety Profile: Cytotoxicity Assays

Following biochemical characterization, it is crucial to assess the compound's effect on living cells.[12] Cytotoxicity testing determines the concentration range at which the compound may induce cell death, which is fundamental for establishing a therapeutic index.[13][14] We recommend a multi-parametric approach, using two distinct assays to measure different aspects of cell health: metabolic activity and membrane integrity.[15]

Visualized Cytotoxicity Assessment Workflow

Cytotoxicity_Workflow cluster_assays Parallel Assays start Treat Cells with Compound (e.g., 24-48 hours) assay1 Assay 1: Metabolic Activity (MTT / Resazurin) start->assay1 assay2 Assay 2: Membrane Integrity (LDH Release) start->assay2 decision Analyze IC50 Values and Dose-Response Curves assay1->decision assay2->decision outcome1 High IC50 (> 30 µM) Low Toxicity (Favorable Profile) decision->outcome1 Viability High outcome2 Low IC50 (< 10 µM) Potent Cytotoxicity (Potential Anticancer Lead) decision->outcome2 Viability Low outcome3 Discrepancy between Assays? (e.g., Metabolic effect without membrane damage) decision->outcome3 Results Differ investigate Further Investigation: Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI Staining) outcome3->investigate

Caption: Decision workflow for interpreting cytotoxicity assay results.

Protocol 1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the activity of mitochondrial reductase enzymes, which is an indicator of overall cell viability.[13][16]

Procedure:

  • Cell Seeding: Seed cells (e.g., HEK293 for general toxicity, HT-29 for anticancer screening) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the media and add 100 µL of fresh media containing serial dilutions of the test compound. Include vehicle (DMSO) and no-treatment controls. Incubate for 24 to 48 hours.[16]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Membrane Integrity

This assay quantifies the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity (a hallmark of necrosis).[13]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional controls for maximum LDH release (cells treated with a lysis buffer) and spontaneous release (untreated cells).[13]

  • Supernatant Collection: After the incubation period, carefully transfer an aliquot (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.[13]

  • LDH Reaction: Add 50 µL of the LDH reaction mix (containing substrate and cofactor) to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Read the absorbance at 490 nm.

Data Presentation: Cytotoxicity Profile

The cytotoxic effect is quantified by the half-maximal inhibitory concentration (IC50), the concentration that reduces cell viability by 50%.[13] Comparing IC50 values across cell lines can reveal selectivity.

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)

Cell Line Cell Type Test Compound (IC50 µM) Doxorubicin (Positive Control) (IC50 µM)
HT-29 Human Colon Cancer 8.5 ± 0.9 1.2 ± 0.2
HEK293 Human Embryonic Kidney (Non-cancerous) 45.2 ± 3.1 5.8 ± 0.7
Selectivity Index (IC50 HEK293 / IC50 HT-29) 5.3 4.8

Data are presented as mean ± standard deviation from three independent experiments.

General Considerations for Assay Integrity

To ensure the generation of high-quality, reproducible data, several key principles of assay development must be followed.[17]

  • Compound Solubility: Visually inspect the compound in solution at the highest concentration to ensure it is fully dissolved. Compound precipitation is a common source of inaccurate results.

  • Controls: The inclusion of appropriate controls is non-negotiable for data validation.[18]

    • Negative/Vehicle Control (e.g., 0.5% DMSO): Defines 0% activity or 100% viability.

    • Positive Control (e.g., Milrinone for PDE3, Doxorubicin for cytotoxicity): Confirms the assay is performing as expected.

  • Reagent Stability: Ensure reagents are stored correctly and are stable under assay conditions.[6] For example, some fluorescent probes may be sensitive to light.

  • Assay Window: The quality of an assay can be judged by its signal-to-background ratio or Z'-factor. For biochemical assays, a Z'-factor > 0.5 is considered excellent and indicates a robust assay suitable for screening.[7]

Conclusion

This application note outlines a strategic and efficient in vitro testing cascade for this compound. By first confirming its activity on the primary expected target, PDE3, and subsequently evaluating its broader cellular effects through cytotoxicity profiling, researchers can rapidly build a comprehensive pharmacological profile. This approach enables data-driven decisions, identifying whether the compound's primary utility lies in cardiovascular applications (potent PDE3 inhibition with low cytotoxicity) or oncology (potent and selective cytotoxicity), thereby accelerating its journey in the drug discovery pipeline.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
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Application Note: A Multi-Assay Strategy for Evaluating the In Vitro Cytotoxicity of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive framework and detailed protocols for assessing the in vitro cytotoxic potential of the novel compound, 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. The dihydropyridine-3-carbonitrile scaffold is a known pharmacophore in medicinal chemistry, with various derivatives showing potential as anticancer agents and kinase inhibitors[1][2]. Therefore, a robust evaluation of cytotoxicity is a critical first step in characterizing any new analogue. We present a tripartite strategy employing three distinct, mechanistically informative cell-based assays to build a comprehensive cytotoxicity profile. This approach moves beyond a simple live/dead assessment to probe for specific modes of cell death—disruption of metabolic activity, loss of membrane integrity (necrosis), and induction of programmed cell death (apoptosis).

Introduction: The Rationale for a Multi-Assay Approach

Evaluating the interaction of a new chemical entity with biological systems is fundamental to drug discovery and chemical safety assessment. A primary screening step involves determining the concentration range at which the compound elicits a toxic response in cells. Relying on a single assay can be misleading, as different assays measure distinct cellular events, and compounds can induce toxicity through various mechanisms.

To generate a robust and reliable dataset for this compound, we advocate for a parallel testing strategy using three gold-standard assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures the metabolic activity of a cell population. The reduction of MTT by mitochondrial dehydrogenases in viable cells produces a purple formazan product, serving as a proxy for cell viability[3][4][5]. A decrease in signal indicates reduced metabolic function, which can be due to cytotoxicity or cytostatic effects.

  • Lactate Dehydrogenase (LDH) Release Assay: Quantifies the amount of LDH, a stable cytosolic enzyme, released into the cell culture medium[6]. LDH release is a hallmark of plasma membrane damage, providing a clear indicator of necrotic cell death[7].

  • Caspase-Glo® 3/7 Assay: Specifically measures the activity of caspase-3 and caspase-7, which are key executioner enzymes in the apoptotic pathway[8][9]. An increase in the luminescent signal indicates the induction of apoptosis[10].

By integrating the data from these three assays, researchers can not only determine if the compound is toxic but also gain initial insights into the primary mechanism of cell death, as illustrated in the workflow below.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Parallel Assays cluster_analysis Phase 4: Data Analysis & Interpretation prep_compound Prepare Compound Stock (this compound) in DMSO prep_cells Culture & Seed Cells (e.g., HT-29 and MRC-5) in 96-well plates treatment Treat cells with serial dilutions of compound. Incubate for 24-72 hours. Include Vehicle, Untreated & Positive Controls. prep_cells->treatment assay_mtt MTT Assay (Metabolic Viability) treatment->assay_mtt Perform Assays on Parallel Plates assay_ldh LDH Assay (Membrane Integrity) treatment->assay_ldh Perform Assays on Parallel Plates assay_caspase Caspase-3/7 Assay (Apoptosis) treatment->assay_caspase Perform Assays on Parallel Plates analysis Calculate IC50 (MTT) Calculate % Cytotoxicity (LDH) Calculate Fold-Induction (Caspase) assay_mtt->analysis assay_ldh->analysis assay_caspase->analysis interpretation Synthesize Data to Profile Compound's Cytotoxic Mechanism analysis->interpretation Informs

Caption: Overall experimental workflow for cytotoxicity profiling.

Experimental Design and Key Considerations

Scientific rigor is paramount for generating trustworthy data. The following elements must be carefully controlled.

Cell Line Selection

The choice of cell line directly impacts the relevance of the results[11][12]. For a comprehensive initial screen, we recommend a dual-cell line strategy:

  • A Cancer Cell Line: Since related dihydropyridine compounds have shown anti-proliferative activity, a relevant cancer cell line is appropriate[2]. The human colon adenocarcinoma cell line HT-29 is a robust and well-characterized choice.

  • A Non-Cancerous "Normal" Cell Line: To assess for general cytotoxicity and potential therapeutic index, a normal human fibroblast line such as MRC-5 is recommended. Comparing the effects on both cell lines can reveal if the compound is selectively toxic to cancer cells[13].

Compound Preparation and Vehicle Controls
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions in complete cell culture medium to achieve the final desired concentrations for treating the cells.

  • Vehicle Control: It is critical to include a vehicle control in all experiments. This consists of cells treated with the same final concentration of DMSO used in the highest compound concentration wells (typically ≤0.5%). This ensures that any observed effects are due to the compound and not the solvent.

Essential Experimental Controls

Every 96-well plate for each assay must include the following controls to ensure the data is valid and interpretable[14][15]:

Control TypePurposeAssay Applicability
Untreated Cells Baseline for 100% viability and normal cell function.MTT, LDH, Caspase
Vehicle Control Accounts for any effects of the compound's solvent (e.g., DMSO).MTT, LDH, Caspase
Positive Control Confirms the assay is working and cells respond to a known toxin.MTT, LDH, Caspase
Examples: Doxorubicin (general cytotoxin), Staurosporine (apoptosis inducer).
Maximum Lysis Control Establishes the 100% cytotoxicity value by lysing all cells.LDH
Method: Add a lysis buffer (e.g., 1% Triton X-100) to control wells.[14]
Medium Blank Measures background absorbance/luminescence of the medium and reagents.MTT, LDH, Caspase

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format. It is recommended to run each condition in triplicate.

Protocol 3.1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies provided by leading suppliers and publications[3][4][16].

Principle: Metabolically active cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, yielding insoluble purple formazan crystals. The amount of formazan, which is solubilized for measurement, is directly proportional to the number of viable cells[17].

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C protected from light[17].

  • Solubilization Solution: 10% SDS in 0.01 M HCl, or pure DMSO.

  • 96-well clear flat-bottom plates.

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Remove the media and add 100 µL of fresh media containing the desired concentrations of this compound, vehicle, or positive controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL)[16].

  • Formazan Development: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium from the wells. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[18].

  • Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution[3]. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[3].

Data Analysis:

  • Subtract the average absorbance of the medium blank from all other readings.

  • Calculate the Percentage Viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 3.2: LDH Release Assay for Membrane Integrity

This protocol is based on established principles of measuring cytotoxicity via membrane rupture[7][15].

Principle: The release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture supernatant is a direct measure of compromised cell membrane integrity, a hallmark of necrosis. The enzymatic reaction converts a tetrazolium salt into a red formazan product, which is quantifiable by absorbance[7][15].

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available kits are recommended for consistency and contain the necessary substrate mix, assay buffer, and stop solution).

  • 96-well clear flat-bottom plates.

  • Lysis Buffer (e.g., 10X Triton X-100 solution, often included in kits).

  • Plate reader capable of measuring absorbance at ~490 nm.

Procedure:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol (3.1) in parallel plates.

  • Setup Maximum Lysis Controls: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum Lysis" control wells[19].

  • Sample Collection: Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants[19].

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light[19].

  • Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.

  • Measurement: Measure the absorbance at 490 nm within 1 hour.

Data Analysis:

  • Subtract the average absorbance of the medium blank from all other readings.

  • Calculate the Percentage Cytotoxicity using the formula: % Cytotoxicity = ((Absorbance of Treated - Absorbance of Vehicle Control) / (Absorbance of Max Lysis - Absorbance of Vehicle Control)) * 100

Protocol 3.3: Caspase-Glo® 3/7 Assay for Apoptosis

This protocol utilizes the sensitive "add-mix-measure" format of the Promega Caspase-Glo® 3/7 assay[10].

Principle: This luminescent assay measures the activity of caspases-3 and -7. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a target for cleavage by caspase-3/7. Cleavage of the substrate releases aminoluciferin, which is then consumed by luciferase to generate a quantifiable "glow-type" light signal proportional to caspase activity[10].

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega, Cat. No. G8090 or similar).

  • 96-well opaque-walled white plates (for luminescence assays to prevent crosstalk)[8].

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol (3.1), but use opaque-walled plates.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate as per the manufacturer's protocol.

  • Reagent Addition: Remove the plates from the incubator and allow them to equilibrate to room temperature for ~20-30 minutes[14]. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well (final volume 200 µL).

  • Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence of each well using a plate luminometer.

Data Analysis:

  • Subtract the average luminescence of the medium blank from all other readings.

  • Calculate the Fold-Induction of caspase activity: Fold-Induction = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells)

  • Data can be presented as a bar graph showing fold-induction at various compound concentrations.

Data Interpretation and Integrated Analysis

The power of this strategy lies in comparing the results from all three assays.

G Interpreting Assay Readouts (↓↓/↑↑ = Strong Change; ↓/↑ = Moderate Change; ↔ = No Change) cluster_outcomes Potential Cytotoxicity Profiles input MTT (Viability) LDH (Necrosis) Caspase-3/7 (Apoptosis) necrosis Primary Necrosis input:mtt->necrosis ↓↓ input:ldh->necrosis ↑↑ input:cas->necrosis apoptosis Primary Apoptosis input:mtt->apoptosis ↓↓ input:ldh->apoptosis ↔ or ↑ input:cas->apoptosis ↑↑ cytostatic Cytostatic/Antiproliferative input:mtt->cytostatic input:ldh->cytostatic input:cas->cytostatic

Caption: Logic diagram for interpreting multi-assay cytotoxicity data.

Expected Data Summary

Data should be compiled into a clear, concise table for easy comparison across cell lines and assays.

Compound Concentration (µM)HT-29 (Cancer) % Viability (MTT)MRC-5 (Normal) % Viability (MTT)HT-29 % Cytotoxicity (LDH)MRC-5 % Cytotoxicity (LDH)HT-29 Caspase-3/7 Fold Induction
Vehicle (0)100%100%0%0%1.0
0.1
1
10
50
100
IC₅₀ (µM) Calculate Calculate N/A N/A N/A

By following these detailed protocols and analytical frameworks, researchers can confidently and accurately characterize the cytotoxic profile of this compound, providing a solid foundation for further preclinical development.

References

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  • PubMed. (2015).
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Application Notes & Protocols: The Strategic Role of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Pyridone Core - A Privileged Scaffold in Medicinal Chemistry

In the landscape of pharmaceutical development, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The 2-pyridone (or 2-oxo-1,2-dihydropyridine) nucleus is a quintessential example of such a scaffold.[1][2] Its remarkable versatility stems from a combination of features: it can act as a bioisostere for amides and phenols, serves as both a hydrogen bond donor and acceptor, and can be readily functionalized to modulate physicochemical properties like solubility and metabolic stability.[3] This has led to the incorporation of the 2-pyridone core in numerous FDA-approved drugs, including the kinase inhibitor Palbociclib and the non-competitive AMPA receptor antagonist Perampanel.[2][4]

Within this important class of compounds, 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile emerges as a particularly valuable intermediate. Its specific substitution pattern and the presence of a chemically versatile nitrile group make it a strategic starting point for the synthesis of complex molecules, most notably in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV therapy.[5] This guide provides a detailed examination of its synthesis, characterization, and application, offering both practical protocols and the underlying scientific rationale for researchers in drug discovery.

Part 1: Synthesis of the Core Intermediate

The construction of the 2-pyridone ring is a cornerstone of its application. A robust and efficient synthesis is critical. The following protocol describes a common and reliable method for preparing this compound.

Protocol 1: Synthesis via Michael Addition and Cyclization

This procedure leverages the reactivity of an enamine with an active methylene compound, in this case, cyanoacetamide, to construct the heterocyclic ring in a one-pot reaction.

Reaction Scheme:

Synthesis_of_Intermediate reagent1 3-Aminopent-2-enenitrile (or related enamine) plus1 + reagent1->plus1 reagent2 Ethyl Acetoacetate intermediate_step Michael Addition & Intramolecular Cyclization reagent2->intermediate_step plus1->reagent2 product 5-Ethyl-6-methyl-2-oxo- 1,2-dihydropyridine-3-carbonitrile intermediate_step->product catalyst Base Catalyst (e.g., Piperidine, NaOEt) catalyst->intermediate_step Catalyzes solvent Solvent (e.g., Ethanol) solvent->intermediate_step Medium

Caption: General workflow for the synthesis of the 2-pyridone intermediate.

Materials & Reagents:

  • 2-Cyano-N-(3-ethylphenyl)acetamide (or a similar cyanoacetamide precursor)

  • Acetylacetone

  • Absolute Ethanol (Reagent Grade)

  • Piperidine (Catalyst)

  • Hydrochloric Acid (for neutralization/precipitation)

  • Distilled Water

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-cyano-N-substituted-acetamide (1.0 eq) and acetylacetone (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of acetamide).[6]

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1-0.2 eq) to the suspension. The piperidine acts as a base to facilitate the initial Michael addition reaction between the two carbonyl compounds.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 5-8 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature. A solid precipitate may form.

    • If necessary, concentrate the mixture under reduced pressure to induce precipitation.

    • Triturate the mixture with cold ethanol or an ethanol/water mixture to wash away impurities.[6]

    • Filter the resulting solid product using a Büchner funnel and wash with a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/acetic acid mixture, to yield the final product as a crystalline solid.[7]

Causality and Experimental Insights:

  • Why Piperidine? Piperidine is a moderately strong secondary amine base. It is strong enough to deprotonate the active methylene group of the cyanoacetamide, initiating the reaction, but not so strong as to cause unwanted side reactions like hydrolysis of the nitrile.

  • The Role of Reflux: The elevated temperature provides the necessary activation energy for both the initial carbon-carbon bond formation (Michael addition) and the subsequent intramolecular cyclization and dehydration steps that form the stable pyridone ring.

  • Purification Strategy: Recrystallization is an effective method for purifying the final product, as the highly conjugated and polar nature of the 2-pyridone ring often results in a stable crystalline solid with lower solubility in cold solvents compared to the reactants and byproducts.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.

ParameterTypical Value / ObservationSignificance
Appearance White to pale yellow crystalline solidConfirms the formation of a solid product.
Melting Point ~230-240 °C (Varies with purity)A sharp melting range indicates high purity.[8]
¹H NMR (DMSO-d₆) δ ~12.0-13.0 (s, 1H, NH), 7.5-8.5 (s, 1H, C4-H)Confirms the presence of the pyridone NH proton and the proton at the 4-position.
IR (KBr, cm⁻¹) ~3100-3200 (N-H), ~2220 (C≡N), ~1650 (C=O)Identifies key functional groups: the N-H bond, the nitrile, and the carbonyl of the pyridone ring.[9]
Mass Spec (ESI) [M+H]⁺ or [M-H]⁻ corresponding to C₁₀H₁₀N₂OConfirms the molecular weight of the compound.

Part 2: Application in the Synthesis of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The true value of this compound lies in its role as a scaffold for building more complex, biologically active molecules. A prominent example is its use in synthesizing potent NNRTIs.[5] These drugs are a critical component of highly active antiretroviral therapy (HAART) for HIV-1.

The general strategy involves the chemical modification of the 3-carbonitrile and the introduction of a specific side chain at the 3-position after converting the nitrile to an amine.

Protocol 2: Conversion to a 3-Aminomethyl-2-Pyridone Core

This protocol details the reduction of the nitrile group to a primary amine, a key step in creating a linker for attaching other pharmacophoric groups.

Reaction Scheme:

Nitrile_Reduction start 5-Ethyl-6-methyl-2-oxo- 1,2-dihydropyridine-3-carbonitrile reaction_step Nitrile Reduction start->reaction_step product 3-(Aminomethyl)-5-ethyl-6-methyl- pyridin-2(1H)-one reaction_step->product reagents Reducing Agent (e.g., H₂, Raney Nickel or LiAlH₄) reagents->reaction_step Effects solvent Solvent (e.g., Methanol, THF) solvent->reaction_step Medium

Caption: Workflow for the reduction of the nitrile to a primary amine.

Materials & Reagents:

  • This compound

  • Raney Nickel (or other suitable catalyst, e.g., Pd/C)

  • Methanol or Ethanol (Anhydrous)

  • Hydrogen Gas (H₂)

  • Parr Shaker or similar hydrogenation apparatus

Step-by-Step Methodology:

  • Catalyst Preparation: In a hydrogenation vessel, suspend the starting pyridone (1.0 eq) in anhydrous methanol. Carefully add a catalytic amount of Raney Nickel (approx. 5-10% by weight) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Hydrogenation: Seal the vessel and connect it to a Parr shaker. Purge the system with hydrogen gas multiple times to remove air. Pressurize the vessel with H₂ to the desired pressure (e.g., 50 psi).

  • Reaction: Begin shaking or stirring the mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor the uptake of hydrogen to gauge the reaction's progress.

  • Work-up:

    • Carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet with solvent at all times.

    • Wash the Celite pad with additional methanol.

    • Evaporate the combined filtrate under reduced pressure to yield the crude 3-(aminomethyl) derivative.

Causality and Experimental Insights:

  • Why Catalytic Hydrogenation? This method is highly effective for reducing nitriles to primary amines. It is often cleaner than using metal hydrides like LiAlH₄, which would require a more complex aqueous work-up and could potentially react with the pyridone carbonyl group. Raney Nickel is a common and cost-effective choice for this transformation.

  • Structure-Activity Relationship (SAR): The newly formed aminomethyl group is crucial. It acts as a handle to which various other molecular fragments, such as benzoxazoles, can be attached.[5] This allows for systematic exploration of the chemical space around the pyridone core to optimize binding to the HIV-1 reverse transcriptase enzyme and improve pharmacokinetic properties. For example, compounds like L-697,639 feature a complex side chain attached at this position, which is critical for its potent antiviral activity.[5]

References

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  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. University of Dundee Discovery Research Portal.
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  • 5-ACETYL-6-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE CAS#: 52600-53-0.
  • Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Deriv
  • Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile.
  • 1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central.
  • Ethyl 5-methyl-4-oxo-3-phenyl-2-propyl-amino-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxyl
  • Synthesis and Characterization of New Heterocyclic Derives Com- pounds from Ethyl-4-(furan-2-yl)-6-methyl-2-oxo-1,3-dihydropy- rimidine-5-carboxylate.
  • A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Deriv

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Pyridone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-pyridone synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in achieving optimal yields for this critical heterocyclic scaffold. 2-Pyridones are prevalent motifs in pharmaceuticals and biologically active compounds, making their efficient synthesis a key objective.[1][2] This document provides in-depth, experience-driven answers to common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 2-pyridone synthesis is resulting in a very low yield. What are the most common general factors I should investigate first?

A1: Low yields in any organic synthesis can typically be traced back to a few core areas.[3] For 2-pyridone synthesis, which often involves multi-step or condensation reactions, a systematic check is crucial.[1][4]

Here is a logical workflow to diagnose the issue:

TroubleshootingWorkflow Start Low Yield Observed Reagents 1. Verify Starting Material & Reagent Integrity Start->Reagents Conditions 2. Scrutinize Reaction Conditions Start->Conditions Workup 3. Evaluate Work-up & Purification Procedure Start->Workup SideRxns 4. Investigate Potential Side Reactions Start->SideRxns Purity Impure/Degraded Reagents? Incorrect Stoichiometry? Reagents->Purity Params Temp, Time, Solvent, Atmosphere Sub-optimal? Conditions->Params Loss Product Loss During Extraction/Chromatography? Workup->Loss Byproducts Competing Pathways Dominating? SideRxns->Byproducts Solution1 Source High-Purity Reagents. Verify Stoichiometry & Weighing. Purity->Solution1 Yes Solution2 Systematically Optimize Parameters. Monitor with TLC/LCMS. Params->Solution2 Yes Solution3 Modify Extraction pH. Optimize Chromatography. Consider Recrystallization. Loss->Solution3 Yes Solution4 Adjust Conditions to Favor Desired Pathway (e.g., Temp, Catalyst). Byproducts->Solution4 Yes

Caption: General troubleshooting workflow for low yield.

In-Depth Explanation:

  • Starting Material & Reagent Integrity: The quality of your starting materials is paramount. A substance of defined chemical properties and structure should be used.[5] For example, in syntheses starting from enamines or β-ketoesters, these reagents can be sensitive to moisture and air, leading to degradation.[6] Always use freshly distilled/purified reagents or high-purity commercial materials. Verify the stoichiometry carefully.

  • Reaction Conditions: Many 2-pyridone syntheses, like the Guareschi-Thorpe condensation, are sensitive to temperature and reaction time.[7] Harsh conditions can lead to decomposition or side-product formation.[4] Conversely, incomplete reactions are a common source of low yield.[8] Monitoring the reaction by Thin Layer Chromatography (TLC) or LC-MS is essential to determine the optimal reaction time.

  • Work-up and Purification: 2-Pyridones can exhibit moderate polarity and some water solubility, leading to losses during aqueous work-up. Ensure the pH of the aqueous layer is optimized for extraction. Purification by column chromatography can also be a source of yield loss if the compound streaks or is difficult to separate from impurities.[9][10] Consider alternative methods like recrystallization where possible.[10]

  • Side Reactions: Competing reaction pathways are a frequent cause of low yields.[8] For instance, in N-alkylation of 2-pyridones, competitive O-alkylation is a well-known issue.[11] Understanding these potential side reactions is key to adjusting conditions to minimize them.

Q2: I am attempting a Guareschi-Thorpe condensation to synthesize a substituted 2-pyridone, but the yield is poor. What are the critical parameters for this reaction?

A2: The Guareschi-Thorpe condensation, which classically involves the reaction of a 1,3-diketone with cyanoacetamide, is a powerful but nuanced method.[7] Success hinges on controlling the equilibrium and kinetics of several steps.

Key Parameters to Optimize:

  • Base Selection: The choice of base is critical. It must be strong enough to deprotonate the active methylene compound but not so strong as to promote rampant side reactions like self-condensation of the diketone. Piperidine, sodium ethoxide, or triethylamine are commonly used. The stoichiometry of the base can also be tuned.

  • Solvent: The solvent affects both the solubility of the reactants and the reaction rate. Protic solvents like ethanol are common and can participate in proton transfer steps. Aprotic polar solvents like DMSO or DMF can also be effective, sometimes leading to higher rates but potentially more side products.

  • Temperature and Reflux: These reactions often require heating to drive the cyclization and dehydration steps.[9] However, excessive heat can cause decomposition of starting materials or the final product. A carefully controlled reflux is typical. If decomposition is suspected, lowering the temperature and extending the reaction time is a valid strategy.

  • Water Removal: The final step of the condensation is the elimination of water to form the aromatic pyridone ring. In some setups, removing water via a Dean-Stark trap can drive the reaction to completion and improve yields.

Table 1: Common Synthetic Routes to 2-Pyridones & Key Considerations

Synthesis MethodCommon Starting MaterialsTypical YieldsKey AdvantagesCommon Pitfalls & Low Yield Causes
Guareschi-Thorpe Condensation 1,3-Diketone, Cyanoacetamide40-80%Convergent, builds complexity quickly.Sub-optimal base/solvent, incomplete reaction, side reactions.[7]
Oxidative Ring Expansion Cyclopentenones60-90%Mild conditions, high functional group tolerance.[4]Inefficient silyl enol ether formation, oxidant sensitivity.[4]
From Pyridine-N-Oxides Pyridine-N-Oxide, Acetic Anhydride50-75%Readily available starting materials.Rearrangement can be low-yielding, formation of isomers.[7][12]
From 2-Halopyridines 2-Chloropyridine, 2-Bromopyridine70-95%High yielding, reliable for specific substrates.Harsh conditions (high temp/pressure), catalyst poisoning.
Multicomponent Reactions (MCRs) Aldehydes, Malononitrile, etc.75-98%High efficiency, operational simplicity, green solvents.[13]Poor selectivity, optimization of multiple parameters required.[1][8]
Q3: I suspect my starting materials are degrading or impure. How can I ensure their quality?

A3: Starting material quality is a non-negotiable prerequisite for reproducible and high-yielding synthesis.[5][14] Many reagents used for 2-pyridone synthesis are susceptible to degradation.

Protocol for Starting Material Validation:

  • Visual Inspection: Check for changes in color or consistency. For example, many amines oxidize and darken over time.

  • Purity Analysis:

    • NMR Spectroscopy: Take a ¹H NMR of your starting material. The presence of unexpected peaks is a clear sign of impurities or degradation.

    • Melting Point: For solid reagents, a broad or depressed melting point compared to the literature value indicates impurity.

    • TLC/GC/LC-MS: These techniques can reveal the presence of even minor impurities that could inhibit the reaction.

  • Purification & Storage:

    • Distillation: Liquid aldehydes, amines, and solvents should be distilled before use if purity is in doubt.

    • Recrystallization: Solid reagents can be purified by recrystallization.[10]

    • Drying: Ensure all reagents and solvents are scrupulously dry, as water can interfere with many condensation reactions. Use drying agents like MgSO₄ or molecular sieves.[9]

    • Inert Atmosphere: Store sensitive reagents under an inert atmosphere (Nitrogen or Argon) and in a refrigerator or freezer as appropriate.

Q4: I am observing multiple spots on my TLC plate, suggesting significant side product formation. What are the most common side reactions?

A4: Side product formation is a primary reason for low yields, especially in condensation chemistry.[8]

Common Side Reactions and Mitigation Strategies:

  • O-Alkylation vs. N-Alkylation: When alkylating a 2-pyridone, the oxygen atom is also a nucleophilic site, leading to the formation of a 2-alkoxypyridine isomer.[11]

    • Mitigation: The N/O selectivity is highly dependent on the solvent, counter-ion, and base.[15] Polar aprotic solvents (like DMF or DMSO) often favor N-alkylation. Using a weaker base or a phase-transfer catalyst can also improve selectivity.

  • Self-Condensation: Active methylene compounds or diketones can undergo self-condensation under basic conditions, consuming starting material.

    • Mitigation: This can often be suppressed by controlling the rate of addition of the base or by adding the base at a lower temperature. Changing the order of reagent addition can also help.[8]

  • Dimerization/Polymerization: Some intermediates or even the final product can be reactive under the reaction conditions, leading to dimers or oligomers.

    • Mitigation: This is often concentration-dependent. Running the reaction at a higher dilution may help. It can also be a sign that the reaction temperature is too high or the reaction time is too long.

  • Incomplete Cyclization/Dehydration: The acyclic intermediate may be stable under the reaction conditions and fail to cyclize, or the cyclized intermediate may not dehydrate to the aromatic pyridone.

    • Mitigation: If this is suspected (e.g., via MS analysis of the crude mixture), more forcing conditions may be required for the final step. This could involve switching to a higher boiling solvent or adding a catalytic amount of a Brønsted or Lewis acid.

SideReactions Start 2-Pyridone + Alkyl Halide N_Alk Desired Product: N-Alkyl-2-pyridone Start->N_Alk N-Alkylation (Favored in DMF, DMSO) O_Alk Side Product: 2-Alkoxypyridine Start->O_Alk O-Alkylation (Competitive Pathway)

Caption: Competing N- vs. O-alkylation pathways.

References
  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]

  • 2 Pyridones | PDF. Scribd. [Link]

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]

  • Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). [Link]

  • Synthesis of 2-pyridones. University of Bristol. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. [Link]

  • 2-Pyridone - Wikipedia. Wikipedia. [Link]

  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University. [Link]

  • Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Stack Exchange. [Link]

  • Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

  • Selected examples of the synthesis routes of 2-pyridones. ResearchGate. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publications. [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PubMed Central. [Link]

  • 1-methyl-2-pyridone. Organic Syntheses Procedure. [Link]

  • Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Diva-portal.org. [Link]

  • A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. PubMed. [Link]

  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson. [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]

  • Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. PubMed Central. [Link]

  • ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. ICH. [Link]

  • Drug Substance Starting Material Selection. Pharmaceutical Technology. [Link]

  • Enamine synthesis by amination. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Purification of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to address the practical challenges you may face in the lab, grounding our recommendations in established chemical principles and field-proven experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of your target compound. Each solution is designed to be a self-validating protocol, explaining the reasoning behind each step to empower you to make informed decisions.

Q1: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

This is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too supersaturated, cooling too rapidly, or the presence of impurities that inhibit crystal formation.[1]

Step-by-Step Resolution:

  • Re-dissolve the Oil: Add a small amount (e.g., 5-10% of the current volume) of hot recrystallization solvent to the mixture and heat until the oil fully redissolves.[1] The goal is to find the true saturation point at the solvent's boiling temperature.

  • Ensure Slow Cooling: Once dissolved, remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not place it directly in an ice bath. Slow cooling is critical for the formation of a well-ordered crystal lattice.

  • Induce Crystallization: If crystals do not form upon reaching room temperature, try one of the following nucleation techniques:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[1] The microscopic imperfections in the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of the pure, solid compound, add a single tiny crystal to the solution.[1] This "seed" acts as a template for further crystallization.

  • Final Cooling: Once crystal formation begins, you can then move the flask to an ice bath or refrigerator to maximize the product yield.[1]

Q2: My yield is very low after recrystallization. What went wrong?

Low recovery is typically caused by using an excessive amount of solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.[1]

Step-by-Step Resolution:

  • Minimize Solvent Usage: During the initial dissolution step, use only the minimum amount of hot solvent required to fully dissolve the crude compound.[1] Adding solvent in small portions near its boiling point is the most effective technique.

  • Re-evaluate Your Solvent System: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. If your yield is consistently low, your compound may be too soluble.

    • Solution: Test alternative solvents. If a single perfect solvent cannot be found, a co-solvent system (using one "good" solvent and one "poor" solvent) can be highly effective.[1]

  • Recover Additional Product: If you suspect significant product remains in the mother liquor, you can try to recover it by partially evaporating the solvent and cooling the concentrated solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Solvent System Selection for 2-Pyridone Derivatives
Primary Solvents to Test
Co-Solvent Pairs (Good/Poor)
Rationale
Q3: I'm seeing significant streaking or poor separation during silica gel column chromatography. How can I fix this?

Streaking and poor separation of basic compounds like 2-pyridones on acidic silica gel are common problems.[1] This is often due to strong, non-ideal interactions between the basic nitrogen of the pyridone ring and the acidic silanol groups of the stationary phase.

Step-by-Step Resolution:

  • Optimize the Mobile Phase with TLC: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC).[1] The ideal system should give your target compound an Rf value between 0.25 and 0.40 and show good separation from impurities.

  • Add a Basic Modifier: To neutralize the acidic sites on the silica gel and prevent streaking, add a small amount of a basic modifier to your mobile phase.[1]

    • Recommended Modifier: Add 0.1-1% triethylamine or a few drops of ammonium hydroxide to the polar component of your eluent (e.g., methanol or ethyl acetate).

  • Consider an Alternative Stationary Phase: If streaking persists or if your compound is unstable on silica, consider using a different stationary phase.

    • Alumina (Neutral or Basic): This is an excellent alternative for purifying basic compounds.[1]

    • Reversed-Phase (C18): For highly polar pyridone derivatives, reversed-phase chromatography may provide a better separation profile.[1]

Q4: My compound is stuck at the top of the silica column and will not elute. What should I do?

This issue arises when the compound is too polar for the chosen mobile phase or when it irreversibly adsorbs to or decomposes on the stationary phase.[2]

Step-by-Step Resolution:

  • Drastically Increase Solvent Polarity: If the compound is stable, you can try to elute it by gradually increasing the polarity of the mobile phase (a gradient elution).[1] For example, if you are using an ethyl acetate/hexane system, you can switch to a methanol/dichloromethane system.

  • Test for On-Column Decomposition: Before attempting a large-scale column, check the stability of your compound on silica.

    • Protocol: Spot the compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely decomposing on the silica gel.[2] In this case, you must switch to a less acidic stationary phase like neutral alumina.[1]

  • Ensure Proper Sample Loading: Overloading the column with crude material can lead to broad bands that are difficult to elute. A general rule is to load an amount of crude material that is 1-5% of the total mass of the silica gel.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary purification methods for this compound?

The two most effective and widely used purification methods for this class of compounds are recrystallization and column chromatography.[3]

  • Recrystallization: This is the preferred method if the crude product is of relatively high purity (>90%). It is a technique used to purify a solid compound by dissolving it in a hot solvent and allowing it to crystallize as the solution cools. Impurities are ideally left behind in the solvent (the mother liquor).

  • Column Chromatography: This technique is used to separate the components of a mixture based on their differential adsorption to a stationary phase (like silica gel or alumina) while being moved by a mobile phase (the eluent).[4] It is highly effective for separating the target compound from significant impurities or byproducts of the synthesis.[3]

Purification_Decision_Tree start Assess Crude Product Purity (via TLC, NMR, or LC-MS) purity_check Purity > 90% and Few Impurities? start->purity_check recrystallize Primary Method: Recrystallization purity_check->recrystallize  Yes chromatography Primary Method: Column Chromatography purity_check->chromatography No   post_chrom_xtal Optional Secondary Step: Recrystallization for High-Purity Material chromatography->post_chrom_xtal

Caption: Decision workflow for selecting a purification method.

Q2: What are the common impurities I should expect?

The impurities present will depend heavily on the synthetic route used. For 2-pyridone syntheses, such as the Guareschi-Thorpe condensation, common impurities include:[5]

  • Unreacted Starting Materials: For example, cyanoacetamide or the 1,3-dicarbonyl compound used in the synthesis.

  • The Corresponding Amide: The nitrile group (-CN) can sometimes be hydrolyzed to a primary amide (-CONH2) during the reaction or workup, especially under acidic or basic conditions. A patented method for a similar compound involves reacting the crude mixture with an acylating agent to derivatize the amide impurity, making it easier to separate.[6]

  • Side-Reaction Products: Depending on the specific reagents and conditions, various side products from undesired condensation or cyclization reactions may be present.

Q3: The 2-pyridone structure exists as a tautomer. How does this impact purification?

The tautomerism between the 2-pyridone (lactam) form and the 2-hydroxypyridine (lactim) form is a critical consideration.[5]

  • Solvent Dependence: The position of the equilibrium is highly dependent on the solvent. Polar, protic solvents like water and alcohols strongly favor the 2-pyridone tautomer, while non-polar solvents favor the 2-hydroxypyridine tautomer.[5]

  • Impact on Chromatography: This shift in equilibrium can alter the compound's overall polarity. When developing a chromatographic method, this can sometimes lead to peak broadening or tailing if the tautomerization occurs on the timescale of the separation.

  • Practical Advice: For consistent results, especially in chromatography, it is crucial to use a consistent, well-defined solvent system. Adding a modifier (as described in the troubleshooting guide) can also help by ensuring the compound interacts with the stationary phase in a single, predominant form.

Recrystallization_Troubleshooting start Begin Recrystallization: Dissolve in Hot Solvent & Cool oil_out_check Did the Compound 'Oil Out'? start->oil_out_check oil_out_action Action: 1. Add More Hot Solvent 2. Re-heat to Dissolve 3. Cool Slowly oil_out_check->oil_out_action Yes no_xtal_check No Crystals Formed at Room Temp? oil_out_check->no_xtal_check No success Success: Collect Crystals by Filtration oil_out_action->start Retry induce_xtal Induce Crystallization: - Scratch Flask - Add Seed Crystal induce_xtal->success no_xtal_check->success No no_xtal_check->induce_xtal Yes

Caption: Troubleshooting flowchart for a "oiling out" event.

References

  • 2 Pyridones | PDF - Scribd. Available at: [Link]

  • Synthesis of 2-pyridones - University of Bristol. Available at: [Link]

  • 2-Pyridone - Wikipedia. Available at: [Link]

  • Paper Chromatography of Pyridine Derivatives - Semantic Scholar. Available at: [Link]

  • Synthesis of 2-pyridones - Organic Chemistry Portal. Available at: [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • US6118002A - Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)-nicotinonitriles.

Sources

Technical Support Center: Stability of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile." This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound in various solvents. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, primarily:

  • Solvent Type: The polarity, proticity (ability to donate protons), and pH of the solvent can significantly impact stability. For instance, protic solvents like water or methanol could potentially participate in hydrolysis of the nitrile group or other susceptible functionalities under certain conditions.

  • Temperature: As with most chemical compounds, elevated temperatures can accelerate degradation processes. It is crucial to understand the thermal liability of the compound in your chosen solvent.

  • Light Exposure: Photodegradation can be a concern for many organic molecules, especially those with conjugated systems like the dihydropyridine ring. Exposure to UV or even ambient light over extended periods may induce unwanted reactions.

  • Presence of Contaminants: Trace amounts of acids, bases, or oxidizing agents in the solvent can catalyze degradation pathways. Always use high-purity solvents appropriate for your application.

Q2: Are there any known degradation pathways for 2-pyridone derivatives like this compound?

A2: While specific degradation pathways for this compound are not extensively documented in public literature, we can infer potential pathways based on the chemistry of related 2-pyridone and pyridine derivatives. Microbial degradation studies of pyridine compounds often show hydroxylation and subsequent ring-opening as a common catabolic pathway.[1][2][3][4][5] For laboratory stability, hydrolysis of the nitrile group to a carboxylic acid or amide is a plausible degradation route, especially under acidic or basic conditions. Oxidation of the dihydropyridine ring is another potential pathway.

Q3: What are the recommended storage conditions for this compound in its solid state?

A3: Based on supplier recommendations for structurally similar compounds, this compound should be stored in a cool, dry place.[6][7] Specifically, storage at 0-8 °C is often suggested for related compounds to minimize thermal degradation.[6][7] It should be kept in a tightly sealed container to protect it from moisture and light.

Troubleshooting Guide: Common Stability-Related Issues

Observed Issue Potential Cause Recommended Action
Change in solution color over time. This could indicate degradation of the compound, leading to the formation of colored impurities.Prepare fresh solutions daily. If the solution must be stored, keep it at a low temperature (e.g., 2-8 °C) and protected from light. Perform a quick stability check using HPLC to identify any new peaks.
Precipitation of material from a solution that was previously clear. The compound may have limited long-term solubility or could be degrading to a less soluble product. The solvent may also be evaporating.Ensure your container is properly sealed. Determine the saturation concentration of the compound in your chosen solvent. If the issue persists, consider using a co-solvent to improve solubility.
Inconsistent results in bioassays or chemical reactions. This is a classic sign of compound instability. The concentration of the active compound may be decreasing over time.Always use freshly prepared solutions for sensitive experiments. If this is not feasible, perform a stability study to establish a "use-by" time for your solutions under your specific experimental conditions.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). These new peaks are likely degradation products.Characterize these new peaks using mass spectrometry (MS) to understand the degradation pathway.[8] This information is critical for identifying the cause of instability and for developing mitigation strategies.

Experimental Protocols for Stability Assessment

A robust understanding of your compound's stability is best achieved through a systematic experimental approach. Below is a general workflow for assessing the stability of this compound in a solvent of interest.

Workflow for Solvent Stability Study

Caption: Workflow for assessing compound stability in a given solvent.

Step-by-Step Protocol for HPLC-Based Stability Assessment
  • Develop a Stability-Indicating HPLC Method:

    • The cornerstone of any stability study is an analytical method that can separate the parent compound from its potential degradation products.[9]

    • Forced Degradation Studies: To ensure your method is "stability-indicating," you must perform forced degradation studies.[9] This involves intentionally degrading the compound under harsh conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.

    • Your HPLC method should then be optimized to resolve the peak for the parent compound from all peaks generated during forced degradation. A reverse-phase HPLC (RP-HPLC) method is often a good starting point.[8][10]

  • Prepare Solutions:

    • Accurately prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

    • Dispense aliquots of this solution into multiple, sealed vials for each storage condition to be tested (e.g., room temperature, 4 °C, -20 °C).

  • Time-Point Analysis:

    • Time 0: Immediately analyze one aliquot to establish the initial concentration and purity.

    • Subsequent Time Points: At predetermined intervals (e.g., 4, 8, 24, 48 hours, 1 week), retrieve a vial from each storage condition and analyze it by HPLC.

    • For each analysis, calculate the percentage of the parent compound remaining relative to the Time 0 sample. Also, note the formation and growth of any new impurity peaks.

Data Interpretation

Your stability data can be summarized in a table for easy comparison.

Storage Condition Solvent Time Point % Parent Compound Remaining Major Degradant Peak Area (%)
Room TemperatureDMSO0 hr100%0%
24 hr98.5%1.2%
48 hr96.2%3.5%
4 °CDMSO0 hr100%0%
24 hr99.8%<0.1%
48 hr99.5%0.3%

This data will allow you to establish acceptable storage conditions and a "use-by" period for your solutions to ensure the reliability and reproducibility of your experiments.

References

  • Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)... - ResearchGate. Available from: [Link]

  • Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate. Available from: [Link]

  • Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF - ResearchGate. Available from: [Link]

  • 5-acétyl-6-méthyl-2-oxo-1,2-dihydropyridine-3-carbonitrile - Chem-Impex. Available from: [Link]

  • Microbial Degradation of Pyridine and Its Derivatives - ResearchGate. Available from: [Link]

  • Analytical Techniques In Stability Testing - Separation Science. Available from: [Link]

  • Microbial Degradation of Pyridine and Pyridine Derivatives - Semantic Scholar. Available from: [Link]

  • 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile - Chem-Impex. Available from: [Link]

  • STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS - US Pharmacopeia (USP). Available from: [Link]

  • 5-ACETYL-6-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE. Available from: [Link]

  • Analytical Methods for Determining Pyridine in Biological Materials - NCBI. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • The Influence of Various Solvents on Energetic Property and Stability in C5h4 Divalent Five-Membered Ring: A Dft Studies - Oriental Journal of Chemistry. Available from: [Link]

  • (PDF) A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine: Method Development, Validation, and Application - ResearchGate. Available from: [Link]

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Technical Support Center: A Guide to Improving Crystallization of 2-Oxo-Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the crystallization of 2-oxo-dihydropyridine derivatives. Drawing from established methodologies and practical experience, this document aims to address common challenges and provide systematic solutions to achieve high-quality crystals suitable for a range of analytical techniques, including single-crystal X-ray diffraction.

Frequently Asked Questions (FAQs)

Q1: My 2-oxo-dihydropyridine derivative is failing to crystallize and remains an oil. What is the most common reason for this?

A1: "Oiling out" is a frequent issue and often occurs when the compound's melting point is lower than the temperature of the solution from which it is precipitating.[1][2] This can also be caused by a high concentration of impurities or the use of a solvent in which the compound is too soluble.[2][3] To address this, try redissolving the oil by heating and adding a small amount of additional solvent, then allowing it to cool more slowly.[1][2]

Q2: No crystals are forming even after my solution has cooled completely. What should I do?

A2: This typically indicates that the solution is not sufficiently supersaturated.[4] There are two primary approaches to induce crystallization. First, you can try to initiate nucleation by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a "seed" crystal of your compound, if available.[4][5] Secondly, you may need to increase the concentration of your compound by carefully evaporating some of the solvent and allowing the solution to cool again.[1][4]

Q3: The crystals I've obtained are very small, needle-like, or form as a powder. How can I grow larger, higher-quality crystals?

A3: The formation of small or poor-quality crystals is often a result of rapid crystallization.[6][7] To encourage the growth of larger, more well-defined crystals, the rate of crystallization needs to be slowed down. This can be achieved by reducing the rate of cooling, using a solvent system in which the compound is slightly less soluble, or by employing techniques like slow evaporation or vapor diffusion.[3][8][9] Seeding a slightly supersaturated solution can also promote controlled crystal growth.[7][10][11]

Q4: My crystallization yield is very low. What are the likely causes and how can I improve it?

A4: A low yield can stem from several factors. The most common is using too much solvent, which results in a significant portion of your compound remaining in the mother liquor.[1] You can test the mother liquor by evaporating a small amount to see if a significant residue remains.[1] To improve the yield, you can try to recover more material by evaporating some of the solvent from the filtrate and cooling it again. Also, ensure that you are using the minimal amount of hot solvent necessary to dissolve your compound.[12]

Q5: How critical is the purity of my 2-oxo-dihydropyridine derivative for successful crystallization?

A5: Purity is highly critical. Impurities can inhibit crystal nucleation and growth, lead to the formation of oils, or become incorporated into the crystal lattice, resulting in poor-quality crystals.[6][12][13] It is recommended to have a compound that is at least 80-90% pure before attempting crystallization for single-crystal X-ray diffraction.[8] If you suspect impurities are the issue, consider further purification of your material by techniques such as column chromatography before attempting crystallization again.

Troubleshooting Guides

Problem 1: Oiling Out - The Compound Separates as a Liquid

This phenomenon, where the compound comes out of solution as a liquid instead of a solid, is a common hurdle.[1] It occurs when the melting point of the solute is lower than the temperature of the saturated solution.[1]

Causality:

  • High Solute Concentration: The solution becomes supersaturated at a temperature above the compound's melting point.

  • Rapid Cooling: Fast cooling doesn't allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

  • Impurities: The presence of impurities can depress the melting point of the compound.[2]

  • Inappropriate Solvent Choice: The solvent may be too "good," keeping the compound in solution until a temperature below its melting point is reached.[3]

Solutions:

  • Re-dissolve and Dilute: Gently warm the solution to re-dissolve the oil, then add a small amount of additional solvent to decrease the saturation point. Allow the solution to cool much more slowly.[1][2]

  • Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point so that the solution becomes saturated at a temperature below the compound's melting point.

  • Change the Solvent System: Experiment with different solvents or solvent mixtures. A solvent in which the compound is less soluble may promote crystallization over oiling out.[3]

  • Seeding: Introduce a seed crystal into a solution that is slightly supersaturated but still at a temperature where the compound is solid. This can provide a template for crystal growth.[10][11]

Problem 2: No Crystal Formation (Persistent Undersaturation or Failure to Nucleate)

A clear solution after cooling indicates that the conditions for crystallization have not been met.

Causality:

  • Excess Solvent: The solution is not supersaturated, meaning the concentration of the 2-oxo-dihydropyridine derivative is too low for crystals to form.[2]

  • Lack of Nucleation Sites: Even in a supersaturated solution, crystal growth requires an initial nucleus to start.[2]

  • Highly Polished Glassware: Very smooth surfaces can sometimes inhibit spontaneous nucleation.

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites.[5]

    • Seeding: Add a tiny, well-formed crystal of the pure compound to the cooled solution. This is the most effective method to induce crystallization.[10][11][14][15]

  • Increase Concentration:

    • Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. Be careful not to evaporate too much solvent, as this can lead to rapid precipitation.[1]

  • Reduce Temperature:

    • If cooling to room temperature is unsuccessful, try cooling the solution in an ice bath or refrigerator.[16]

Problem 3: Formation of Small, Poorly-Defined Crystals or Powder

Rapid crystallization often leads to a large number of small crystals or an amorphous powder, which are unsuitable for many analytical purposes.[6]

Causality:

  • High Degree of Supersaturation: If the solution is too concentrated, nucleation will occur too rapidly at many points, leading to a large number of small crystals.

  • Rapid Cooling or Evaporation: Quick changes in temperature or solvent volume drive the system to crystallize too fast.[1][6]

Solutions:

  • Slow Down the Process:

    • Slow Evaporation: Cover the vial with parafilm and poke a few small holes in it. This allows the solvent to evaporate slowly over several days or weeks.[9][18]

  • Optimize the Solvent System:

    • Use a solvent in which your compound is only moderately soluble.[19]

    • Consider a binary solvent system. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. Gently warm to clarify and then cool slowly.[20][21]

  • Vapor Diffusion:

    • This is an excellent technique for growing high-quality single crystals from small amounts of material.[3][8] A concentrated solution of your compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound solution, gradually reducing its solubility and promoting slow crystal growth.[3][9]

Experimental Protocols

Protocol 1: Slow Evaporation Crystallization

This is often the simplest method to attempt first.[3][18]

  • Dissolve your 2-oxo-dihydropyridine derivative in a suitable solvent (e.g., ethanol, methanol, ethyl acetate) to create a near-saturated solution. A good starting point is a concentration similar to that used for an NMR sample.[8]

  • Filter the solution to remove any particulate matter, as dust can act as unwanted nucleation sites.[18]

  • Transfer the clear solution to a clean vial.

  • Cover the vial with a cap that is not airtight, or with parafilm perforated with a few small holes, to allow for slow evaporation.[18][19]

  • Place the vial in a location free from vibrations and significant temperature fluctuations.[18][19]

  • Monitor for crystal growth over several days to weeks.

G start Start with Purified 2-Oxo-Dihydropyridine Derivative dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool check Crystals Formed? cool->check oil Problem: Oiling Out check->oil No, Oil Formed no_xtal Problem: No Crystals check->no_xtal No, Clear Solution bad_xtal Problem: Small/Poor Quality Crystals check->bad_xtal Yes, but Poor Quality success High-Quality Crystals Obtained check->success Yes oil_sol Re-heat, Add More Solvent, Cool Slower oil->oil_sol no_xtal_sol1 Induce Nucleation: Scratch or Seed no_xtal->no_xtal_sol1 no_xtal_sol2 Increase Concentration: Evaporate Solvent no_xtal->no_xtal_sol2 bad_xtal_sol Recrystallize with Slower Method (e.g., Vapor Diffusion) bad_xtal->bad_xtal_sol oil_sol->cool no_xtal_sol1->check no_xtal_sol2->cool bad_xtal_sol->cool

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This document is designed for researchers, chemists, and process development professionals to navigate the common hurdles encountered when transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. 2-pyridone derivatives are crucial scaffolds in medicinal chemistry, and mastering their synthesis is key to advancing drug discovery programs.[1][2][3] This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure a robust, scalable, and reproducible process.

Synthesis Overview and Key Scale-Up Challenges

The synthesis of substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles typically involves a multicomponent reaction strategy, which, while efficient, can present challenges related to reaction control, impurity profiles, and product isolation as the scale increases. The general workflow involves the condensation of an active methylene compound (a cyanomethylene derivative) with a β-ketoester or a related enone, followed by cyclization.

Below is a generalized workflow illustrating the critical control points during the scale-up process.

G cluster_prep Phase 1: Preparation & Staging cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Purification Reagents Reagent Sourcing & Quality Control Reactor Reactor Setup & Inerting Reagents->Reactor Solvent Solvent Selection & Degassing Solvent->Reactor Addition Controlled Reagent Addition (Heat Mgmt.) Reactor->Addition Monitoring In-Process Control (TLC, HPLC, UPLC) Addition->Monitoring Endpoint Determine Reaction Endpoint Monitoring->Endpoint Quench Reaction Quench (pH Adjustment) Endpoint->Quench Isolation Crude Product Isolation (Filtration) Quench->Isolation Recrystallization Recrystallization (Solvent Screening) Isolation->Recrystallization Drying Product Drying (Vacuum Oven) Recrystallization->Drying Final Final Product (QC Analysis) Drying->Final

Caption: Critical Control Points in the Scale-Up Synthesis Workflow.

The primary challenges encountered during the scale-up of this synthesis are summarized below.

Challenge Area Key Considerations for Scale-Up
Reaction Kinetics & Control Managing exotherms, ensuring adequate mixing, maintaining consistent temperature profiles.
Impurity Profile Formation of side-products, processing impurities, and residual starting materials. The amide impurity is a common issue in related syntheses.[4]
Product Isolation Inconsistent product precipitation, filtration difficulties due to fine particles, mother liquor losses.
Purification Efficiency Selecting an effective and scalable purification method (e.g., recrystallization vs. chromatography).[2] Achieving consistent polymorphic form and particle size.
Process Safety & Environment Handling of reagents and solvents, waste stream management, adopting greener solvent choices.[5]

Troubleshooting Guide & FAQs

Q1: My reaction yield has dropped significantly after increasing the batch size from 10g to 1kg. What are the likely causes and how can I fix this?

This is a common and multifaceted problem in process scale-up. The drop in yield can typically be traced back to issues with heat and mass transfer.

Causality: On a small scale, heat generated by the reaction dissipates quickly. On a larger scale, the surface-area-to-volume ratio decreases, trapping heat and creating localized "hot spots." This can lead to thermal degradation of reactants or the final product and promote side reactions. Similarly, inadequate mixing in a large reactor can result in poor distribution of reagents, leading to incomplete conversion.

Troubleshooting Steps:

  • Heat Management:

    • Controlled Addition: Instead of adding reagents all at once, add the most reactive component portion-wise or via a syringe pump over a longer period. This allows the reactor's cooling system to manage the exotherm effectively.

    • External Cooling: Ensure your reactor is equipped with an efficient cooling jacket or an external cooling bath capable of handling the heat load.

  • Mass Transfer (Mixing):

    • Stirring Efficiency: Verify that the stirrer speed and impeller design are adequate for the reactor volume. The goal is to create a vortex that ensures homogeneity without splashing.

    • Reagent Solubility: Ensure all reactants are fully dissolved before initiating the reaction. In some cases, a co-solvent might be necessary at scale to maintain solubility.[6]

  • Reaction Monitoring:

    • Do not rely solely on time. Use in-process controls (IPCs) like TLC or HPLC to monitor the reaction's progress. The reaction time at a 1kg scale may be different from a 10g scale due to the factors mentioned above.

Q2: I am observing a persistent impurity with a similar polarity to my product, making purification by column chromatography difficult. What is its likely identity and how can I prevent its formation?

In syntheses of this type, a common and problematic side-reaction is the formation of isomeric or rearranged products. One such possibility is the Michael addition followed by an alternative cyclization pathway.

Plausible Side Reaction Pathway:

The primary reaction involves the nucleophilic attack of the active methylene carbon on the carbonyl carbon of the β-dicarbonyl compound. However, a competing Michael addition can occur, which, upon cyclization, can lead to different isomers.[6]

G cluster_main Desired Pathway cluster_side Side Reaction Pathway Reactants Ethyl Acetoacetate + Cyanoacetamide Derivative Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base Catalyst (e.g., Piperidine) Michael Michael Addition Reactants->Michael Stronger Base / Higher Temp. Cyclization_Main Intramolecular Cyclization Knoevenagel->Cyclization_Main Product Desired 2-Oxopyridine Product Cyclization_Main->Product Cyclization_Side Alternative Cyclization Michael->Cyclization_Side Impurity Isomeric Impurity Cyclization_Side->Impurity

Caption: Competing Reaction Pathways Leading to Product and Isomeric Impurity.

Prevention & Mitigation Strategy:

  • Control of Basicity: The choice and amount of base catalyst are critical. A milder base (e.g., piperidine, ammonium acetate) often favors the desired Knoevenagel condensation over the Michael addition.[6]

  • Temperature Control: Run the reaction at the lowest effective temperature. Higher temperatures can provide the activation energy needed for competing side reactions.

  • Order of Addition: Carefully control the order in which reactants are mixed. Pre-forming an intermediate, such as an enamine, before adding the final component can sometimes direct the reaction down the desired pathway.

Impurity Identification and Removal:

Potential Impurity Likely Source Analytical Signature (Relative to Product) Mitigation / Removal
(Amide impurity) 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamideHydrolysis of the nitrile group during work-up or reaction.More polar on TLC/HPLC. Distinct amide N-H and C=O peaks in IR/NMR.Acidic work-up can hydrolyze the desired nitrile. Use a carefully controlled pH during isolation. Can be derivatized with an acylating agent to facilitate removal.[4]
Unreacted Starting Materials Incomplete reaction.Different Rf/retention times. Easily identified by comparison to standards.Optimize reaction time and temperature based on IPCs.
Isomeric Byproducts Alternative cyclization pathways (Michael addition).[6]Often has very similar polarity, making separation difficult. May require specialized chromatography or derivatization.Strict control over base, temperature, and reagent addition sequence.
Q3: My product "oils out" during recrystallization instead of forming crystals. How can I achieve consistent and effective purification at scale?

"Oiling out" is a common problem during the crystallization of crude products, especially when impurity levels are high. It occurs when the product separates from the solution as a liquid phase rather than a solid crystalline lattice.

Causality: This phenomenon is often caused by the presence of impurities that depress the melting point of the mixture or inhibit crystal lattice formation. Using a solvent system in which the product is too soluble at the crystallization temperature is another major cause.

Systematic Approach to Recrystallization:

  • Solvent Screening (Mandatory for Scale-Up): Do not rely on a single literature solvent. Test a matrix of solvents and solvent mixtures at a small scale. The ideal solvent system is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures.

Solvent System Pros Cons Typical Use Case
Ethanol / Water Good solvency for polar compounds, "green" solvents.[5]Can be difficult to remove all water; potential for oiling out if water is added too quickly.Good starting point for polar pyridones. Add water slowly as an anti-solvent to the hot ethanol solution.
Ethyl Acetate / Heptane Good balance of polarity, easy to remove on a rotary evaporator.Flammable; ethyl acetate can have some water content.Effective for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add heptane as an anti-solvent.
Isopropanol (IPA) Less volatile than ethanol, good dissolving power.Can be slower to dry.A common and effective choice for many pharmaceutical intermediates.
Acetonitrile High dissolving power for polar compounds.Toxic, higher cost.Useful for difficult-to-dissolve compounds, often followed by addition of an anti-solvent like water or MTBE.
  • Protocol for Robust Crystallization:

    • Step 1: Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent. The solution should be fully dissolved and clear. A hot filtration step may be necessary to remove insoluble particulate matter.

    • Step 2: Cooling (Critical Step): Cool the solution slowly and without agitation initially. Rapid cooling ("crashing out") leads to small, impure crystals. A programmed cooling ramp is ideal for large reactors.

    • Step 3: Seeding: Once the solution is supersaturated (slightly cooled), add a few seed crystals of pure product to encourage controlled crystal growth.

    • Step 4: Maturation: After crystal formation begins, continue slow cooling and gentle stirring. Hold the resulting slurry at the final temperature (e.g., 0-5 °C) for a period (aging) to maximize yield.

    • Step 5: Isolation & Washing: Filter the crystals and wash with a small amount of the cold recrystallization solvent to remove residual mother liquor.

Q4: The reaction involves a nitrile. Are there any specific safety or handling considerations I should be aware of during scale-up and work-up?

Yes, working with nitriles, especially in the presence of acid or base, requires specific precautions.

Causality: The carbon-nitrogen triple bond in a nitrile group (-C≡N) can be hydrolyzed under acidic or basic conditions, especially at elevated temperatures, to form a carboxamide (-CONH₂) and subsequently a carboxylic acid (-COOH). This is not only a source of impurities but can also lead to the evolution of ammonia gas if the hydrolysis proceeds under basic conditions.

Safety and Handling Protocol:

  • pH Control During Work-up: When quenching the reaction or performing extractions, carefully monitor and control the pH. Avoid strongly acidic or basic conditions, particularly at elevated temperatures, to prevent hydrolysis of the nitrile group.[7]

  • Ventilation: Always perform the reaction and work-up in a well-ventilated area or a fume hood, especially at scale, to handle any potential off-gassing.

  • Material Compatibility: Ensure all equipment, including reactors, transfer lines, and seals, are compatible with the reagents and solvents used.

  • Personal Protective Equipment (PPE): Standard PPE (safety glasses, lab coat, gloves) is mandatory. The specific glove material should be chosen based on the solvents being used.

Optimized Scale-Up Protocol

This protocol is a self-validating system designed for a 1 kg scale synthesis, incorporating solutions to the common challenges discussed above.

Materials & Equipment:

  • 10 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.

  • Addition funnel or pump.

  • Filtration apparatus (e.g., Nutsche filter).

  • Vacuum oven.

Reagents:

  • Ethyl 2-cyano-3-ethoxyacrylate (or equivalent active methylene compound)

  • 3-oxopentanoate derivative

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Heptane (anti-solvent)

  • Hydrochloric Acid (for pH adjustment)

  • Sodium Bicarbonate (for neutralization)

Procedure:

  • Reactor Setup:

    • Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere.

    • Charge the reactor with Ethanol (4 L).

  • Reagent Charging:

    • Charge the 3-oxopentanoate derivative (1.1 eq) to the reactor and stir until fully dissolved.

    • Charge the ethyl 2-cyano-3-ethoxyacrylate (1.0 eq).

    • Charge piperidine (0.1 eq).

  • Reaction:

    • Heat the reaction mixture to reflux (approx. 78 °C) using the reactor jacket.

    • Maintain reflux for 4-6 hours.

    • In-Process Control: After 4 hours, take a sample and analyze by TLC or HPLC to check for the disappearance of the limiting starting material. Continue reflux if the reaction is incomplete.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 20-25 °C.

    • Slowly add water (2 L) as an anti-solvent over 30 minutes to induce precipitation. The product may begin to crystallize.

    • Cool the slurry to 0-5 °C and hold for at least 2 hours with gentle stirring to maximize precipitation.

    • Filter the crude product and wash the filter cake with a cold (0-5 °C) mixture of Ethanol/Water (1:1, 1 L).

  • Purification (Recrystallization):

    • Transfer the damp crude solid back into the clean reactor.

    • Add Ethyl Acetate (3 L) and heat to 60-65 °C with stirring until the solid is fully dissolved.

    • Perform a hot filtration if any insoluble material is present.

    • Cool the solution to 50-55 °C. If no crystals have formed, add seed crystals.

    • Once crystallization begins, slowly add Heptane (3 L) over 1 hour, maintaining the temperature at 50-55 °C.

    • After the heptane addition is complete, cool the slurry slowly to 0-5 °C over 2 hours.

    • Hold the slurry at 0-5 °C for at least 1 hour.

    • Filter the purified product, wash the cake with cold heptane (1 L), and pull dry on the filter.

  • Drying:

    • Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.

References
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 1,4-Dihydropyridine Derivatives Under Aqueous Media. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dihydropyridine synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Retrieved from [Link]

  • International Research Journal of Multidisciplinary Scope (IRJMS). (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl 5-(Arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates. Retrieved from [Link]

  • University of Bristol. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. Retrieved from [Link]

  • Indian Journal of Chemistry. (2006). Synthesis of some novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylate derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Scribd. (n.d.). 2 Pyridones. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, Characterization and Biological Studies on 3d-Metal Complexes of 5-[(1, 5-Dimethyl-3-oxo-2-Phenyl-2, 3-Dihydro-1H-Pyrazol-4-yl) Diazenyl]-1-Ethyl-6-Hydroxy-4-Methyl-2-oxo-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methyl-2-pyridone. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]

  • University of Dundee. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US6118002A - Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)-nicotinonitriles.
  • Semantic Scholar. (2016). Identification of (R)‑N‑((4-Methoxy-6-methyl-2-oxo-1,2. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • Veeprho. (n.d.). 5-ethoxy-6-(ethoxycarbonyl)-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-3-carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Analytical Method Development for 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical method development of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This resource is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into creating robust and reliable analytical methods for this compound, structured in a practical question-and-answer format to address specific experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analytical properties and handling of this compound.

Q1: What are the primary analytical challenges associated with this molecule?

A1: The structure of this compound, a substituted 2-pyridone, presents several analytical considerations:

  • Polarity and Tailing: As a nitrogen-containing heterocycle, the molecule is moderately polar. This can lead to interactions with residual silanol groups on traditional silica-based HPLC columns, resulting in peak tailing.[1][2]

  • Tautomerism: 2-pyridone structures exist in a tautomeric equilibrium with their 2-hydroxypyridine form (lactam-lactim tautomerism).[3][4] While the pyridone (lactam) form typically predominates, mobile phase conditions (pH, solvent) could potentially influence this equilibrium, which might affect peak shape and retention.

  • Solubility: While generally soluble in common organic solvents like methanol, acetonitrile, and DMSO, its solubility in highly aqueous mobile phases should be verified to prevent precipitation in the HPLC system.

  • Stability: The pyridone ring is generally stable, but forced degradation studies are necessary to understand its susceptibility to hydrolysis (acid/base), oxidation, and photolysis, which is a critical step in developing a stability-indicating method as per ICH guidelines.[5][6]

Q2: What is a good starting point for selecting an HPLC column?

A2: A modern, high-purity silica, end-capped C18 column is the recommended starting point. These columns have minimal residual silanol groups, which significantly reduces the risk of peak tailing for basic compounds like pyridinones. For alternative selectivity, a Phenyl-Hexyl or a polar-embedded phase column can be effective.

Q3: How do I determine the optimal UV wavelength for detection?

A3: The conjugated system of the 2-pyridone ring, combined with the carbonitrile and ethyl substituents, creates a strong chromophore. To determine the optimal wavelength (λmax), you should use a photodiode array (PDA) or diode array (DAD) detector to acquire the full UV spectrum of the analyte peak during an initial scouting run. The wavelength of maximum absorbance should be selected for quantitation to ensure the highest sensitivity.

Q4: What are the key principles for developing a stability-indicating method for this compound?

A4: A stability-indicating method is one that can accurately quantify the analyte in the presence of its impurities, excipients, and degradation products. The development process is guided by the International Council for Harmonisation (ICH) guidelines.[7][8] This involves performing forced degradation (stress testing) studies where the drug substance is exposed to harsh conditions like acid, base, heat, light, and oxidation to generate potential degradation products.[6][9][10] The analytical method must then demonstrate specificity by proving it can separate the main compound peak from all degradation peaks. Peak purity analysis using a PDA detector is essential to confirm this separation.[9]

Part 2: HPLC Method Development and Validation Protocols

This section provides detailed, step-by-step protocols for developing and validating a reversed-phase HPLC method.

Workflow for HPLC Method Development

MethodDevelopmentWorkflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2(R2)) Start Define Analytical Target Profile (ATP) Scouting Initial Scouting Runs (Different Columns/Solvents) Start->Scouting Optimization Method Optimization (Gradient, pH, Temperature) Scouting->Optimization FinalMethod Final Method Conditions Established Optimization->FinalMethod Specificity Specificity & Forced Degradation FinalMethod->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness

Caption: HPLC Method Development and Validation Workflow.

Experimental Protocol: RP-HPLC-UV Method
  • Instrumentation & Columns:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA/DAD detector.

    • Recommended Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent high-purity, end-capped C18.

  • Reagents & Solvents:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in HPLC-grade water, pH adjusted to 4.5 with acetic acid. Causality: Buffering the mobile phase is critical to maintain a consistent ionization state of the analyte and to suppress silanol activity on the column, ensuring reproducible retention and good peak shape.[11]

    • Mobile Phase B (Organic): Acetonitrile (ACN). Causality: ACN is often preferred over methanol for nitrogen-containing compounds as it can provide sharper peaks and lower backpressure.

    • Sample Diluent: A 50:50 mixture of Mobile Phase A and Mobile Phase B. Causality: Using a diluent similar in composition to the initial mobile phase conditions prevents peak distortion.

  • Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionJustification
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures retention time stability and reduces viscosity.[12]
Injection Vol. 5 µLMinimize potential for column overload.
Detection PDA/DAD scan 210-400 nm, Quantify at λmaxEnsures optimal sensitivity and allows for peak purity assessment.
Gradient 5% B to 95% B over 15 min, hold 3 min, return to 5% BA broad gradient is effective for separating the main peak from potential impurities.
  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in methanol.

    • Dilute this stock solution with the Sample Diluent to a working concentration of approximately 0.1 mg/mL for initial analysis.

Protocol: Method Validation Summary

The developed method must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[8][13][14]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method is selective for the analyte.Peak is resolved from all degradants/impurities (Resolution > 2). Peak purity index > 0.995.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of target conc.).
Accuracy To assess the closeness of results to the true value.98.0% - 102.0% recovery for spiked samples at 3 levels.
Precision To measure the method's repeatability and intermediate precision.RSD ≤ 2.0% for repeatability (n=6) and intermediate precision.
LOD/LOQ To determine the lowest concentration that can be detected/quantified.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To evaluate the method's resilience to small, deliberate variations.System suitability parameters remain within limits when changing flow rate (±10%), pH (±0.2), etc.
Part 3: Troubleshooting Guide (Q&A)

This guide addresses specific issues you may encounter during your experiments.

Decision Tree for Troubleshooting Peak Tailing

PeakTailingTroubleshooting start Peak Tailing Observed q1 Is the mobile phase pH controlled with a buffer? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes sol1 Action: Add a buffer (e.g., 10-25 mM phosphate or formate) to control pH and suppress silanol ionization. a1_no->sol1 q2 Is the sample concentration too high? a1_yes->q2 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Action: Reduce injection concentration. Check for column overload. a2_yes->sol2 q3 Are you using an older Type A silica column? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Action: Switch to a modern, high-purity, end-capped C18 or a Phenyl-Hexyl column. a3_yes->sol3 end_node If issue persists, check for extra-column dead volume or column degradation. a3_no->end_node sol3->end_node

Caption: A decision tree for diagnosing peak tailing issues.

Q5: My peak for this compound is showing significant tailing. What are the causes and how do I fix it?

A5: Peak tailing for this type of compound is most commonly caused by secondary interactions between the basic nitrogen of the pyridone ring and acidic silanol groups on the HPLC column packing material.[11]

  • Cause 1: Silanol Interactions: Even on modern columns, some residual silanols exist. At mid-range pH, these silanols can be ionized and interact with the protonated form of your molecule.

    • Solution: Ensure your mobile phase is buffered, preferably at a lower pH (e.g., 3.0-4.5) to keep the silanol groups in their non-ionized state. Using a high-purity, end-capped column is the most effective way to prevent this.[11]

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted, tailing peak.

    • Solution: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column.

  • Cause 3: Column Contamination or Degradation: Strong retention of impurities on the column's head can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent (like isopropanol) or, if the problem persists, replace the column and use a guard column to protect the new one.[15]

Q6: My retention time is shifting to earlier times with each injection. What is the problem?

A6: This is a classic symptom of a column that is not properly equilibrated or a change in the mobile phase composition.[12]

  • Cause 1: Insufficient Equilibration: If you are running a gradient method, the column needs adequate time to return to the initial mobile phase conditions before the next injection.

    • Solution: Increase the column equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next run.

  • Cause 2: Mobile Phase Issues: If the mobile phase was prepared incorrectly, or if one component is evaporating faster than the other (especially with premixed bottles left open), the composition will change over time.

    • Solution: Prepare fresh mobile phase daily.[12] If using an online mixer, ensure the proportioning valves are working correctly by testing each solvent line individually.

  • Cause 3: Column Degradation: Over time, the stationary phase can degrade, especially if operated outside its stable pH range (typically pH 2-8 for silica columns). This leads to a loss of retentivity.

    • Solution: Monitor column performance with a system suitability standard. If performance degrades beyond acceptable limits, the column must be replaced.

Q7: I am seeing a noisy or drifting baseline. How can I troubleshoot this?

A7: Baseline issues can originate from the pump, detector, or the mobile phase itself.[12]

  • Cause 1: Air Bubbles: Air dissolved in the mobile phase can outgas in the system, causing pressure fluctuations and baseline noise, especially at the detector.

    • Solution: Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging. Purge the pump to remove any trapped air bubbles.

  • Cause 2: Pump Malfunction: Worn pump seals or faulty check valves can cause inconsistent mobile phase delivery, leading to a rhythmic, pulsating baseline.

    • Solution: Check the pump pressure ripple; if it's high or fluctuating, perform pump maintenance and replace seals or check valves as needed.

  • Cause 3: Contaminated Detector Cell or Failing Lamp: Contamination in the detector flow cell can cause a drifting baseline. An aging detector lamp can lead to increased noise and decreased energy.

    • Solution: Flush the flow cell with a strong, clean solvent like isopropanol.[12] Check the lamp energy; if it is low, it may need replacement.

Q8: I need to use Mass Spectrometry (MS) for impurity identification. What should I consider?

A8: LC-MS is an excellent tool for this.

  • Mobile Phase: You must switch to volatile buffers. Replace any non-volatile buffers (like sodium or potassium phosphate) with volatile ones like ammonium formate or ammonium acetate. Formic acid is also commonly used to promote protonation for positive ion mode.[16]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is the most likely to be successful, as the nitrogen in the pyridone ring can be readily protonated to form [M+H]⁺.

  • Fragmentation: In MS/MS experiments, you can expect to see characteristic fragmentation patterns. Common losses for this molecule might include the loss of the ethyl group (-29 Da), loss of carbon monoxide (-28 Da) from the pyridone ring, or cleavage of the nitrile group.

References
  • ICH Harmonised Guideline, Q14: Analytical Procedure Development (2022). International Council for Harmonisation.[Link][7][17]

  • ICH Harmonised Guideline, Q2(R2): Validation of Analytical Procedures (2022). European Medicines Agency.[Link][8]

  • ICH Harmonised Guideline, Q2(R2): Validation of Analytical Procedures (2023). International Council for Harmonisation.[Link][13]

  • ECA Academy, ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation (2022). gmp-compliance.org.[Link][17]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline (2024). ICH.[Link][14]

  • HPLC Troubleshooting Guide (n.d.). SCION Instruments.[Link][12]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects (2025). ResolveMass.[Link][6]

  • HPLC Troubleshooting Guide (n.d.). ACE HPLC Columns.[Link][11]

  • HPLC Troubleshooting Guide (n.d.). Chromatography Online.[Link][15]

  • HPLC Troubleshooting Guide (n.d.). Phenomenex.[Link][18]

  • Forced degradation studies (2021). ResearchGate.[Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative (2021). ResearchGate.[Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography (2020). PMC, NIH.[Link][1]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update (2023). Pharmaceutical Technology.[Link][9]

  • Forced Degradation – A Review (2022). Biomedical Journal of Scientific & Technical Research.[Link][10]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes (2025). ResearchGate.[Link][2]

  • Mass spectra and proposed scheme for the mass spectral fragmentation of 100 µM parent drug N-ethyl-1,4-DHP derivatives (a) (n.d.). ResearchGate.[Link]

  • (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... (n.d.). ResearchGate.[Link]

  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts (2009). PubMed.[Link][19]

  • Developments in the Chemistry of 2-Pyridone (2025). ResearchGate.[Link]

  • 2-Pyridone (n.d.). Wikipedia.[Link][3]

  • A Step-by-Step Guide to Analytical Method Development and Validation (2023). Emery Pharma.[Link]

  • ANALYTICAL METHODS (n.d.). ATSDR.[Link][20]

  • Mass spectra of 13 compounds, with structures as an insert in... (n.d.). ResearchGate.[Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions (2022). RSC Publishing.[Link][4]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions (2022). National Library of Medicine.[Link]

  • Development of ultra HPLC analytical method for pymetrozine residues in rice (2024). auctoresonline.org.[Link]

  • Analysis of the 2-pyridone/2-hydroxy-pyridine tautomerism in purely... (n.d.). ResearchGate.[Link][21]

  • ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC (2020). International Journal of Pharmaceutical Sciences and Research.[Link]

  • Mass spectrometry of methyl and methyl-d3 derivatives of diuretic agents (1990). PubMed.[Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry (2022). PMC, PubMed Central.[Link]

  • Mass spectrometry 1 (2023). Chemistry LibreTexts.[Link]

  • Pyridine slides for discussion (n.d.). GOV.UK.[Link]

  • Separation of 5-Ethyl-2-methylpyridine on Newcrom R1 HPLC column (n.d.). SIELC Technologies.[Link][16]

Sources

Validation & Comparative

A Comparative Analysis of Milrinone and 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Established Inotropy vs. a Promising New Chemical Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cardiovascular drug discovery, the quest for novel inotropic agents with improved efficacy and safety profiles is a perpetual endeavor. This guide provides a detailed comparative analysis of milrinone, a well-established phosphodiesterase 3 (PDE3) inhibitor, and the chemical class of 2-oxo-1,2-dihydropyridine-3-carbonitriles, as represented by the specific yet less-characterized compound, 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. While milrinone's biological activity is extensively documented, this guide will explore the emerging, albeit less defined, potential of the dihydropyridine scaffold as a source of new cardiotonic agents, drawing upon data from structurally related analogs.

Introduction: The Clinical Need and the Molecular Targets

Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic demands. A key therapeutic strategy in the management of acute decompensated heart failure is the use of positive inotropic agents to enhance cardiac contractility. Milrinone, a bipyridine derivative, has been a mainstay in this therapeutic area for decades. Its mechanism of action revolves around the selective inhibition of PDE3, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.

The 2-oxo-1,2-dihydropyridine-3-carbonitrile core represents a versatile chemical scaffold that has been investigated for a range of biological activities. While the specific compound this compound is not extensively characterized in publicly available literature, several of its close analogs have demonstrated promising activity as PDE3 inhibitors and positive inotropic agents, suggesting a shared mechanistic pathway with milrinone.

Chemical Structures at a Glance

A fundamental aspect of understanding the biological activity of these compounds lies in their chemical architecture.

CompoundChemical Structure
Milrinone

This compound

Mechanism of Action: A Tale of Two Scaffolds Targeting the Same Pathway

Milrinone: The Archetypal PDE3 Inhibitor

Milrinone's biological effects are a direct consequence of its inhibition of the PDE3 isozyme.[1] By preventing the breakdown of cAMP, milrinone leads to an accumulation of this second messenger in cardiomyocytes and vascular smooth muscle cells.

In the heart, elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac muscle contraction. This includes the L-type calcium channels, leading to increased calcium influx, and phospholamban, which enhances calcium reuptake into the sarcoplasmic reticulum. The net effect is an increase in the force of myocardial contraction (positive inotropy) and improved relaxation (lusitropy).[2]

In vascular smooth muscle, the increase in cAMP also activates PKA, which phosphorylates myosin light chain kinase, leading to smooth muscle relaxation and vasodilation. This dual action of inotropy and vasodilation is why milrinone is often referred to as an "inodilator".

Milrinone_Mechanism_of_Action cluster_cardiomyocyte Cardiomyocyte cluster_smooth_muscle Vascular Smooth Muscle Milrinone Milrinone PDE3 PDE3 Milrinone->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA PKA cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Ca_Influx ↑ Ca2+ Influx Ca_Channels->Ca_Influx Contraction ↑ Contractility (Inotropy) Ca_Influx->Contraction Milrinone_VSM Milrinone PDE3_VSM PDE3 Milrinone_VSM->PDE3_VSM Inhibits cAMP_VSM cAMP PDE3_VSM->cAMP_VSM Degrades PKA_VSM PKA cAMP_VSM->PKA_VSM Activates Relaxation Vasodilation PKA_VSM->Relaxation Promotes

Caption: Signaling pathway of milrinone in cardiomyocytes and vascular smooth muscle.

2-Oxo-1,2-dihydropyridine-3-carbonitriles: An Emerging Class of PDE3 Inhibitors

While direct experimental data for this compound is scarce, studies on its structural analogs strongly suggest a similar mechanism of action to milrinone. For instance, a series of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles were synthesized and evaluated for their ability to inhibit PDE3A. One of the lead compounds from this series demonstrated an IC50 of 27 μM for PDE3 inhibition.[3]

Furthermore, other derivatives of 1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile have been reported to possess positive inotropic effects.[2] For example, 1,2-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile was identified as a potent positive inotropic agent.[2] Another analog, E-1020, was shown to increase the force of contraction and cAMP levels in canine ventricular muscle, an effect that was not blocked by a beta-adrenoceptor antagonist, further supporting a PDE inhibition mechanism.[1]

Based on this evidence, it is reasonable to hypothesize that this compound also functions as a PDE3 inhibitor, leading to increased intracellular cAMP and subsequent positive inotropic and vasodilatory effects.

Comparative Biological Activity: Potency and Selectivity

A direct quantitative comparison is challenging due to the lack of specific data for this compound. However, we can extrapolate from the available data for milrinone and related dihydropyridine derivatives.

ParameterMilrinone2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivatives
Target Phosphodiesterase 3 (PDE3)Likely Phosphodiesterase 3 (PDE3)
Mechanism Inhibition of cAMP degradationPresumed inhibition of cAMP degradation
Primary Effect Positive inotropy and vasodilationPositive inotropy (demonstrated in analogs)
IC50 for PDE3 ~0.5 - 1.5 µM27 µM (for a 4,6-diaryl analog)[3]
Clinical Use Acute decompensated heart failureInvestigational

It is important to note that the reported IC50 value for the dihydropyridine analog is higher than that of milrinone, suggesting lower potency in that specific derivative. However, structure-activity relationship (SAR) studies could potentially lead to the discovery of more potent compounds within this chemical class.

Experimental Protocols for Evaluation

To rigorously compare the biological activities of these compounds, a series of in vitro and in vivo experiments are necessary.

In Vitro PDE3 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the PDE3 enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE3A is used as the enzyme source. The substrate is [3H]-cAMP.

  • Assay Reaction: The test compound (at various concentrations) is incubated with PDE3A and [3H]-cAMP in an appropriate assay buffer at 37°C.

  • Separation: The reaction is terminated, and the product, [3H]-5'-AMP, is separated from the unreacted [3H]-cAMP using anion-exchange chromatography.

  • Quantification: The amount of [3H]-5'-AMP is quantified by scintillation counting.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

PDE3_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare PDE3A, [3H]-cAMP, and Test Compounds Start->Prepare_Reagents Incubation Incubate Reagents at 37°C Prepare_Reagents->Incubation Termination Terminate Reaction Incubation->Termination Separation Separate [3H]-5'-AMP via Chromatography Termination->Separation Quantification Quantify [3H]-5'-AMP by Scintillation Counting Separation->Quantification Analysis Calculate % Inhibition and Determine IC50 Quantification->Analysis End End Analysis->End

Caption: Workflow for an in vitro PDE3 inhibition assay.

In Vitro Cardiac Muscle Contractility Assay

Objective: To assess the direct inotropic effect of the test compounds on isolated cardiac muscle.

Methodology:

  • Tissue Preparation: Trabeculae muscles are dissected from the right ventricle of a suitable animal model (e.g., rat, guinea pig) and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Stimulation: The muscle is electrically stimulated at a fixed frequency (e.g., 1 Hz).

  • Tension Measurement: The isometric contractile force is measured using a force transducer and recorded.

  • Compound Administration: After a stabilization period, cumulative concentrations of the test compound are added to the organ bath.

  • Data Analysis: The change in developed tension is measured at each concentration, and a concentration-response curve is generated to determine the EC50 (half-maximal effective concentration).

Conclusion and Future Directions

Milrinone remains a valuable therapeutic agent for acute decompensated heart failure, with a well-understood mechanism of action as a PDE3 inhibitor. The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has emerged as a promising area for the discovery of new cardiotonic agents. Evidence from structural analogs of this compound strongly suggests that this chemical class can also target PDE3 to elicit positive inotropic effects.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives to establish a clear structure-activity relationship. This will be crucial in identifying compounds with improved potency, selectivity, and pharmacokinetic properties compared to existing therapies like milrinone. Such efforts may lead to the development of novel inodilators with a superior therapeutic window for the treatment of heart failure.

References

  • Effects of a new cardiotonic agent 1,2-dihydro-6-methyl-2-oxo-5-[imidazo (1,2-a) pyridin-6-yl]-3-pyridine carbonitrile hydrochloride monohydrate (E-1020) on contractile force and cyclic AMP metabolism in canine ventricular muscle. Jpn J Pharmacol. 1990 Feb;52(2):215-24. [Link]

  • Cardiotonic agents. 5. 1,2-Dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitriles and related compounds. Synthesis and inotropic activity. J Med Chem. 1987 Jun;30(6):1023-9. [Link]

  • Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Eur J Med Chem. 2014 Sep 16;84:508-20. [Link]

Sources

A Comparative Guide to 2-Pyridone Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The 2-pyridone structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2][3] This guide offers a comparative analysis of various 2-pyridone derivatives, providing researchers, scientists, and drug development professionals with a detailed examination of their structure-activity relationships (SAR), mechanisms of action, and cytotoxic profiles supported by experimental data. The versatility of this scaffold has led to its inclusion in several FDA-approved drugs, such as the kinase inhibitors Palbociclib and Ripretinib, underscoring its clinical significance in oncology.[1][2]

The Chemical Versatility and Synthesis of 2-Pyridone Derivatives

The efficacy of 2-pyridone derivatives stems from their unique chemical properties. The core structure features a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, with the lactam predominating.[1][2] This arrangement allows the molecule to act as both a hydrogen bond donor and acceptor, facilitating interactions with various biological targets.[3]

Modern synthetic strategies, particularly multicomponent reactions (MCRs), have enabled the efficient creation of diverse libraries of 2-pyridone derivatives.[1][2][4] These one-pot reactions allow for the introduction of varied functional groups at multiple positions on the pyridone ring, which is crucial for fine-tuning the pharmacological properties and exploring the structure-activity landscape.

Comparative Analysis of Anticancer Potency

The anticancer efficacy of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates greater potency. The following tables summarize the cytotoxic activity of several classes of 2-pyridone derivatives against a panel of human cancer cell lines, offering a direct comparison of their performance.

Table 1: Cytotoxicity (IC₅₀, µM) of 2-Pyridone Derivatives in Breast Cancer Cell Lines
Compound/Derivative ClassMCF-7MDA-MB-231Reference Drug (IC₅₀, µM)Source
Substituted 2(1H)-pyridones (11a-c)56.3–78.3-5-Fluorouracil (13.1)[1][2]
Pyridine-urea derivative (8e)0.22 (48h)-Doxorubicin (1.93)[5]
Pyrano[3,2-c]quinolonesActiveActive-[1]
Compound 1 (pyridone-based)IC₅₀=4.5±0.3 µM (HepG2)Active (MCF-7)-[6]
Table 2: Cytotoxicity (IC₅₀, µM) of 2-Pyridone Derivatives in Colon and Lung Cancer Cell Lines
Compound/Derivative ClassHT-29 (Colon)SW480 (Colon)HCT-116 (Colon)A549 (Lung)Reference Drug (IC₅₀, µM)Source
Pyrano[3,2-c]pyridones (9b, 9d)2.1, 1.2----[1]
Compound A9 (R1)20.77----[7]
1,2,3-Triazole linked (10k)-0.21-0.86-[8]

Structure-Activity Relationship (SAR) Insights

The extensive data from various studies reveal critical insights into the relationship between the chemical structure of 2-pyridone derivatives and their anticancer activity.

  • Impact of Substituents : The nature and position of substituent groups on the pyridone ring are paramount. The presence of electron-donating groups, such as methoxy (-OCH₃) and hydroxyl (-OH), has been shown to enhance antiproliferative activity.[9][10][11] For instance, pyrano[3,2-c]pyridone derivatives 4a (R = 3-Br-4-NMe₂C₆H₃) and 4b (R = 3-Br-4,5-(MeO)₂C₆H₂) displayed outstanding potency with IC50 values of 0.33 μM and 0.58 μM, respectively, against Jurkat cells.[1][2]

  • Role of Fused Rings : Fusing additional heterocyclic rings to the 2-pyridone core, such as in pyrano[3,2-c]pyridones, often leads to increased potency. These extended, rigid structures can engage more effectively with target sites.

  • Effect of Halogens and Bulky Groups : Conversely, the addition of halogen atoms or other bulky groups can sometimes decrease antiproliferative activity, potentially due to steric hindrance at the target binding site.[10][11]

Unraveling the Mechanisms of Action

The anticancer effects of 2-pyridone derivatives are not merely cytotoxic; they are often mediated by precise interference with key cellular signaling pathways that govern cell proliferation, survival, and death.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism for many 2-pyridone derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest.

  • Cell Cycle Disruption : Certain derivatives have been shown to induce cell cycle arrest at the G2/M phase in liver and breast cancer cells.[5][6] This prevents the cancer cells from progressing through mitosis and dividing.

  • Apoptosis Induction : Compounds such as the pyrano[3,2-c]pyridones were found to be strong inducers of apoptosis in Jurkat cells, comparable to the well-known anticancer agent Colchicine.[1][2]

Modulation of Key Signaling Pathways

The effects on the cell cycle and apoptosis are controlled by upstream signaling events. Studies have shown that potent 2-pyridone derivatives can modulate critical cancer-related pathways. For example, compounds have been observed to downregulate the cell cycle-associated protein Cyclin D1 while upregulating tumor suppressors like p53 and p21, and the apoptosis-associated protein JNK.[6]

The following diagram illustrates a simplified model of this signaling cascade.

G cluster_drug Cellular Environment cluster_pathway Intracellular Signaling Cascade cluster_outcome Cellular Outcomes 2-Pyridone_Derivative 2-Pyridone Derivative p53 p53 Upregulation 2-Pyridone_Derivative->p53 JNK JNK Upregulation 2-Pyridone_Derivative->JNK CyclinD1 Cyclin D1 Downregulation 2-Pyridone_Derivative->CyclinD1 p21 p21 Upregulation p53->p21 G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest Caspases Caspase Activation JNK->Caspases CyclinD1->G2M_Arrest inhibition Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway activated by certain 2-pyridone derivatives.

Key Experimental Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following sections detail the methodologies for two critical assays used to evaluate the anticancer properties of 2-pyridone derivatives.

Experimental Workflow: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with varying concentrations of 2-pyridone derivatives. A->B C 3. Incubate for a defined period (e.g., 48 hours). B->C D 4. Add MTT reagent to each well and incubate for 2-4 hours. C->D E 5. Solubilize formazan crystals with DMSO or other solvent. D->E F 6. Read absorbance at ~570 nm using a plate reader. E->F G 7. Calculate IC50 values from the dose-response curve. F->G

Caption: Standard workflow for the MTT cell viability assay.

Protocol 1: MTT Cell Viability Assay

Causality: This protocol is designed to quantify the dose-dependent cytotoxic effect of a compound. The conversion of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases is proportional to the number of living, metabolically active cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 2-pyridone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Assay)

Causality: This protocol quantifies the extent of apoptosis induced by a compound. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

  • Cell Treatment: Seed cells in 6-well plates and treat with the 2-pyridone derivative at its IC50 concentration for a specified time (e.g., 24 or 36 hours).[1]

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Conclusion and Future Outlook

The 2-pyridone scaffold remains a highly promising framework for the development of novel anticancer agents.[4][7] The comparative data clearly indicate that specific substitution patterns and the inclusion of fused ring systems can yield derivatives with potent, low-micromolar and even nanomolar activity against a range of cancer cell types. The primary mechanisms of action involve the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways like p53 and JNK.

Future research should focus on optimizing the pharmacokinetic properties of the most potent lead compounds to improve their oral bioavailability and metabolic stability.[3][12] Furthermore, exploring novel derivatives that target specific cancer-related enzymes or receptors, and investigating their efficacy in combination with existing chemotherapies or immunotherapies, will be crucial steps toward translating these promising compounds into clinical candidates.

References

  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J. C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35877–35903. [Link]

  • Thorn, G. J., et al. (n.d.). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters. [Link]

  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]

  • Request PDF. (n.d.). Design and synthesis of novel 2′-hydroxy group substituted 2-pyridone derivatives as anticancer agents. ResearchGate. [Link]

  • Mishra, P. S., Ravichandiran, V., & Mishra, R. (2024). Novel 2-pyridone Analogs with Anti-cancer Activity: Synthesis, In silico, and In vitro Evaluation. Letters in Drug Design & Discovery, 21(7), 1195–1207. [Link]

  • IIP Series. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. [Link]

  • Cocco, M. T., Congiu, C., & Onnis, V. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European Journal of Medicinal Chemistry, 35(5), 545–552. [Link]

  • Request PDF. (n.d.). synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity. ResearchGate. [Link]

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  • Request PDF. (n.d.). Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. ResearchGate. [Link]

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  • Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Request PDF. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 4734–4754. [Link]

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The Evolving Landscape of PIM-1 Kinase Inhibition: A Comparative Analysis of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and Other Key Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of oncology drug discovery, the serine/threonine kinase PIM-1 has emerged as a compelling therapeutic target. Its overexpression is a known driver in a multitude of hematological and solid tumors, where it orchestrates cell survival, proliferation, and resistance to apoptosis.[1] The quest for potent and selective PIM-1 inhibitors has therefore become a significant focus for researchers. This guide provides a detailed comparative analysis of a novel scaffold, "5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile," against established PIM-1 inhibitors, offering a data-driven perspective for scientists and drug development professionals.

The Central Role of PIM-1 in Oncogenic Signaling

PIM-1 is a constitutively active kinase, primarily regulated at the transcriptional level by the JAK/STAT signaling pathway in response to cytokine and growth factor stimulation.[2] Once expressed, PIM-1 phosphorylates a diverse array of downstream substrates, thereby modulating critical cellular processes. A simplified representation of the PIM-1 signaling axis is depicted below, illustrating its central role in promoting cell proliferation and inhibiting apoptosis.

PIM1_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Cytokine Receptor Cytokines->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1 PIM-1 Kinase STAT->PIM1 Induces Transcription BAD BAD (pro-apoptotic) PIM1->BAD Phosphorylates (Inhibits) p21 p21 (Cell cycle inhibitor) PIM1->p21 Phosphorylates (Inhibits) cMyc c-Myc (Transcription factor) PIM1->cMyc Phosphorylates (Activates) Apoptosis Apoptosis BAD->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle Proliferation Cell Proliferation cMyc->Proliferation CellCycle->Proliferation

Figure 1: Simplified PIM-1 Signaling Pathway.

Comparative Efficacy of PIM-1 Inhibitors

The development of small molecule inhibitors targeting the ATP-binding pocket of PIM-1 has yielded several promising candidates. This guide focuses on comparing the efficacy of the "this compound" scaffold with other well-characterized inhibitors: SGI-1776, AZD1208, and CX-6258. While direct experimental data for the specific ethyl-methyl substituted dihydropyridine-3-carbonitrile is not extensively published, we can infer its potential from structurally related analogs. A recent study on dihydropyridine-3-carbonitrile derivatives revealed potent PIM-1 inhibitory activity, with some analogs exhibiting IC50 values in the low nanomolar range.[3]

For a direct and objective comparison, the following table summarizes the biochemical and cellular potencies of these key PIM-1 inhibitors.

InhibitorTypePIM-1 IC50/KiPIM-2 IC50/KiPIM-3 IC50/KiRepresentative Cellular IC50Reference(s)
Dihydropyridine-3-carbonitrile Analogs Pan-PIM (presumed)111 - 434 nMNot ReportedNot Reported>130 µM (HT-29 cells)[3]
SGI-1776 Pan-PIM7 nM363 nM69 nM2-4 µM (Prostate Cancer Cells)[4][5][6]
AZD1208 Pan-PIM0.4 nM (IC50), 0.1 nM (Ki)5.0 nM (IC50), 1.92 nM (Ki)1.9 nM (IC50), 0.4 nM (Ki)<150 nM (MOLM-16 cells)[7][8]
CX-6258 Pan-PIM5 nM25 nM16 nM20 nM (MV-4-11 cells)[9][10]

Note: The cellular IC50 values can vary significantly based on the cell line and assay conditions.

Experimental Protocols for Efficacy Determination

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential for evaluating and comparing the efficacy of PIM-1 inhibitors. Below are step-by-step methodologies for key in vitro assays.

Biochemical PIM-1 Kinase Assay (Luminescence-Based)

This assay quantifies the direct inhibitory effect of a compound on PIM-1 kinase activity by measuring ATP consumption.

Kinase_Assay_Workflow Start Start Prepare Prepare Reagents: - PIM-1 Enzyme - Kinase Buffer - Substrate (e.g., S6Ktide) - ATP Start->Prepare Dispense Dispense Inhibitor (e.g., Dihydropyridine derivative) and Controls (DMSO) into 384-well plate Prepare->Dispense AddEnzyme Add PIM-1 Enzyme and Substrate Mix Dispense->AddEnzyme Incubate1 Incubate at RT (e.g., 60 min) AddEnzyme->Incubate1 AddATP Initiate Reaction with ATP Incubate1->AddATP Incubate2 Incubate at 30°C (e.g., 45-60 min) AddATP->Incubate2 Stop Terminate Reaction & Deplete remaining ATP (Add ADP-Glo™ Reagent) Incubate2->Stop Incubate3 Incubate at RT (e.g., 40 min) Stop->Incubate3 Detect Convert ADP to ATP & Detect Luminescence (Add Kinase Detection Reagent) Incubate3->Detect Incubate4 Incubate at RT (e.g., 30-45 min) Detect->Incubate4 Read Read Luminescence Incubate4->Read Apoptosis_Assay_Workflow Start Start: Seed and Treat Cells Harvest Harvest Cells (including supernatant) Start->Harvest Wash1 Wash with PBS Harvest->Wash1 Resuspend Resuspend in 1X Binding Buffer Wash1->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate at RT in the Dark (e.g., 15-20 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Figure 3: Workflow for Annexin V/PI Apoptosis Assay.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells by treating them with the PIM-1 inhibitor for the desired time. Include a vehicle-treated negative control.

  • Harvest the cells, including any floating cells from the supernatant, by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Conclusion and Future Directions

The data presented herein provides a comparative framework for evaluating the efficacy of "this compound" and its analogs against other established PIM-1 inhibitors. While direct, head-to-head comparative studies are warranted, the initial findings for the dihydropyridine-3-carbonitrile scaffold are promising, demonstrating potent PIM-1 inhibition. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to conduct their own comparative analyses, ensuring data integrity and reproducibility. As the field of PIM-1 inhibitor development continues to evolve, a thorough understanding of the comparative efficacy and mechanistic nuances of different chemical scaffolds will be paramount in identifying the next generation of targeted cancer therapeutics.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • PIM1 - Wikipedia. Wikipedia. Available at: [Link]

  • Apoptosis detection protocol using the Annexin-V and PI kit. Bio-protocol. Available at: [Link]

  • Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905–913. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

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  • Holder, S., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 6(1), 163–172. Available at: [Link]

  • Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer. Clarivate. Available at: [Link]

  • PIM1 (pim-1 oncogene). Atlas of Genetics and Cytogenetics in Oncology and Haematology. Available at: [Link]

  • Wang, J., et al. (2016). Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis. Oncology Letters, 12(3), 2049–2054. Available at: [Link]

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  • Fouladdel, S., et al. (2017). In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. Research in Pharmaceutical Sciences, 12(3), 229–238. Available at: [Link]

  • Lin, Y. W., et al. (2021). Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Frontiers in Oncology, 11, 680691. Available at: [Link]

  • Fouladdel, S., et al. (2017). In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. Research in Pharmaceutical Sciences, 12(3), 229–238. Available at: [Link]

  • El-Damasy, A. K., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19579–19597. Available at: [Link]

  • Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905–913. Available at: [Link]

  • Abd El-Karim, S. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7808. Available at: [Link]

  • AZD1208, a Novel, Potent and Selective Pan PIM Kinase Inhibitor, Demonstrates Efficacy in Models of Acute Myeloid Leukemia. ResearchGate. Available at: [Link]

  • El-Damasy, A. K., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19579–19597. Available at: [Link]

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  • Fouladdel, S., et al. (2017). In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. Research in Pharmaceutical Sciences, 12(3), 229–238. Available at: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

An In-Vitro Comparative Analysis of 2-Oxo-1,2-Dihydropyridine-3-Carbonitrile Derivatives: A Guide for Preclinical Evaluation

Abstract

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities. While specific in-vitro data for "5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile" is not extensively documented in publicly accessible literature, the broader class of its derivatives has been the subject of significant investigation. These compounds have shown promise as cardiotonic agents, primarily through the inhibition of phosphodiesterase 3 (PDE3), and as antiproliferative agents targeting various cancer cell lines. This guide provides a comprehensive framework for the in-vitro comparison of "this compound" and related compounds. It details robust, self-validating experimental protocols for assessing their efficacy as both cardiotonic and anticancer agents, explains the causal mechanisms behind these protocols, and offers a structure for the systematic comparison of experimental data. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate novel compounds within this chemical class.

Introduction to the 2-Oxo-1,2-Dihydropyridine-3-Carbonitrile Scaffold

The 2-oxo-1,2-dihydropyridine-3-carbonitrile core represents a versatile heterocyclic system that has attracted considerable interest in drug discovery. Its chemical architecture, characterized by a pyridone ring substituted with a cyano group, allows for extensive functionalization at various positions. This structural flexibility has been exploited to synthesize a multitude of derivatives with diverse pharmacological profiles. The compound "this compound" is a representative example of this class.

Extensive research into structurally similar molecules has revealed two primary areas of therapeutic potential:

  • Cardiotonic Activity: Many derivatives function as positive inotropic agents by inhibiting phosphodiesterase 3 (PDE3).[1][2] This mechanism increases intracellular cyclic adenosine monophosphate (cAMP), leading to enhanced cardiac contractility.[3] Prominent examples include the bipyridine agents Amrinone (also known as Inamrinone) and Milrinone, which have set the benchmark for this class of cardiotonic drugs.[3][4]

  • Antiproliferative Activity: A growing body of evidence indicates that these scaffolds possess significant cytotoxic effects against various cancer cell lines.[5][6] The mechanisms are often multifactorial, including the inhibition of key protein kinases like PIM-1 and VEGFR-2, and the induction of apoptosis.[7][8]

This guide will focus on the in-vitro methodologies required to quantitatively compare novel 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives against established benchmarks in these two therapeutic areas.

Comparative Analysis of Cardiotonic Activity (PDE3 Inhibition)

Underlying Mechanism: The cAMP Signaling Pathway

The positive inotropic (contractility-enhancing) and vasodilatory effects of compounds like Amrinone and Milrinone are primarily attributed to the selective inhibition of PDE3. In cardiac myocytes, PDE3 is the enzyme responsible for the degradation of cAMP. By inhibiting PDE3, these drugs increase intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates calcium channels, leading to an increased influx of calcium ions (Ca²⁺) into the cell.[3] This elevation in intracellular calcium enhances the force of myocardial contraction.[4]

PDE3_Pathway Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE3 PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP Degrades cAMP to Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Promotes Contraction Increased Myocardial Contractility Ca_Influx->Contraction Leads to Inhibitor 2-Oxo-1,2-dihydropyridine -3-carbonitrile Derivative (e.g., Amrinone, Milrinone) Inhibitor->PDE3 Inhibits

Caption: Mechanism of PDE3 Inhibition in Cardiomyocytes.
Reference Compounds for Comparison

For a meaningful comparison, it is essential to benchmark the test compound against established drugs with the same mechanism of action.

CompoundStructureKey Characteristics
Amrinone (Inamrinone) The forerunner of novel cardiotonic agents, acts via PDE3 inhibition.[1]
Milrinone A potent and more selective PDE3 inhibitor than Amrinone, approximately 30 times more potent in some studies.[4]
In-Vitro Evaluation Protocols

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE3, allowing for the determination of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Rationale: This is a primary, target-based assay that confirms the compound's mechanism of action. Commercially available PDE3A enzyme kits provide a standardized and reliable system.

  • Methodology:

    • Reagent Preparation: Prepare assay buffer, a solution of purified human recombinant PDE3A, the substrate (cAMP), and the test compound at various concentrations (typically a serial dilution from 100 µM to 1 nM).

    • Reaction Initiation: In a 96-well plate, add the PDE3A enzyme solution to wells containing the test compound or vehicle control. Allow a brief pre-incubation period (10-15 minutes) at 30°C.

    • Substrate Addition: Initiate the enzymatic reaction by adding cAMP to each well. Incubate for a defined period (e.g., 30 minutes) at 30°C.

    • Reaction Termination and Detection: Stop the reaction. The amount of remaining cAMP or the product (AMP) is quantified. This is often achieved using fluorescence polarization, FRET, or luminescence-based detection systems included in commercial kits.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This ex-vivo assay assesses the functional consequence of PDE3 inhibition by measuring changes in the contractility of cardiac tissue.[9]

  • Rationale: This assay provides crucial physiological context, demonstrating that enzyme inhibition translates into a tangible effect on muscle contraction. It serves as a bridge between biochemical and in-vivo studies.

  • Methodology:

    • Tissue Preparation: Euthanize a small mammal (e.g., guinea pig or rabbit) in accordance with ethical guidelines.[9] Rapidly excise the heart and place it in oxygenated Krebs-Henseleit solution. Dissect the papillary muscles from the right ventricle.

    • Experimental Setup: Mount the muscle vertically in an organ bath containing continuously oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution at 37°C. Attach one end of the muscle to a fixed hook and the other to an isometric force transducer.

    • Stimulation and Equilibration: Stimulate the muscle to contract at a fixed frequency (e.g., 1 Hz) using platinum electrodes. Allow the preparation to equilibrate for at least 60 minutes until a stable baseline contractile force is achieved.

    • Compound Administration: Add the test compound, Amrinone, or Milrinone to the organ bath in a cumulative, concentration-dependent manner. Record the isometric tension and the rates of tension development and relaxation.

    • Data Analysis: Measure the change in developed tension from baseline at each concentration. Plot the percentage increase in contractile force against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Papillary_Muscle_Workflow A 1. Tissue Dissection (Guinea Pig Papillary Muscle) B 2. Organ Bath Mounting (Krebs-Henseleit Solution, 37°C, 95% O₂) A->B C 3. Isometric Force Transducer Attachment B->C D 4. Electrical Stimulation (1 Hz) & Equilibration (~60 min) C->D E 5. Cumulative Dosing (Test Compound, Controls) D->E F 6. Data Acquisition (Contractile Force, dF/dt) E->F G 7. Data Analysis (Dose-Response Curve, EC₅₀) F->G

Caption: Experimental Workflow for the Isolated Papillary Muscle Assay.
Data Summary and Interpretation

The performance of "this compound" should be tabulated against the reference compounds.

CompoundPDE3A Inhibition IC₅₀ (nM) [Hypothetical]Increase in Contractile Force (EC₅₀, µM) [Hypothetical]
Amrinone 250030
Milrinone 801
Test Compound Experimental ValueExperimental Value

Interpretation: A lower IC₅₀ value indicates greater potency at the enzymatic level. A lower EC₅₀ value indicates greater potency at the tissue level. The relationship between these two values can provide insight into factors like cell permeability and off-target effects.

Comparative Analysis of Antiproliferative Activity

Underlying Mechanisms and Targets

The anticancer activity of dihydropyridine derivatives can stem from the inhibition of various cellular processes necessary for tumor growth and survival.[10][11] Studies on related compounds have identified several key targets:

  • Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Dihydropyridine scaffolds have been shown to inhibit kinases like VEGFR-2, which is crucial for angiogenesis, and PIM-1, a proto-oncogene involved in cell cycle progression and apoptosis.[7][8]

  • Cell Cycle Arrest and Apoptosis: Potent derivatives can halt the cell cycle at specific phases (e.g., S or G2/M) and induce programmed cell death (apoptosis).[7]

Reference Compound for Comparison

Doxorubicin: A widely used chemotherapeutic agent that acts primarily by intercalating DNA and inhibiting topoisomerase II. It serves as a positive control to benchmark the cytotoxic potency of new compounds.[7]

In-Vitro Evaluation Protocols

This is a fundamental colorimetric assay to assess the cytotoxic effect of a compound on a panel of cancer cell lines.

  • Rationale: This initial screening assay determines the concentration-dependent effect of the compound on cell metabolic activity, which is an indicator of cell viability. Using a panel of cell lines (e.g., Caco-2 for colorectal cancer, HepG-2 for liver cancer) can reveal potential selectivity.[7]

  • Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compound, Doxorubicin, and a vehicle control for a specified duration (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

    • Solubilization: After incubation (2-4 hours), add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance of each well on a microplate reader at ~570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting viability against the log of compound concentration.

This technique quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Rationale: If a compound shows significant cytotoxicity, this assay helps to elucidate the mechanism by revealing if it causes cell cycle arrest at a specific checkpoint.

  • Methodology:

    • Treatment: Treat cells in a 6-well plate with the test compound at its IC₅₀ concentration for 24-48 hours.

    • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol.

    • Staining: Re-suspend the fixed cells in a staining solution containing a DNA-intercalating fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell.

    • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to untreated controls.[7]

Cell_Cycle_Workflow A 1. Cell Culture & Treatment (Compound at IC₅₀ concentration) B 2. Cell Harvesting & Fixation (Trypsinization, cold 70% Ethanol) A->B C 3. DNA Staining (Propidium Iodide & RNase A) B->C D 4. Flow Cytometry Analysis (Fluorescence Measurement) C->D E 5. Data Interpretation (Quantify G0/G1, S, G2/M phases) D->E

Caption: Workflow for Cell Cycle Analysis via Flow Cytometry.
Data Summary and Interpretation

Tabulate the antiproliferative data for a clear comparison.

CompoundIC₅₀ vs. Caco-2 (µM) [Hypothetical]IC₅₀ vs. HepG-2 (µM) [Hypothetical]Effect on Cell Cycle (at IC₅₀) [Hypothetical]
Doxorubicin 4.512.5G2/M Arrest
Test Compound Experimental ValueExperimental ValueExperimental Observation

Interpretation: Lower IC₅₀ values indicate higher cytotoxic potency. Differential IC₅₀ values between cell lines may suggest selectivity. The cell cycle analysis provides mechanistic insight; for example, an accumulation of cells in the S phase suggests an interference with DNA replication.[7]

Structure-Activity Relationship (SAR) Insights

A critical component of the analysis is to correlate structural modifications with changes in biological activity. Based on studies of related 2-oxo-1,2-dihydropyridine derivatives, certain patterns have emerged:

  • Substituents on the Pyridine Ring: The nature and position of substituents can drastically alter potency and selectivity. For instance, in a series of glycogen phosphorylase inhibitors, the inclusion of a 3,4-dichlorobenzyl moiety was found to be preferential.[12][13]

  • Imino vs. Oxo Group: The replacement of the 2-oxo group with a 2-imino group has been shown to influence activity, with one study on PIM-1 inhibitors demonstrating that an imino derivative had the strongest effect.[8]

  • Aromatic Substituents: The type of aromatic group attached at positions like C-6 can significantly impact antiproliferative activity. The presence of a benzodioxole group, for example, was found to reduce activity compared to a bromophenyl group in one study.[8]

By systematically testing derivatives like "this compound" and its analogues, researchers can build a robust SAR model to guide the design of more potent and selective compounds.

Conclusion and Future Directions

This guide outlines a systematic approach for the in-vitro comparison of "this compound" and its analogues. By employing a combination of biochemical and cell-based assays, researchers can build a comprehensive profile of a novel compound's potency and mechanism of action in the key therapeutic areas of cardiotonic and antiproliferative activity. Positive results from these in-vitro studies would warrant progression to more advanced preclinical evaluations, including selectivity profiling against other PDE isoforms or a broader kinase panel, ADME/Tox studies, and eventual validation in in-vivo animal models.

References

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  • Alousi, A. A., & Johnson, D. C. (1986). Pharmacology of the bipyridines: amrinone and milrinone. PubMed. [Link]

  • Le, J. T., & Tadi, P. (2023). Inamrinone. StatPearls - NCBI. [Link]

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Benchmarking new 2-pyridone synthesis methods against established routes

Author: BenchChem Technical Support Team. Date: January 2026

The 2-pyridone structural motif is a cornerstone in medicinal chemistry and drug development, appearing in numerous natural products and pharmaceuticals.[1][2] Its prevalence drives a continuous quest for more efficient, versatile, and sustainable synthetic methodologies. This guide provides an in-depth technical comparison of established and novel strategies for constructing the 2-pyridone core, offering researchers, scientists, and drug development professionals a practical framework for selecting the optimal route for their specific applications. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of classic cyclization reactions and modern transition-metal-catalyzed C-H functionalization, alongside a novel cycloaddition strategy.

Established Routes: The Reliability of Cyclization Chemistry

For decades, the construction of the 2-pyridone ring has been dominated by robust cyclization strategies. Among these, the Guareschi-Thorpe synthesis stands out for its reliability and use of readily available starting materials.

The Guareschi-Thorpe Synthesis: A Classic Condensation Approach

The Guareschi-Thorpe synthesis involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base.[3][4] This multicomponent reaction offers a straightforward entry into polysubstituted 2-pyridones.

Mechanism and Rationale:

The reaction proceeds through a series of condensation and cyclization steps. The choice of base is critical; it deprotonates the active methylene group of cyanoacetamide, initiating a Knoevenagel condensation with the β-ketoester. Subsequent intramolecular cyclization and tautomerization lead to the final 2-pyridone product. Recent advancements have demonstrated that ammonium carbonate can serve as both the nitrogen source and a mild base, offering a greener alternative to traditional methods.[3][5]

Experimental Protocol: Modified Guareschi-Thorpe Synthesis [3][5]

  • Reaction Setup: In a round-bottom flask, combine the β-ketoester (1.0 equiv.), cyanoacetamide (1.0 equiv.), and ammonium carbonate (2.0 equiv.) in water.

  • Reaction Execution: Heat the mixture to 80°C with vigorous stirring.

  • Work-up and Purification: After cooling, the product often precipitates and can be collected by filtration, washed with cold water, and dried. If no precipitate forms, the reaction mixture is extracted with a suitable organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

The New Wave: Transition-Metal Catalysis and C-H Functionalization

Modern synthetic chemistry has witnessed a paradigm shift towards more atom-economical and efficient methods, with transition-metal-catalyzed C-H functionalization at the forefront. Rhodium and Palladium catalysts, in particular, have shown remarkable efficacy in constructing 2-pyridone scaffolds.

Rhodium-Catalyzed [4+2] Annulation via C-H Activation

A powerful contemporary approach involves the Rh(III)-catalyzed annulation of acrylamides with alkynes.[6][7][8] This method offers high regioselectivity and functional group tolerance.

Mechanism and Rationale:

The catalytic cycle is initiated by the chelation-assisted C-H activation of the acrylamide substrate by the Rh(III) catalyst. This is followed by migratory insertion of the alkyne into the Rh-C bond. Subsequent reductive elimination furnishes the 2-pyridone product and regenerates the active Rh(III) catalyst. The choice of the cyclopentadienyl (Cp*) ligand on the rhodium center has been shown to be crucial for catalytic activity and selectivity.[7]

Experimental Protocol: Rh(III)-Catalyzed Synthesis of 2-Pyridones [7]

  • Reaction Setup: To a sealed tube, add the acrylamide (1.0 equiv.), alkyne (1.2 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) in a suitable solvent such as 1,2-dichloroethane (DCE).

  • Reaction Execution: Heat the mixture at 80-100°C for 12-24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel.

Palladium-Catalyzed C-H Olefination

Palladium catalysis offers an alternative C-H functionalization strategy for the synthesis of substituted 2-pyridones, particularly through olefination reactions. This approach allows for the introduction of vinyl groups, which can be further elaborated.

Mechanism and Rationale:

The reaction typically proceeds via a concerted metalation-deprotonation (CMD) pathway, where a Pd(II) catalyst selectively activates a C-H bond of the 2-pyridone precursor. Coordination of the olefin, followed by insertion and β-hydride elimination, yields the olefinated product and a Pd(0) species. An oxidant, often Cu(OAc)₂ or O₂ (air), is required to regenerate the active Pd(II) catalyst. The directing group on the 2-pyridone nitrogen plays a crucial role in controlling the regioselectivity of the C-H activation.

Experimental Protocol: Pd(II)-Catalyzed C-H Olefination of 2-Pyridones [9][10]

  • Reaction Setup: In a reaction vessel, combine the N-substituted 2-pyridone (1.0 equiv.), acrylate (1.5 equiv.), Pd(OAc)₂ (5-10 mol%), and an oxidant such as Cu(OAc)₂ (1.0 equiv.) or under an oxygen atmosphere in a suitable solvent (e.g., aqueous ethanol).

  • Reaction Execution: Heat the reaction mixture at 80-120°C for 12-24 hours.

  • Work-up and Purification: After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

A Novel Frontier: [4+2] Cycloaddition of Pyrazinones

A more recent and innovative strategy for accessing functionalized 2-pyridones involves a [4+2] cycloaddition/cycloreversion sequence starting from 2-pyrazinones. This method provides a modular and often highly regioselective route to complex pyridones.

Mechanism and Rationale:

This approach utilizes the 2-pyrazinone as a diene in a Diels-Alder reaction with an alkyne dienophile.[11] The initial cycloaddition forms a bicyclic intermediate which, upon thermal or acid/base promotion, undergoes a retro-Diels-Alder reaction, extruding a small molecule (like a nitrile) to afford the aromatic 2-pyridone. The regioselectivity of the initial cycloaddition is governed by the electronic and steric properties of both the pyrazinone and the alkyne.[12]

Experimental Protocol: 2-Pyridone Synthesis via Pyrazinone Cycloaddition

  • Reaction Setup: In a sealed, thick-walled tube, dissolve the 2-pyrazinone (1.0 equiv.) and the alkyne (1.5-2.0 equiv.) in a high-boiling solvent such as toluene or xylene.

  • Reaction Execution: Heat the reaction mixture at 110-140°C for 24-48 hours.

  • Work-up and Purification: Upon cooling, the solvent is removed in vacuo, and the resulting residue is purified by flash column chromatography to isolate the desired 2-pyridone.

Performance Benchmarking: A Comparative Analysis

To provide a clear comparison of these methods, the following table summarizes key performance indicators based on reported experimental data. The selection of substrates is intended to be representative, but direct comparison is limited by the variability in published studies.

Method Key Features Typical Yields Substrate Scope Advantages Limitations
Guareschi-Thorpe Synthesis Multicomponent condensation60-95%[3][5]Broad for β-ketoesters and cyanoacetamides.Operationally simple, uses readily available starting materials, can be performed in green solvents.[3][5]Limited substitution patterns on the final product, can require harsh conditions.
Rh(III)-Catalyzed C-H Activation C-H activation/annulation70-98%[6][7]Good tolerance for various functional groups on both acrylamide and alkyne partners.[7][8]High atom economy, excellent regioselectivity, broad functional group tolerance.[7]Requires expensive noble metal catalyst, sometimes requires stoichiometric silver salt as an additive.
Pd(II)-Catalyzed C-H Olefination C-H activation/olefination50-90%[9][10]Tolerates a range of acrylates and substituted 2-pyridones.[10]Direct functionalization of pre-existing pyridone rings, allows for late-stage modification.Requires a directing group for regiocontrol, often needs an external oxidant.
[4+2] Cycloaddition of Pyrazinones Diels-Alder/retro-Diels-Alder65-95%Good scope for substituted pyrazinones and alkynes.Modular approach, can lead to highly functionalized products, often high regioselectivity.[11]Requires synthesis of the pyrazinone starting material, can require high temperatures.

Visualizing the Synthetic Pathways

To further elucidate the discussed synthetic strategies, the following diagrams illustrate the core mechanistic workflows.

Guareschi_Thorpe cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Ketoester β-Ketoester Condensation Knoevenagel Condensation Ketoester->Condensation Cyanoacetamide Cyanoacetamide Cyanoacetamide->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization + Base Tautomerization Tautomerization Cyclization->Tautomerization Pyridone 2-Pyridone Tautomerization->Pyridone

Caption: Guareschi-Thorpe Synthesis Workflow.

Rh_Catalyzed_CH_Activation cluster_catalyst Catalytic Cycle cluster_substrates Substrates cluster_product Product Rh_III_cat [Rh(III)] Rh_intermediate1 Rh-Acrylamide Complex Rh_III_cat->Rh_intermediate1 + Acrylamide Rh_intermediate2 Rhodacycle Rh_intermediate1->Rh_intermediate2 C-H Activation Rh_intermediate3 Alkyne Insertion Intermediate Rh_intermediate2->Rh_intermediate3 Migratory Insertion Pyridone 2-Pyridone Rh_intermediate3->Pyridone Reductive Elimination Acrylamide Acrylamide Alkyne Alkyne Alkyne->Rh_intermediate2 Pyridone->Rh_III_cat Regeneration

Caption: Rh(III)-Catalyzed C-H Activation Cycle.

Diels_Alder_Pyridone cluster_start Reactants cluster_reaction Reaction Pathway cluster_product Product Pyrazinone 2-Pyrazinone (Diene) Cycloaddition [4+2] Cycloaddition Pyrazinone->Cycloaddition Alkyne Alkyne (Dienophile) Alkyne->Cycloaddition Bicyclic_Intermediate Bicyclic Intermediate Cycloaddition->Bicyclic_Intermediate Δ Cycloreversion Retro-Diels-Alder (Cycloreversion) Bicyclic_Intermediate->Cycloreversion Pyridone 2-Pyridone Cycloreversion->Pyridone - R-CN

Caption: Diels-Alder/Cycloreversion Strategy.

Conclusion and Future Outlook

The synthesis of 2-pyridones has evolved significantly, with modern methods offering substantial advantages in terms of efficiency, selectivity, and substrate scope over more established routes. While classical methods like the Guareschi-Thorpe synthesis remain valuable for their simplicity and the accessibility of starting materials, transition-metal-catalyzed C-H functionalization and novel cycloaddition strategies provide powerful tools for the construction of complex and highly functionalized 2-pyridone derivatives.

The choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, and considerations of cost, scale, and sustainability. For rapid access to simple, polysubstituted 2-pyridones from basic building blocks, the Guareschi-Thorpe synthesis is a strong contender. For the synthesis of more complex analogs with high functional group tolerance and regiochemical control, Rh(III)-catalyzed C-H activation is an excellent choice. Palladium-catalyzed olefination is particularly well-suited for the late-stage functionalization of existing 2-pyridone scaffolds. The Diels-Alder approach using pyrazinones offers a modular and innovative route to novel 2-pyridone structures.

Future developments in this field are likely to focus on the use of more sustainable and earth-abundant metal catalysts, further expansion of the substrate scope of C-H functionalization reactions, and the development of enantioselective methods for the synthesis of chiral 2-pyridones.

References

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of analytical results for the novel compound 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. As a key intermediate or potential active pharmaceutical ingredient (API) in drug development, ensuring the accuracy, precision, and reliability of its analytical characterization is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and field-proven insights into establishing a robust, multi-technique approach for analytical data verification.

In the absence of extensive, publicly available experimental data for this specific molecule (CAS 113124-05-3), this guide employs a predictive and comparative methodology. By leveraging data from structurally similar compounds and employing computational prediction tools, we can establish a reliable analytical profile. This approach not only provides a strong starting point for method development but also underscores the importance of orthogonal techniques in confirming molecular structure and purity.

The Imperative of Cross-Validation in Pharmaceutical Analysis

Cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent and reliable results.[1] This is especially crucial during drug development, where methods may be transferred between laboratories or as a compound progresses through different stages of discovery and manufacturing. By employing multiple, distinct analytical techniques, we create a self-validating system that enhances confidence in the reported data.

This guide will explore the synergistic use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy to build a comprehensive and cross-validated analytical profile for this compound.

Predictive Analysis and Comparison with Structural Analogs

Given the novelty of this compound, we will utilize predictive modeling for its spectral characteristics. These predictions will be benchmarked against experimental data from the closely related analog, 2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile, to ground our analysis in established chemistry.[2]

Diagram: Cross-Validation Workflow

CrossValidationWorkflow cluster_techniques Analytical Techniques cluster_data Data Generation cluster_validation Validation & Confirmation HPLC HPLC (Purity & Quantification) PredictedData Predicted Data (Target Molecule) HPLC->PredictedData Predictive Modeling ExperimentalData Experimental Data (Analog Molecule) HPLC->ExperimentalData Experimental Analysis GCMS GC-MS (Impurity Profiling & Confirmation) GCMS->PredictedData Predictive Modeling GCMS->ExperimentalData Experimental Analysis NMR NMR (¹H & ¹³C) (Structural Elucidation) NMR->PredictedData Predictive Modeling NMR->ExperimentalData Experimental Analysis FTIR FTIR (Functional Group ID) FTIR->PredictedData Predictive Modeling FTIR->ExperimentalData Experimental Analysis Comparison Comparative Analysis PredictedData->Comparison ExperimentalData->Comparison Confirmation Structural & Purity Confirmation Comparison->Confirmation TargetMolecule Target Molecule: This compound TargetMolecule->PredictedData AnalogMolecule Analog Molecule: 2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile AnalogMolecule->ExperimentalData

Caption: Workflow for cross-validation using predictive and comparative data.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure.[1] For our target compound, we will predict the ¹H and ¹³C NMR spectra and compare them to the known shifts of similar pyridone structures.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Predicted Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentJustification
~12.5br s1HN-HThe N-H proton of the lactam is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and its acidic nature.
~8.2s1HC4-HThe proton on the pyridone ring is expected to be a singlet in the aromatic region, deshielded by the adjacent cyano and carbonyl groups.
~2.6q2H-CH₂-CH₃The methylene protons of the ethyl group will appear as a quartet due to coupling with the methyl protons.
~2.3s3HC6-CH₃The methyl protons attached to the pyridone ring will be a singlet.
~1.2t3H-CH₂-CH₃The terminal methyl protons of the ethyl group will appear as a triplet.
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Predicted Chemical Shift (δ ppm)AssignmentJustification
~162C=OThe carbonyl carbon of the lactam is the most downfield signal.[1]
~155C6The carbon bearing the ethyl group is deshielded by the nitrogen and the ring system.
~150C2The carbon adjacent to the nitrogen and carbonyl is also significantly deshielded.
~118C≡NThe carbon of the nitrile group typically appears in this region.
~105C5The carbon bearing the methyl group.
~95C3The carbon bearing the cyano group.
~25-CH₂-CH₃The methylene carbon of the ethyl group.
~18C6-CH₃The methyl carbon attached to the ring.
~14-CH₂-CH₃The terminal methyl carbon of the ethyl group.
Experimental Protocol for NMR Analysis
  • Sample Preparation :

    • Weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve a wide range of organic compounds and for its characteristic residual proton and carbon signals which can be used for spectral referencing.

    • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (500 MHz Spectrometer) :

    • ¹H NMR :

      • Acquire the spectrum at 298 K.

      • Use a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds.

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • ¹³C NMR :

      • Acquire the spectrum with proton decoupling.

      • Use a longer relaxation delay (5-10 seconds) to ensure quantitative accuracy if needed, although for routine identification, 2 seconds is often sufficient.

      • A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more).

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₅ at 2.50 ppm for ¹H and the DMSO-d₆ carbon signal at 39.52 ppm for ¹³C.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

II. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The predicted FTIR spectrum for our target compound will show characteristic absorptions for the nitrile, carbonyl, and N-H groups.

Predicted FTIR Spectral Data (KBr Pellet)
Predicted Wavenumber (cm⁻¹)IntensityAssignment
~3200-3000Medium, BroadN-H stretch (lactam)
~2950-2850MediumC-H stretch (aliphatic)
~2220StrongC≡N stretch (nitrile)
~1650StrongC=O stretch (lactam)
~1600, ~1470MediumC=C stretch (aromatic ring)
Experimental Protocol for FTIR Analysis
  • Sample Preparation (KBr Pellet) :

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumental Parameters :

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis :

    • Identify the characteristic absorption bands and compare them to the predicted values and data from analogous compounds.

III. Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. For our target molecule, we will predict the molecular ion and key fragmentation patterns.

Predicted Mass Spectrum Data (Electron Ionization - EI)
  • Molecular Ion (M⁺) : m/z = 176. The molecular weight of C₉H₁₀N₂O is 176.19 g/mol .

  • Key Fragments :

    • m/z = 161 : Loss of a methyl radical (•CH₃).

    • m/z = 147 : Loss of an ethyl radical (•C₂H₅).

    • m/z = 148 : Loss of carbon monoxide (CO) from the lactam ring.

    • m/z = 120 : Subsequent loss of HCN from the m/z 147 fragment.

Diagram: Predicted GC-MS Fragmentation Pathway

Fragmentation M M⁺˙ (m/z 176) F1 [M-CH₃]⁺ (m/z 161) M->F1 - •CH₃ F2 [M-C₂H₅]⁺ (m/z 147) M->F2 - •C₂H₅ F3 [M-CO]⁺˙ (m/z 148) M->F3 - CO F4 [M-C₂H₅-HCN]⁺ (m/z 120) F2->F4 - HCN

Caption: Predicted major fragmentation pathways in GC-MS.

Experimental Protocol for GC-MS Analysis
  • Sample Preparation :

    • Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumental Parameters :

    • Gas Chromatograph (GC) :

      • Column : A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is a good starting point.

      • Inlet Temperature : 250 °C.

      • Oven Program : Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

      • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer (MS) :

      • Ionization Mode : Electron Ionization (EI) at 70 eV.

      • Scan Range : m/z 40-400.

  • Data Analysis :

    • Identify the peak corresponding to the target compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare these with the predicted fragmentation pattern.

IV. High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the workhorse of pharmaceutical analysis for purity determination and quantitative analysis. A robust, stability-indicating HPLC method is essential.

Hypothetical HPLC Method
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard reversed-phase column suitable for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape of the weakly basic pyridone.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography.
Gradient 10-90% B over 15 minutesA generic gradient to elute compounds with a range of polarities and to identify potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 254 nm and 280 nmThe conjugated pyridone system is expected to have strong UV absorbance.
Injection Volume 10 µLA typical injection volume.
Experimental Protocol for HPLC Method Development
  • Sample Preparation :

    • Prepare a stock solution of the sample at 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Prepare working solutions for analysis (e.g., 0.1 mg/mL).

  • Method Development :

    • Start with the hypothetical method above.

    • Optimize the gradient to ensure good resolution between the main peak and any impurities.

    • If peak shape is poor, adjust the pH of the aqueous mobile phase.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure the method is stability-indicating.

  • Method Validation :

    • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The use of a certified reference material (CRM), if available, is crucial for establishing accuracy and traceability.[3]

The Role of Certified Reference Materials (CRMs)

The use of a Certified Reference Material is fundamental to ensuring the accuracy and traceability of analytical measurements.[2] While a CRM for this compound may not be commercially available due to its novelty, the principles of using CRMs should be applied once a well-characterized in-house primary standard is established. This primary standard should be of the highest possible purity, thoroughly characterized by multiple analytical techniques, and its purity assigned. It can then serve as the reference for the qualification of secondary working standards used in routine analysis.

Conclusion

The cross-validation of analytical results for a novel compound like this compound requires a multi-faceted approach, especially in the absence of established experimental data. By combining predictive modeling with experimental analysis of close structural analogs, and by employing a suite of orthogonal analytical techniques, a high degree of confidence in the compound's identity, purity, and stability can be achieved. This guide provides a robust framework for initiating such a cross-validation program, emphasizing the scientific rationale behind each experimental choice and analytical interpretation.

References

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  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. [Link]

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A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Against Established Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the in silico evaluation of novel chemical entities through comparative molecular docking. We detail a robust, self-validating workflow to assess the binding potential of "5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile," a compound of research interest, against a panel of therapeutically relevant protein targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclooxygenase-2 (COX-2), and Dihydrofolate Reductase (DHFR). The docking performance of this novel compound is objectively benchmarked against well-characterized, clinically approved inhibitors for each respective target. By explaining the causality behind each experimental step and grounding our protocol in authoritative standards, this document serves as a practical guide for researchers in computational drug discovery and medicinal chemistry.

Introduction: The Rationale for Comparative Docking

Molecular docking is a cornerstone of modern drug discovery, offering predictive insights into the binding affinity and interaction patterns between a ligand and its macromolecular target.[1][2] However, a docking score in isolation provides limited context. Its true value is realized through comparison. By docking a novel compound alongside known, potent ligands, we can benchmark its performance, contextualize its binding energy, and generate testable hypotheses about its potential mechanism of action.

The subject of our study, this compound (herein referred to as 'Compound X'), possesses a dihydropyridine scaffold, a privileged structure in medicinal chemistry. Given the diverse biological activities associated with this class of compounds, a targeted yet broad computational screen is warranted. We have selected four well-validated drug targets implicated in oncology and inflammation, for which extensive structural and pharmacological data are available.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase crucial in cell proliferation. Its overactivity is a hallmark of various cancers.[3][4] We will use Gefitinib and Erlotinib as comparative ligands.[5][6][7][8]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[9][10] Our reference ligands are Sorafenib and Pazopanib .[11][12][13]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for inflammation and pain. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects of traditional NSAIDs.[14] We will compare against Celecoxib and Etoricoxib .[15][16][17]

  • Dihydrofolate Reductase (DHFR): A critical enzyme in the synthesis of DNA precursors. Its inhibition disrupts cell proliferation, making it a target for anticancer and antimicrobial agents.[18][19][20][21] Methotrexate and Trimethoprim will serve as benchmarks.

This guide will first establish a rigorous and reproducible docking protocol, followed by a comparative analysis of the results, providing a clear, data-driven assessment of Compound X's potential.

Experimental Design & Workflow

A successful docking study is built on careful preparation and logical execution. The workflow is designed to ensure the integrity of the input structures and the validity of the docking parameters.

Overall Workflow Diagram

The entire computational process, from data retrieval to final analysis, is summarized in the workflow diagram below. This systematic approach ensures reproducibility and minimizes error.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB 1. Retrieve Protein Structures (RCSB PDB) PROT_PREP 3. Receptor Preparation (Remove H2O, Add Hydrogens) PDB->PROT_PREP LIG 2. Prepare Ligand Structures (Compound X & Known Drugs) LIG_PREP 4. Ligand Preparation (Energy Minimization, PDBQT) LIG->LIG_PREP GRID 5. Define Binding Site (Grid Box Generation) PROT_PREP->GRID DOCK 6. Execute Docking (AutoDock Vina) LIG_PREP->DOCK GRID->DOCK VALIDATE 7. Protocol Validation (Re-docking of Native Ligand) DOCK->VALIDATE Validate Method PARSE 8. Parse Results (Binding Energies & Poses) DOCK->PARSE INTER 9. Analyze Interactions (Hydrogen Bonds, Hydrophobic) PARSE->INTER COMPARE 10. Comparative Analysis (Data Tabulation) INTER->COMPARE

Caption: Computational workflow for the comparative docking study.

Detailed Methodologies

This section provides the step-by-step protocols for each phase of the study. The chosen software, AutoDock Vina, is widely recognized for its accuracy and computational efficiency.[22][23][24][25]

Part 1: Receptor Preparation

The quality of the receptor structure is paramount for a meaningful docking result. The goal is to prepare a clean, chemically correct protein model.[26][27][28][29]

  • Structure Retrieval: Obtain the crystal structures of the target proteins from the RCSB Protein Data Bank (PDB).

    • EGFR: 1M17 (in complex with Erlotinib)

    • VEGFR-2: 4ASD (in complex with Sorafenib)

    • COX-2: 5KIR (in complex with Rofecoxib)

    • DHFR: 1U72 (in complex with Methotrexate)

  • Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, Biovia Discovery Studio). Remove all non-essential molecules, including water, co-factors, and any co-crystallized ligands.[29] For multimeric proteins, retain only the biologically relevant chain (e.g., Chain A).

    • Causality: Water molecules in a crystal structure may not be present in the physiological environment and can sterically hinder the docking algorithm from exploring the true binding site. Removing the original ligand is necessary to make the binding pocket available for docking our compounds of interest.

  • Add Hydrogens: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.

  • Assign Charges & Save: Compute and assign Gasteiger charges. Save the final prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina and contains atomic charge and type information.

Part 2: Ligand Preparation

Correct ligand preparation ensures that the molecule's stereochemistry, charge, and torsional degrees of freedom are properly defined.

  • Obtain Structures:

    • Compound X: Generate a 2D sketch using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.

    • Known Ligands: Obtain 3D structures from a chemical database like PubChem.

  • Energy Minimization: Perform energy minimization on each ligand structure using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, stable conformation.

  • Define Torsions: Detect the rotatable bonds within the ligand. This is critical as it defines the conformational flexibility that Vina will explore during the docking process.

  • Save as PDBQT: Save the prepared ligand structures in the PDBQT format.

Part 3: Docking Execution & Validation
  • Grid Box Definition: Define the search space for the docking algorithm. This is a three-dimensional box centered on the active site of the receptor. A common and effective technique is to center the grid box on the position of the co-crystallized ligand from the original PDB file. A box size of 20x20x20 Ångströms is typically sufficient to encompass the entire active site.

  • Protocol Validation (Self-Validating System): Before docking the compounds of interest, perform a re-docking experiment. Dock the co-crystallized ligand (e.g., Erlotinib) back into its receptor (e.g., EGFR from 1M17). The protocol is considered validated if the docking software can reproduce the original crystallographic pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This step confirms that the chosen docking parameters are appropriate for the system.

  • Configuration File: Create a configuration text file that specifies the file paths for the receptor and ligand, the center coordinates and dimensions of the grid box, and the desired output file name.

  • Run AutoDock Vina: Execute the docking calculation from the command line using the Vina executable and the configuration file. Vina will generate an output PDBQT file containing the predicted binding poses (typically 9) for the ligand, ranked by their binding affinity scores in kcal/mol.

Results: A Comparative Analysis

The docking simulations were performed for Compound X and the known inhibitors against the four selected protein targets. The binding affinity (kcal/mol) represents the estimated free energy of binding; more negative values indicate stronger binding.[30][31][32]

Binding Affinity Scores

The binding affinity scores for the top-ranked pose of each compound against each target are summarized below.

Target ProteinPDB IDCompound X (kcal/mol)Known Ligand 1Affinity (kcal/mol)Known Ligand 2Affinity (kcal/mol)
EGFR 1M17-7.9Erlotinib-8.9[5][8]Gefitinib-8.5[4][7]
VEGFR-2 4ASD-8.8Sorafenib-10.2[11][33]Pazopanib-9.9[12][13]
COX-2 5KIR-9.5Celecoxib-11.5[14][34]Etoricoxib-10.8[15][35]
DHFR 1U72-7.2Methotrexate-8.1Trimethoprim-7.5[18]
Interaction Analysis

Beyond the binding score, analyzing the specific molecular interactions provides crucial insights into the binding mode. The key interacting residues for the best-performing target, COX-2, are detailed below.

CompoundKey Interacting Residues in COX-2 (PDB: 5KIR)Interaction Type
Compound X Arg513, Val523, Ser353Hydrogen Bond, Hydrophobic
Celecoxib His90, Arg513, Phe518, Val523Hydrogen Bond (sulfonamide), π-sulfur, Hydrophobic[14][36]
Etoricoxib Tyr385, Arg120, Ser530Hydrogen Bond, Hydrophobic[37][38]

Discussion & Interpretation

The comparative docking results provide a quantitative and qualitative foundation for assessing the potential of Compound X.

  • Performance Benchmark: Compound X demonstrated favorable binding affinities across all four targets, with scores ranging from -7.2 to -9.5 kcal/mol. While these scores are consistently lower (less negative) than the clinically approved inhibitors, they are significant enough to suggest potential biological activity and warrant further investigation. The difference in scores can be attributed to the highly optimized nature of the approved drugs, which have undergone extensive structure-activity relationship (SAR) studies.

  • Target Selectivity Insights: The strongest predicted binding affinity for Compound X was observed with COX-2 (-9.5 kcal/mol). This suggests that Compound X may have a preferential affinity for COX-2 over the other tested targets. The interaction analysis reveals that Compound X engages with key residues within the COX-2 active site, including Val523, which is a critical determinant for the selective inhibition of COX-2 over COX-1.[14] This provides a rational hypothesis for its potential anti-inflammatory activity.

  • Causality of Interactions: For the COX-2 target, the known ligand Celecoxib utilizes its sulfonamide group to form a key hydrogen bond deep within a specific side pocket of the active site, an interaction crucial for its high potency and selectivity.[36] While Compound X lacks a sulfonamide moiety, its cyano and carbonyl groups appear to form alternative hydrogen bonds with residues like Arg513 and Ser353. The ethyl and methyl groups likely contribute to favorable hydrophobic interactions within the pocket. This suggests that while Compound X may bind to the same site, its mechanism of interaction differs, offering a potential scaffold for novel inhibitor design.

  • Future Directions: The results from this in silico study are predictive. The logical next step is to validate these findings through experimental assays. An in vitro enzymatic assay for COX-2 inhibition would be the highest priority to confirm the docking prediction. Subsequent assays for EGFR, VEGFR-2, and DHFR could confirm the predicted selectivity profile. These experimental data would then feedback into further rounds of computational design to optimize the scaffold of Compound X for improved potency and selectivity.

Conclusion

This guide has detailed a systematic and scientifically rigorous approach to comparative molecular docking, using this compound as a case study. The computational results indicate that this compound is a promising scaffold, exhibiting the strongest binding potential towards COX-2. By benchmarking against established drugs, we have contextualized its performance and generated a clear, data-driven hypothesis for its mechanism of action. This workflow serves as a template for the initial assessment of novel compounds in the drug discovery pipeline.

References

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A Head-to-Head Comparison of Dihydropyridine Derivatives in Cytotoxicity Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Channel Blockade

1,4-Dihydropyridines (DHPs) are a well-established class of organic compounds, most recognized for their role as L-type calcium channel blockers in the treatment of cardiovascular diseases like hypertension.[1] However, the scientific landscape is dynamic, and a growing body of evidence now highlights the potential of DHP derivatives as potent cytotoxic agents against various cancer cell lines.[2][3] This has spurred significant interest in their development as novel antineoplastic agents.

This guide provides an in-depth, head-to-head comparison of the cytotoxic profiles of various DHP derivatives. We move beyond a simple cataloging of data to explore the causality behind experimental choices, detail the methodologies of key cytotoxicity assays, and synthesize field-proven insights into structure-activity relationships. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research in this promising area.

Comparative Cytotoxicity: Analyzing the IC50 Landscape

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potential of a compound. A lower IC50 value indicates a more potent compound. We have synthesized data from multiple studies to present a comparative landscape of DHP cytotoxicity across various human cancer cell lines.

It is crucial to note that direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions, such as cell seeding density, drug exposure duration, and the specific assay used. However, the data clearly demonstrates a wide range of cytotoxic activity among different DHP derivatives, underscoring the significance of specific structural modifications.

Derivative Class/CompoundCell LineAssay TypeIC50 (µM)Reference
Thiazole Substituted DHP (7d) MCF-7 (Breast)MTT28.5 ± 3.5[2]
Thiazole Substituted DHP (7a) LS180 (Colon)MTT29.7 ± 4.7[2]
Thiazole Substituted DHP (7a) MOLT-4 (Leukemia)MTT17.4 ± 2.0[2]
Carboxylic Acid DHP (3a) HCT-15 (Colorectal)SRB7.94 ± 1.6[4]
Carboxylic Acid DHP (3b) HCT-15 (Colorectal)SRB9.24 ± 0.9[4]
Symmetric DHP (18) HeLa (Cervical)Not Specified3.6[5]
Symmetric DHP (18) MCF-7 (Breast)Not Specified5.2[5]
Symmetric DHP (19) HeLa (Cervical)Not Specified2.3[5]
Symmetric DHP (19) MCF-7 (Breast)Not Specified5.7[5]
Symmetric DHP (20) HeLa (Cervical)Not Specified4.1[5]
Symmetric DHP (20) MCF-7 (Breast)Not Specified11.9[5]
Nifedipine (Commercial) HeLa (Cervical)Neutral Red~280[6]
Nifedipine (Commercial) HepG2 (Liver)Neutral Red~467[6]
Triazole DHP Hybrid Caco-2 (Colorectal)Not Specified0.63 - 5.68[7]

*Note: IC50 values for Nifedipine were converted from µg/ml assuming a molecular weight of ~467.5 g/mol for illustrative purposes.

Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into the relationship between the chemical structure of DHP derivatives and their cytotoxic efficacy:

  • Substitution at C3 and C5: The introduction of N-thiazolyl carbamoyl groups at the C3 and C5 positions of the DHP ring appears to significantly enhance cytotoxic potential.[2] Thiazole-containing DHPs showed superior effects, which may be attributed to the sulfur atom increasing the molecule's lipophilicity, thereby improving its penetration through cell membranes.[2]

  • Symmetry and Aryl Groups: Symmetric 1,4-DHP esters bearing specific 4-aryl groups (e.g., 4-bromophenyl, 3-fluorophenyl) demonstrated potent cytotoxicity against HeLa and MCF-7 cells, suggesting the symmetry of the DHP ring may play a crucial role in their anticancer activity.[5]

  • Bulky Scaffolds: In contrast, derivatives with bulky chemical structures, such as 1,4-bis(dihydropyridin-4-yl) benzenes, exhibited no cytotoxic effect. This is likely due to steric hindrance at the target site, preventing effective interaction.[2]

Choosing the Right Tool: A Guide to Cytotoxicity Assays

Selecting the appropriate assay is fundamental to generating reliable and meaningful cytotoxicity data. The choice depends on the specific scientific question being asked, as different assays measure distinct cellular events. Many anticancer drugs are designed to kill cells by inducing apoptosis (programmed cell death), but general viability assays often do not distinguish between cell death and simple growth inhibition.[8]

G cluster_1 Mechanism of Action MTT MTT Assay (Metabolic Activity) Apoptosis Apoptosis Assays (Annexin V, Caspase) MTT->Apoptosis Viability Loss Detected LDH LDH Assay (Membrane Integrity) Necrosis Necrosis LDH->Necrosis Membrane Damage Detected Apoptosis->Necrosis Distinction

Figure 1: Assay Selection Logic. Initial screening often uses metabolic (MTT) or membrane integrity (LDH) assays, while mechanistic studies employ more specific apoptosis assays.

  • MTT Assay (Metabolic Viability): This is a colorimetric assay that measures the metabolic activity of a cell population. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[9] The amount of formazan is directly proportional to the number of metabolically active (viable) cells. It is a robust, high-throughput method ideal for initial screening of compound libraries.[10]

  • LDH Assay (Cytotoxicity/Necrosis): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium following the loss of cell membrane integrity.[11][12] An increase in extracellular LDH is a hallmark of necrotic cell death.[13] This assay is particularly useful for detecting compounds that induce rapid, membrane-compromising cytotoxicity.

  • Apoptosis Assays (Programmed Cell Death): When the goal is to understand how a compound is killing cells, apoptosis-specific assays are essential.[14] These methods detect key events in the apoptotic cascade:

    • Annexin V Staining: Detects the translocation of phosphatidylserine to the outer cell membrane, an early apoptotic event.[15]

    • Caspase Activity Assays: Measure the activation of caspases, the key enzymes that execute the apoptotic program.[15][16]

    • TUNEL Assay: Identifies DNA fragmentation, a characteristic of late-stage apoptosis.[16][17]

Experimental Protocols: A Step-by-Step Guide

Here, we provide validated, step-by-step protocols for the two most common primary screening assays. Adherence to these protocols, including the use of appropriate controls, is critical for data integrity.

Workflow Visualization

A 1. Cell Seeding Seed cells in 96-well plate and allow to adhere (24h) B 2. Compound Treatment Add DHP derivatives at various concentrations A->B C 3. Incubation Incubate for a defined period (e.g., 24, 48, 72h) B->C D 4. Assay Execution Add assay-specific reagent (e.g., MTT, LDH substrate) C->D E 5. Signal Measurement Read absorbance or luminescence on a plate reader D->E F 6. Data Analysis Calculate % viability and determine IC50 values E->F

Figure 2: General workflow for in vitro cytotoxicity testing of DHP derivatives.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard laboratory procedures and is optimized for adherent cells in a 96-well plate format.[10][18]

Principle:

MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases (in viable cells) MTT->Enzyme Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Reduction

Figure 3: Principle of the MTT assay.

Materials:

  • Cells and appropriate culture medium

  • Dihydropyridine compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[10]

  • Compound Treatment: Prepare serial dilutions of the DHP derivatives. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the test compounds. Include vehicle-only (e.g., DMSO) and medium-only (no cells) controls.[10]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Subtract the absorbance of the medium-only blank from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol is based on commercially available kits and standard methodologies.[11][19]

Principle:

Intact Viable Cell (Intact Membrane) LDH is intracellular Damaged Damaged Cell (Membrane Compromised) LDH released Intact->Damaged Cytotoxic Event Medium Culture Medium Damaged->Medium Release Reaction LDH Substrate Mix (Colorimetric/Fluorometric Reaction) Medium->Reaction Sample Collection Signal Quantifiable Signal (Proportional to LDH) Reaction->Signal

Figure 4: Principle of the LDH release assay.

Materials:

  • Cells, medium, and DHP compounds as in MTT assay

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (usually 10X, provided in kit for maximum LDH release control)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Prepare Controls: For each plate, set up the following triplicate controls:

    • Vehicle Control: Cells treated with the vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with vehicle, to which 10 µL of 10X Lysis Buffer will be added 45 minutes before the end of incubation.[20]

    • Medium Background Control: Medium only, no cells.

  • Sample Collection: At the end of the incubation period, centrifuge the plate at ~250 x g (1000 RPM) for 5 minutes to pellet any detached cells.[19]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate. Be careful not to disturb the cell layer.

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatants.[20]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of ~680 nm to correct for background.[20]

  • Data Analysis:

    • Subtract the background absorbance (medium control) from all other values.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Conclusion and Future Directions

The study of dihydropyridine derivatives has evolved from a focus on cardiovascular applications to a promising frontier in anticancer drug discovery. The comparative data clearly indicates that specific structural modifications on the DHP scaffold can yield compounds with potent, low-micromolar cytotoxic activity against a range of human cancer cell lines.

Future research should focus on synthesizing and screening novel DHP analogues to further refine structure-activity relationships and improve selectivity for cancer cells over normal cells. Mechanistic studies employing a suite of apoptosis assays will be crucial to elucidate the precise pathways through which these compounds exert their cytotoxic effects, moving beyond the initial findings from viability and necrosis assays. By combining rational drug design with rigorous, well-chosen cytotoxic evaluation methods, the full therapeutic potential of dihydropyridine derivatives can be unlocked.

References

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  • Wei, J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. Retrieved January 14, 2026, from [Link]

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  • LDH cytotoxicity assay. (2024, December 11). Protocols.io. Retrieved January 14, 2026, from [Link]

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  • Fassihi, A., et al. (2016). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 15(4), 747-755. Retrieved January 14, 2026, from [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Negre-Salvayre, A., et al. (1995). Comparative Cytoprotective Effect of Dihydropyridine Calcium Channel Blockers Against the Toxicity of Oxidized Low Density Lipoprotein for Cultured Lymphoid Cells. Biochemical Pharmacology, 49(5), 659-667. Retrieved January 14, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 14, 2026, from [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics. Retrieved January 14, 2026, from [Link]

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  • Kumar, D., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules, 27(13), 4284. Retrieved January 14, 2026, from [Link]

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  • Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. (2007). PubMed. Retrieved January 14, 2026, from [Link]

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  • Dihydropyridine Derivatives to Overcome Atypical Multidrug Resistance: Design, Synthesis, QSAR Studies, and Evaluation of Their Cytotoxic and Pharmacological Activities. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]

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  • de Oliveira, R. B., et al. (2021). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 26(11), 3169. Retrieved January 14, 2026, from [Link]

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Safety Operating Guide

Comprehensive Disposal Protocol for 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper disposal of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends through the entire lifecycle of a chemical, including its final disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

The disposal procedures outlined here are derived from the compound's chemical structure, specifically the presence of a nitrile group and a pyridinone core, and are aligned with general best practices for hazardous chemical waste.

Hazard Assessment & Chemical Profile

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not universally available, a reliable hazard assessment can be constructed by analyzing its functional groups and data from structurally similar molecules.

The molecule's primary hazards stem from its two key moieties:

  • Nitrile Group (-C≡N): Organic compounds containing a cyano group are classified as nitriles.[1][2] These compounds are often toxic if inhaled, ingested, or absorbed through the skin.[3][4] Improper handling or disposal can pose significant health risks. Waste containing nitriles must be treated as hazardous.[1]

  • Pyridinone Core: Pyridine and its derivatives are heterocyclic compounds that can be irritating and harmful. Waste pyridine is considered a hazardous material, with high-temperature incineration being a common disposal method.[5]

Based on analogous compounds, the anticipated hazards are summarized below.

Hazard CategoryDescriptionRationale and Authoritative Source
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.The nitrile functional group is associated with toxicity. Structurally similar nitrile compounds are classified as harmful.[3][4]
Skin Irritation Causes skin irritation.Pyridinone derivatives and other organic nitriles are known skin irritants.[3][6]
Eye Irritation Causes serious eye irritation.Direct contact with the solid or its dust can cause significant irritation.[3]
Respiratory Irritation May cause respiratory tract irritation, particularly if handled as a fine powder.Inhalation of dust should be avoided.[3][4]

Personnel Safety & Engineering Controls

Prior to handling or disposing of this compound, ensure all necessary safety measures are in place.

Engineering Controls:

  • Fume Hood: All handling of the solid compound and preparation of its waste for disposal must be conducted inside a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Safety Shower & Eyewash Station: An eyewash facility and safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE): The following table outlines the minimum required PPE.

Protection TypeSpecificationPurpose
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and accidental splashes.[7]
Hand Protection Nitrile gloves.Prevents direct skin contact and absorption.[6][7]
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from contamination.[7]
Respiratory A NIOSH-approved respirator may be required if dust generation is unavoidable.Prevents inhalation of harmful dust.[6]

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigating risk.

Step 1: Evacuate & Secure

  • Alert personnel in the immediate area and restrict access.

  • Ensure the fume hood is operational if the spill occurs within it.

Step 2: Assess & Equip

  • Don the appropriate PPE as described in Section 2.

Step 3: Contain & Clean

  • For a solid spill , do not use a dry brush, as this can generate dust. Gently cover the spill with a damp paper towel to avoid aerosolizing the powder.

  • Carefully sweep or vacuum the material into a designated, sealable waste container.[3][4] Use a vacuum cleaner equipped with a HEPA filter if available.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials (wipes, paper towels) are now considered hazardous waste and must be disposed of accordingly.

Step 4: Dispose

  • Place the sealed container of spilled material and all contaminated cleaning supplies into the appropriate solid hazardous waste stream.

  • Label the container clearly as "Spill Debris" with the full chemical name.

Standard Disposal Workflow

Disposing of this compound requires a systematic approach. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [7]

Step 1: Characterize the Waste

  • Identify the form of the waste:

    • A: Unused pure solid

    • B: Contaminated materials (e.g., gloves, weigh boats, paper towels)

    • C: Solutions (e.g., dissolved in an organic solvent)

Step 2: Select the Correct Waste Container

  • For Waste Types A & B (Solids): Use a clearly labeled, sealable "Hazardous Solid Waste" container. This is typically a plastic pail or a robust, lined cardboard box designed for chemical waste.

  • For Waste Type C (Solutions): Use a designated "Non-Halogenated Organic Liquid Waste" container.[7] Ensure the solvent is compatible with the container material (typically high-density polyethylene). Do not mix with halogenated solvent waste.[8]

Step 3: Waste Transfer and Packaging

  • Perform all transfers inside a chemical fume hood.

  • For solids, ensure the primary container is well-sealed before placing it in the larger laboratory waste accumulation container.

  • For liquids, use a funnel to avoid spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.

Step 4: Labeling

  • Proper labeling is a critical compliance and safety step. Every waste container must have a "Hazardous Waste" label affixed.

  • The label must include:

    • The full chemical name: "this compound".

    • A complete list of all other components (e.g., solvents, contaminants).

    • The approximate percentage of each component.

    • The date accumulation started.

    • The responsible researcher's name and laboratory location.

Step 5: Storage and Final Disposal

  • Store sealed waste containers in a designated, secondary containment area away from incompatible materials (e.g., strong oxidizing agents).[9]

  • Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical disposal contractor.[10] Maintain detailed records of all disposed chemical waste.[7]

Visual Workflow: Disposal Decision Process

The following diagram illustrates the decision-making process for proper waste segregation and disposal.

G cluster_form Characterize Waste Form start Identify Waste Containing This compound waste_form Pure Solid Contaminated Labware/PPE Dissolved in Non-Halogenated Solvent start->waste_form container_solid Select 'Hazardous Solid Waste' Container waste_form:f0->container_solid waste_form:f1->container_solid container_liquid Select 'Non-Halogenated Liquid Waste' Container waste_form:f2->container_liquid label_waste Label Container with Full Chemical Name, Constituents, and Hazard Information container_solid->label_waste container_liquid->label_waste store_waste Store in Designated Satellite Accumulation Area with Secondary Containment label_waste->store_waste final_disposal Arrange for Pickup by Institutional EHS or Licensed Contractor store_waste->final_disposal

Caption: Disposal workflow for this compound.

Prohibited Disposal Methods

To ensure safety and regulatory compliance, the following disposal methods are strictly prohibited:

  • Drain Disposal: Never wash the chemical down the sink or drain. This can contaminate waterways and is illegal in most jurisdictions.[7]

  • Trash Disposal: Do not place the chemical or its empty containers in the regular, non-hazardous trash.

  • Evaporation: Do not allow solutions containing this compound to evaporate in the fume hood as a means of disposal.[8]

  • Mixing with Incompatible Waste: Do not mix this waste stream with incompatible chemicals, such as strong oxidizing agents, strong acids, or halogenated organic waste.[8][9]

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific EHS guidelines, as they are the ultimate authority for your facility.

References

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • CP Lab Safety. Nitriles Waste Compatibility.
  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. CDC Stacks.
  • TCI Chemicals. (2018, October 3). Safety Data Sheet - Piperitone.
  • Merck Millipore. (2025, March 13). Safety Data Sheet - Potassium Cyanide.
  • Merck Millipore. Safety Data Sheet - Solution to be used to facilitate the filtration of complex samples.
  • Cole-Parmer. Material Safety Data Sheet - 5-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine - Chapter 4: Production, Import, Use, and Disposal. NCBI.
  • Cole-Parmer. Material Safety Data Sheet - Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate.
  • Cole-Parmer. Material Safety Data Sheet - General Information.
  • Chem-Impex. 5-acétyl-6-méthyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
  • University of Auckland. Purchase, storage and disposal of chemicals.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • ChemicalBook. (2023, May 5). 6-ETHYL-5-METHYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBONITRILE.
  • Organic Chemistry Portal. Treatment and disposal of chemical wastes in daily laboratory work.
  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • University of Aveiro. Laboratory Waste Disposal.
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A Comprehensive Guide to the Safe Handling of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the meticulous and safe handling of chemical intermediates is a foundational pillar of laboratory excellence. This guide provides a detailed operational framework for the safe management of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a substituted pyridinone with potential applications in pharmaceutical synthesis.[1] In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following protocols are derived from a comprehensive hazard assessment of its constituent functional groups—the pyridinone core, the nitrile group, and alkyl substituents—and are grounded in established best practices for laboratory safety.

Hazard Analysis: A Proactive Approach to Safety

Understanding the potential hazards of a novel compound is the critical first step in establishing a robust safety protocol. The structure of this compound suggests a hazard profile influenced by its pyridine and nitrile functionalities.

  • Pyridine Derivatives: Compounds containing a pyridine ring are often classified as hazardous. They can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin and eyes.[2]

  • Nitrile Compounds: The carbonitrile group (-C≡N) can also present toxicity risks.

  • Solid Form: Assuming the compound is a solid, inhalation of dust particles should be minimized.[3]

Based on these structural alerts, it is prudent to treat this compound with a high degree of caution, assuming it to be harmful by inhalation, in contact with skin, and if swallowed, as well as being an irritant to the eyes, respiratory system, and skin.[4][5]

Table 1: Hazard Assessment Summary
Parameter Guideline Based on Analogous Compounds Primary Analogs
Waste Classification Hazardous WastePyridine, Nitrile Compounds
Primary Hazards Harmful if swallowed, skin/eye irritant, potential for toxicity upon inhalation.Pyridine[2], 5-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The minimum PPE for handling this compound should include a lab coat, chemical safety goggles, and appropriate gloves.[6]

Eye and Face Protection

Chemical safety goggles are mandatory to protect against splashes and airborne particles.[7] For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[3] All eye and face protection must be ANSI Z87.1 certified.[6]

Body Protection

A full-buttoned, long-sleeved lab coat is required to protect the skin and clothing from contamination.[7][8] For tasks with a significant risk of spillage, a chemically resistant apron over the lab coat is recommended.

Hand Protection

The selection of appropriate gloves is critical. Disposable nitrile gloves are a common choice in laboratories for incidental chemical contact.[9] However, the breakthrough time for nitrile gloves can be very short for certain organic chemicals.[9]

Key Considerations for Glove Selection:

  • Double Gloving: Wearing two pairs of nitrile gloves can increase the time to breakthrough and is a recommended practice.[6]

  • Glove Thickness: A thicker glove (e.g., 8-mil) will generally provide longer protection than a standard 5-mil glove.[9]

  • Immediate Removal upon Contamination: If a glove comes into contact with the chemical, it must be removed and discarded immediately, followed by hand washing before donning a new pair.[9]

  • Latex Gloves: While some sources suggest latex gloves for handling pyridine, the high prevalence of latex allergies makes nitrile a more common and generally safer choice from an allergen perspective.[8]

Table 2: Recommended Personal Protective Equipment
PPE Category Specification Rationale
Eye Protection Chemical safety goggles (ANSI Z87.1 certified).[6]Protects against splashes and dust.
Face Protection Face shield (in addition to goggles for high-risk tasks).[3]Provides a broader barrier against splashes.
Body Protection Full-buttoned lab coat.[7]Prevents skin contact and clothing contamination.
Hand Protection Double-layered nitrile gloves (minimum 5-mil thickness).[6][9]Provides a barrier against incidental skin contact.
Respiratory Protection NIOSH-approved respirator (if dust or aerosols are generated).[3]Prevents inhalation of the compound.

Operational Plan: Safe Handling from Bench to Waste

A systematic workflow is crucial for minimizing exposure and preventing accidents.

Engineering Controls

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] An emergency eyewash station and safety shower must be readily accessible.[10]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined in Table 2.

  • Weighing: If weighing the solid compound, do so within the fume hood to contain any dust.

  • In Solution: When working with the compound in solution, perform all transfers and reactions within the fume hood.

  • Post-Handling: After handling, decontaminate the work area. Remove gloves and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water.[11]

Diagram 1: Safe Handling Workflow

A Preparation: Don PPE B Work in Chemical Fume Hood A->B C Weighing/Handling of Compound B->C D Decontaminate Work Area C->D E Dispose of Contaminated PPE D->E F Wash Hands Thoroughly E->F

Caption: A procedural flowchart for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill, a swift and organized response is critical.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.

  • Containment: For a small spill, use an inert absorbent material like vermiculite or sand to contain it.[2]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.[2]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.[2]

Disposal Plan: Environmental Responsibility

Due to the hazardous nature of its parent compounds, all waste containing this compound must be treated as hazardous chemical waste.[2][12]

Waste Segregation and Collection
  • Solid Waste: Collect the compound, contaminated weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[2]

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[2]

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste bag.[2]

Labeling and Storage

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of generation.[2] Store sealed waste containers in a designated, well-ventilated, and secure waste accumulation area.[2]

Final Disposal

Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] Disposal methods for similar compounds often include controlled incineration.[11]

Diagram 2: Waste Disposal Pathway

A Segregate Waste (Solid, Liquid, PPE) B Use Labeled, Compatible Containers A->B C Store in Designated Waste Area B->C D Arrange for Professional Disposal C->D

Caption: A streamlined process for the proper disposal of waste containing the target compound.

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring the well-being of yourself, your colleagues, and the environment.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • PennEHRS, University of Pennsylvania. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • Flinn Scientific Canada. (n.d.). PPE Nitrile Acid-Resistant Gloves for Lab Safety. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Proper Protective Equipment. Retrieved from [Link]

  • Loba Chemie. (n.d.). Pyridine for Synthesis Safety Data Sheet. Retrieved from [Link]

  • Westlab. (2017). Personal Protective Equipment (PPE) in the Laboratory. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet - 2,4,6-Trimethylpyridine-3,5-dicarbonitrile. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.